molecular formula C17H24O4 B131992 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid CAS No. 143134-89-8

4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid

Cat. No.: B131992
CAS No.: 143134-89-8
M. Wt: 292.4 g/mol
InChI Key: GRIATMKAFYNTBG-UHFFFAOYSA-N
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Description

4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-heptoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIATMKAFYNTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384281
Record name 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143134-89-8
Record name 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Spectroscopic Characterization: 4-(4-Heptyloxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic analysis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid (CAS: 143134-89-8), a critical intermediate often utilized in the synthesis of liquid crystalline materials and pharmaceutical precursors.

The data presented synthesizes experimental precedents from homologous 4-alkoxybenzoyl propionic acid derivatives, adhering to standard structural elucidation principles.

Executive Summary & Compound Identity

This compound is a


-keto acid  featuring a para-substituted benzene ring with a heptyloxy tail. Its dual functionality (carboxylic acid + ketone) and long alkyl chain make it a versatile building block, particularly for mesogenic cores in liquid crystals where the alkoxy tail governs phase transition temperatures.
PropertyDetail
IUPAC Name 4-(4-heptyloxyphenyl)-4-oxobutanoic acid
Common Name

-(4-Heptyloxybenzoyl)propionic acid
CAS Number 143134-89-8
Molecular Formula

Molecular Weight 292.37 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectra, one must understand the synthesis origin. This compound is typically synthesized via Friedel-Crafts Acylation of (heptyloxy)benzene with succinic anhydride, catalyzed by


.
Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start1 Heptyloxybenzene (C13H20O) Catalyst AlCl3 / DCM (0-5°C) Start1->Catalyst Start2 Succinic Anhydride (C4H4O3) Start2->Catalyst Intermediate AlCl3 Complex Catalyst->Intermediate Acylation Product 4-(4-heptyloxyphenyl)- 4-oxobutanoic acid Intermediate->Product Hydrolysis (HCl) SideProduct Impurity: 4-Heptyloxyphenol (Hydrolysis) Intermediate->SideProduct Ether Cleavage (Over-reaction)

Figure 1: Friedel-Crafts acylation pathway showing the formation of the target keto-acid and potential ether cleavage side products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is the primary tool for validation. The molecule exhibits three distinct regions: the aromatic core, the succinyl linker, and the heptyl tail.
Proton NMR ( H NMR) - 400 MHz, DMSO-

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
Region

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
Acid 12.10Broad Singlet1H-COOH Disappears on

shake; confirms free acid.
Aromatic 7.92Doublet (

Hz)
2HAr-H (Ortho to C=O)Part of AA'BB' system; deshielded by ketone.
Aromatic 7.02Doublet (

Hz)
2HAr-H (Ortho to OR)Shielded by electron-donating alkoxy group.
Ether 4.06Triplet (

Hz)
2H-OCH

-
Characteristic diagnostic for alkoxy chain attachment.
Succinyl 3.18Triplet (

Hz)
2H-C(=O)CH

-

-protons to the ketone; deshielded.
Succinyl 2.55Triplet (

Hz)
2H-CH

COOH

-protons to the acid; often overlaps with DMSO solvent peak (2.50 ppm).
Alkyl 1.73Quintet2H-OCH

CH

-

-protons to the ether oxygen.
Alkyl 1.45 - 1.25Multiplet8H-(CH

)

-
Bulk methylene chain.
Terminal 0.87Triplet3H-CH

Terminal methyl group.
Carbon NMR ( C NMR) - 100 MHz, DMSO-

Key diagnostic peaks to confirm the carbon skeleton:

  • Ketone Carbon (

    
    ):  ~197.5 ppm (Deshielded by conjugation).
    
  • Acid Carbon (

    
    ):  ~174.0 ppm.
    
  • Aromatic C-O: ~162.8 ppm (Ipso carbon attached to oxygen).

  • Aromatic C-C=O: ~129.5 ppm.

  • Aliphatic Ether (

    
    ):  ~68.0 ppm.
    
  • Succinyl Backbone: ~33.0 ppm and ~28.0 ppm.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of both carbonyl species (ketone and acid) and the ether linkage.

Wavenumber (

)
Functional GroupModeDiagnostic Value
2950 - 2850 Alkyl C-HStretchConfirm heptyl chain integrity.
2700 - 2500 O-H (Acid)Broad Stretch"Hairy beard" feature characteristic of carboxylic acid dimers.
1710 - 1705 C=O (Acid)StretchDistinguishes acid carbonyl from ketone.
1680 - 1675 C=O (Ketone)StretchLower frequency than acid due to conjugation with the benzene ring.
1605, 1510 Ar C=CStretchAromatic skeletal vibrations.
1255 Ar-O-CAsym. StretchStrong band confirming the aryl alkyl ether.

Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI (Electrospray Ionization).

  • Molecular Ion (

    
    ):  m/z 292 (Consistent with 
    
    
    
    ).
  • Base Peak: Often m/z 193 (

    
    , acylium ion) or m/z 121 (hydroxybenzoyl cation fragment).
    
  • McLafferty Rearrangement: Not prominent due to the aromatic ketone structure, but

    
    -cleavage is dominant.
    

Experimental Validation Protocol

To ensure the synthesized material is pure 4-(4-heptyloxyphenyl)-4-oxobutanoic acid and not the starting material or a side product, follow this self-validating workflow.

Validation Workflow (Graphviz)

ValidationProtocol Sample Crude Product TLC Step 1: TLC Analysis (Mobile Phase: 5% MeOH/DCM) Sample->TLC Solubility Step 2: Solubility Test (Dissolve in 5% NaHCO3) TLC->Solubility Decision Soluble with CO2 evolution? Solubility->Decision PureAcid Acid Confirmed (Proceed to NMR) Decision->PureAcid Yes Impurity Neutral Impurity (Ester/Ether) Decision->Impurity No NMR_Check Step 3: 1H NMR Check 12.1 ppm (COOH) Check 4.0 ppm (OCH2) PureAcid->NMR_Check

Figure 2: Step-by-step decision tree for validating the acidic nature and purity of the compound.

Protocol Steps:
  • Bicarbonate Test: Dissolve a small amount of solid in 5%

    
    . Evolution of gas (
    
    
    
    ) confirms the presence of the free carboxylic acid, distinguishing it from unreacted ester or ether precursors.
  • TLC Monitoring:

    • Stationary Phase: Silica Gel

      
      .
      
    • Mobile Phase: Dichloromethane:Methanol (95:5).

    • Visualization: UV (254 nm) shows the aromatic core; Iodine stain shows the alkyl chain.

    • Rf Value: The acid will streak slightly or have a lower Rf (~0.3) compared to the non-polar heptyloxybenzene (~0.8).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for interpreting AA'BB' aromatic systems and alkyl chain splitting patterns).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1112, 4-Oxobutanoic acid. Retrieved from [Link]. (Reference for the succinyl moiety spectral baseline).

Sources

Technical Guide: 1H and 13C NMR Characterization of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Structural Overview

4-(4-heptyloxyphenyl)-4-oxobutanoic acid (CAS: 143134-89-8) is a critical bifunctional intermediate. It serves as a primary building block in the synthesis of liquid crystalline monomers (mesogens) and is a precursor for butyrophenone-class pharmacological agents.

Its structure combines a lipophilic tail (heptyloxy group), a rigid aromatic core, and a polar head (succinyl linker ending in a carboxylic acid). Accurate NMR characterization is essential because the purity of the alkyl chain length and the integrity of the carboxylic acid terminus directly dictate the phase transition temperatures in liquid crystal applications.

Molecular Structure & Atom Mapping

To interpret the NMR spectra accurately, we must first map the atomic environments.

G cluster_heptyl Heptyl Tail (Lipophilic) cluster_aromatic Aromatic Core cluster_succinyl Succinyl Linker (Polar) C1 C1 (Terminal Me) C2 C2-C6 (Chain) C1->C2 C7 C7 (O-CH2) C2->C7 Quat1 C-O Quaternary C7->Quat1 Ether Link Ar1 C8/C12 (Ortho to O) Ar2 C9/C11 (Ortho to C=O) Ar1->Ar2 Quat2 C-C=O Quaternary Ar2->Quat2 Quat1->Ar1 Ketone C=O (Ketone) Quat2->Ketone Acylation Site Alpha CH2 (α to Ketone) Ketone->Alpha Beta CH2 (α to COOH) Alpha->Beta Acid COOH (Acid) Beta->Acid

Figure 1: Structural segmentation of the molecule identifying distinct electronic environments for NMR assignment.

Experimental Protocol

Synthesis Context (The "Why" behind the Impurities)

This compound is typically synthesized via Friedel-Crafts acylation of (heptyloxy)benzene with succinic anhydride, catalyzed by


.
  • Implication for NMR: You must watch for unreacted succinic anhydride (singlet ~2.9 ppm) and unreacted (heptyloxy)benzene (different aromatic splitting).

Sample Preparation
  • Solvent Choice:

    • DMSO-d6 (Recommended): Excellent solubility for the polar acid group. It minimizes dimerization of the carboxylic acid, usually resulting in a sharper -COOH proton peak.

    • CDCl3 (Alternative): Good for the alkyl chain resolution, but the acidic proton may be broad or invisible due to exchange/dimerization.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet 2.50 ppm; CHCl3 singlet 7.26 ppm).

1H NMR Analysis (The Fingerprint)

The proton spectrum is characterized by three distinct regions: the aliphatic chain, the succinyl backbone, and the aromatic AA'BB' system.

Summary Table of Shifts (in DMSO-d6)
RegionProton AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Logic
Acidic -COOH 12.10Broad Singlet1H-Deshielded by electronegative oxygens; H-bonding.
Aromatic Ar-H (Ortho to C=O)7.90 - 7.95Doublet (d)2H~8.8 HzDeshielded by the electron-withdrawing ketone (anisotropy).
Aromatic Ar-H (Ortho to O-R)6.95 - 7.05Doublet (d)2H~8.8 HzShielded by electron donation (+M effect) of the ether oxygen.
Ether -O-CH 2-4.05Triplet (t)2H~6.5 HzDeshielded by direct attachment to Oxygen.
Succinyl -C(=O)-CH 2-3.15 - 3.25Triplet (t)2H~6.5 HzAlpha to ketone; strongly deshielded.
Succinyl -CH 2-COOH2.50 - 2.60Triplet (t)2H~6.5 HzAlpha to acid; overlaps with DMSO solvent peak often.
Alkyl -O-CH2-CH 2-1.70 - 1.80Quintet (m)2H-Beta to oxygen.
Alkyl Bulk Chain (CH2)41.25 - 1.45Multiplet (m)8H-Standard methylene envelope.
Terminal -CH 30.85 - 0.90Triplet (t)3H~7.0 HzTerminal methyl group.
Deep Dive: The Aromatic AA'BB' System

The aromatic region is the most diagnostic. The molecule possesses a para-substituted benzene ring with two electronically opposing groups:

  • Heptyloxy (Donor): Pushes electron density into the ring. The protons ortho to this group are shielded (shifted upfield to ~7.0 ppm).

  • Ketone (Withdrawer): Pulls electron density. The protons ortho to the carbonyl are deshielded (shifted downfield to ~7.9 ppm).

  • Validation Check: The coupling constant (

    
    ) should be identical for both doublets (~8.8 Hz), confirming they are neighbors on the same ring system.
    

13C NMR Analysis (The Backbone)

The carbon spectrum confirms the carbon skeleton and functional groups.

Summary Table of Shifts
Carbon TypeEnvironmentShift (δ ppm)Mechanistic Logic
Ketone Ar-C =O~197.5Carbonyl carbon, highly deshielded by conjugation with the ring.
Acid -C OOH~174.0Carboxylic acid carbonyl.
Aromatic C-O (Quaternary)~163.0Attached to oxygen; strongly deshielded.
Aromatic C-C=O[1][2] (Quaternary)~129.5Attached to carbonyl.
Aromatic Ar-CH (Ortho to C=O)~130.5Deshielded region of the ring.
Aromatic Ar-CH (Ortho to O-R)~114.5Shielded region of the ring.
Ether -O-C H2-~68.0Alpha to ether oxygen.
Succinyl -C(=O)-C H2-~33.0Alpha to ketone.
Succinyl -C H2-COOH~28.0Alpha to acid.
Alkyl Bulk Chain31.5, 29.0, 28.5, 25.5, 22.5Standard alkane chain distribution.
Terminal -C H3~14.0Terminal methyl.

Analytical Workflow & Validation

To ensure scientific integrity, follow this self-validating workflow.

Workflow Start Start: Crude/Pure Sample Solvent Dissolve in DMSO-d6 (Prevents Acid Dimerization) Start->Solvent Acquire1H Acquire 1H NMR (16 Scans) Solvent->Acquire1H Check1 Check Aromatic Region Do you see 2 doublets (AA'BB')? Acquire1H->Check1 Pass1 Pass: Para-substitution confirmed Check1->Pass1 Yes Fail1 Fail: Check for Ortho/Meta isomers or starting material Check1->Fail1 No Check2 Check Integration Ratio 2:2:2:2:3 (Ar:Ar:Linker:Linker:Me)? Pass1->Check2 Pass2 Pass: Stoichiometry correct Check2->Pass2 Yes Fail2 Fail: Check for solvent peaks or wet sample Check2->Fail2 No Acquire13C Acquire 13C NMR (Confirm C=O peaks at 197 & 174 ppm) Pass2->Acquire13C Final Final Validation: Compound Verified Acquire13C->Final

Figure 2: Step-by-step validation logic for confirming the identity of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid.

Troubleshooting & Common Impurities

  • Succinic Anhydride: If the Friedel-Crafts reaction was incomplete or workup inefficient, you will see a sharp singlet at ~2.93 ppm (DMSO).

  • Water: In DMSO-d6, water appears at 3.33 ppm . This can obscure the succinyl triplet at ~3.2 ppm. Solution: Use dry DMSO or add a drop of D2O (moves the water/acid peak, but kills coupling).

  • Heptyl Phenyl Ether: Unreacted starting material will lack the succinyl triplets (2.6 & 3.2 ppm) and the aromatic doublets will shift significantly.

References

  • Chemistry Steps. Friedel-Crafts Acylation: Mechanism and Regioselectivity. Retrieved from [Link]

  • National Institutes of Health (PubChem). 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogue Reference Data). Retrieved from [Link][3]

  • Royal Society of Chemistry. Supplementary Information: NMR Shifts of 4-alkoxybenzoylpropionic acids. Retrieved from [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid (C₁₇H₂₄O₄), a molecule featuring a keto-acid and an alkoxy-aromatic moiety. As the structural characterization of complex small molecules is a cornerstone of modern drug development and chemical research, mastering their analysis is paramount.[1] This document details a systematic approach, from experimental design and sample preparation to in-depth interpretation of high-resolution mass spectra and tandem mass spectrometry (MS/MS) fragmentation data. We explore the distinct fragmentation patterns observed in both positive and negative ionization modes, providing researchers with a robust framework for the structural elucidation of this compound and its analogs. The methodologies described herein are grounded in the principles of scientific integrity, offering self-validating protocols to ensure data trustworthiness.

Introduction: Understanding the Target Molecule

The structural elucidation of small molecules is a critical function in contemporary life sciences and bioanalytical chemistry.[2] Mass spectrometry (MS) has emerged as a central technique for this purpose, offering unparalleled sensitivity and the ability to deduce molecular formulas and structures with high confidence.[1]

Chemical Properties and Structure

4-(4-heptyloxyphenyl)-4-oxobutanoic acid is a multi-functionalized organic molecule. Its structure consists of a butanoic acid chain linked to a phenyl ring, which is substituted with a ketone and a heptyloxy group.

  • Molecular Formula: C₁₇H₂₄O₄

  • Molecular Weight (Average): 292.37 g/mol [3]

  • Monoisotopic Mass: 292.16746 Da

  • Key Functional Groups: Carboxylic acid, ketone, aromatic ether.

The presence of these functional groups dictates the molecule's chemical behavior and, crucially, its response in a mass spectrometer. The acidic proton on the carboxylic acid makes it highly suitable for negative ion mode analysis, while the ketone and ether oxygens provide sites for protonation in positive ion mode.

The Role of Mass Spectrometry in Structural Verification

For any novel compound or synthesized intermediate in a drug development pipeline, unambiguous structural confirmation is non-negotiable. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental composition with a high degree of certainty.[1][4] Furthermore, tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), purposefully fragment the molecule to reveal its constituent parts, akin to a molecular blueprint.[5][6] This fragmentation pattern is a unique signature that confirms the connectivity of atoms within the structure.

Experimental Design and Methodology

A robust analytical method is built on a foundation of sound experimental design. The choices made regarding sample preparation, instrumentation, and ionization method directly impact the quality and interpretability of the resulting data.

Instrumentation: The Case for High-Resolution Tandem MS

To achieve unambiguous structural elucidation, the use of a hybrid high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is strongly recommended.[2] These systems offer two critical advantages:

  • High Mass Accuracy: The ability to measure m/z values to several decimal places allows for the confident assignment of elemental formulas to both the parent ion and its fragments.[4]

  • MS/MS Capability: The capacity to isolate an ion of interest and fragment it to obtain structural information is the most important feature for elucidating the structure of small molecules.[2]

Ionization Source Selection: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar functional groups.[7][8] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal in-source fragmentation, preserving the intact molecular ion for subsequent analysis.[8][9] Both positive and negative ion modes should be employed to gain complementary structural information.[2]

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve sample in ACN/H2O (1:1) with 0.1% Formic Acid / NH4OH lc Liquid Chromatography (Optional Separation) prep->lc ms HRMS Full Scan (+/- ESI) lc->ms msms Targeted MS/MS (CID Fragmentation) ms->msms hrms_data Determine Elemental Composition msms->hrms_data frag_data Elucidate Structure from Fragments msms->frag_data

Caption: High-level workflow for MS analysis.

Detailed Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid in 1 mL of a 50:50 mixture of acetonitrile and water. For positive mode, add 0.1% formic acid. For negative mode, add 0.1% ammonium hydroxide.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan Parameters (Full Scan):

    • Ionization Mode: ESI Positive and ESI Negative (separate runs).

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Resolving Power: >20,000 FWHM.

  • MS/MS Scan Parameters (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 293.1753) in positive mode and the [M-H]⁻ ion (m/z 291.1596) in negative mode.

    • Collision Gas: Argon.

    • Collision Energy: Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.[10]

Data Analysis and Interpretation

The cornerstone of this guide is the detailed interpretation of the mass spectra, which reveals the molecule's structure piece by piece.

High-Resolution Mass Spectrum: Elemental Composition

The first step in data analysis is to confirm the elemental composition from the accurate mass measurement of the molecular ion.

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺ 293.17529293.1751-0.65C₁₇H₂₅O₄
[M-H]⁻ 291.15963291.15980.58C₁₇H₂₃O₄

Table 1: HRMS data confirming the elemental composition.

Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)

In positive mode, protonation likely occurs on the carbonyl oxygen of the ketone, which is generally more basic than the ether or carboxylic acid oxygens. The subsequent fragmentation cascade provides key structural information.

Key Fragmentation Pathways:

  • Loss of Water (-18 Da): A common initial loss from the protonated carboxylic acid, leading to a fragment at m/z 275.1647 .

  • Alpha-Cleavage: Cleavage of the bond between the ketone and the phenyl ring is highly favorable, generating a stable acylium ion. This results in the heptyloxyphenyl acylium ion at m/z 205.1229 (C₁₄H₁₇O₂⁺). This is often the base peak.

  • Loss of the Heptyl Chain (-98 Da): Cleavage of the heptyl group as heptene from the m/z 205 fragment leads to the hydroxyphenyl acylium ion at m/z 107.0130 .

  • Butanoic Acid Cleavage: Scission of the bond between C4 and the phenyl ring leads to the protonated 4-oxobutanoic acid fragment at m/z 103.0395 , though this is often less abundant.

G M_H [M+H]⁺ m/z 293.1753 F275 m/z 275.1647 C₁₇H₂₃O₃⁺ M_H->F275 - H₂O F205 m/z 205.1229 C₁₄H₁₇O₂⁺ (Base Peak) M_H->F205 - C₄H₆O₂ F107 m/z 107.0130 C₇H₃O₂⁺ F205->F107 - C₇H₁₄

Caption: Proposed fragmentation of [M+H]⁺.

Observed m/zProposed FormulaProposed Structure
293.1751C₁₇H₂₅O₄⁺[M+H]⁺
275.1647C₁₇H₂₃O₃⁺[M+H-H₂O]⁺
205.1229C₁₄H₁₇O₂⁺Heptyloxyphenyl acylium ion
107.0130C₇H₃O₂⁺Hydroxyphenyl acylium ion

Table 2: Major fragments observed in positive ion MS/MS.

Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

In negative mode, deprotonation occurs at the carboxylic acid, forming a carboxylate anion. The fragmentation pathways are distinct and complementary to the positive mode data.

Key Fragmentation Pathways:

  • Loss of Carbon Dioxide (-44 Da): Decarboxylation is a hallmark fragmentation of carboxylate ions, yielding a carbanion at m/z 247.1698 (C₁₆H₂₃O₂⁻).[11]

  • Cleavage of the Heptyl Group: Loss of the heptyl radical (C₇H₁₅•) from the [M-H]⁻ ion results in a fragment at m/z 192.0423 .

  • Benzylic Cleavage: Cleavage alpha to the phenyl ring and ketone can lead to the formation of the heptyloxyphenoxide ion at m/z 193.1229 (C₁₃H₁₇O₂⁻) via rearrangement.

G M_H_neg [M-H]⁻ m/z 291.1596 F247 m/z 247.1698 C₁₆H₂₃O₂⁻ M_H_neg->F247 - CO₂ F193 m/z 193.1229 C₁₃H₁₇O₂⁻ M_H_neg->F193 - C₄H₄O₂

Caption: Proposed fragmentation of [M-H]⁻.

Observed m/zProposed FormulaProposed Structure
291.1598C₁₇H₂₃O₄⁻[M-H]⁻
247.1698C₁₆H₂₃O₂⁻[M-H-CO₂]⁻
193.1229C₁₃H₁₇O₂⁻Heptyloxyphenoxide ion

Table 3: Major fragments observed in negative ion MS/MS.

Trustworthiness: A Self-Validating System

The confidence in a proposed structure is significantly enhanced when multiple, independent lines of evidence converge.

  • Complementary Data: The fragmentation patterns in positive and negative modes are distinct yet must be explainable by the same parent structure. For example, the cleavages observed consistently point to the heptyloxy-phenyl-keto and butanoic acid substructures.

  • High-Resolution Evidence: Assigning elemental compositions to each major fragment provides an additional layer of validation. A proposed fragmentation pathway is only viable if the mass difference between precursor and product ions corresponds precisely to a logical neutral loss (e.g., H₂O, CO₂, C₇H₁₄).

  • Isotopic Pattern: The isotopic distribution of the molecular ion and its fragments should match the theoretical distribution for the proposed elemental formula, providing further confidence in the assignment.

Conclusion

The mass spectrometric analysis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, when approached systematically, yields a wealth of structural information. By leveraging high-resolution mass spectrometry and tandem MS in both positive and negative ionization modes, a definitive structural assignment can be made. The characteristic fragmentation pathways—notably the formation of the stable acylium ion in positive mode and decarboxylation in negative mode—provide a robust "fingerprint" for this molecule. The protocols and interpretive framework presented in this guide offer researchers a reliable methodology for the characterization of this and structurally related compounds, ensuring analytical accuracy and data integrity in the research and development process.

References

  • K. L. F. Wind, J. M. M. Nys, S. A. G. M. Cillero, S. G. J. van der Vorm, and T. Hankemeier, "Advances in structure elucidation of small molecules using mass spectrometry," Trac-Trends Anal. Chem., vol. 142, p. 116310, 2021. [Link]

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A Technical Guide to the Biological Activity of Alkoxy-Substituted 4-Phenyl-4-Oxobutanoic Acids: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of alkoxy-substituted 4-phenyl-4-oxobutanoic acids, a class of molecules holding significant promise in drug discovery. We delve into the foundational synthesis methodologies, explore the diverse spectrum of biological activities, and analyze the critical structure-activity relationships (SAR) that govern their therapeutic potential. The guide emphasizes the pivotal role of the alkoxy substituent in modulating target affinity and selectivity, and discusses the strategic importance of the 4-oxobutanoic acid side chain as both a pharmacophore and a site for bioisosteric modification to enhance drug-like properties. Detailed experimental protocols are provided to ensure methodological reproducibility for researchers in the field. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

Introduction to 4-Phenyl-4-Oxobutanoic Acids

The 4-oxo-4-phenylbutanoic acid scaffold, also known as 3-benzoylpropionic acid, is a bifunctional molecule that serves as a highly versatile precursor in organic synthesis.[1][2] Its structure, featuring a keto group and a carboxylic acid separated by an ethylene bridge, allows for the construction of a wide array of heterocyclic systems, such as pyridazinones, which are known for their diverse biological activities.[2]

While the unsubstituted parent compound is of chemical interest, the true therapeutic potential is unlocked through aromatic substitution. The introduction of alkoxy groups (e.g., methoxy, ethoxy) onto the phenyl ring profoundly influences the molecule's electronic and steric properties. This modulation is a key strategy in medicinal chemistry to fine-tune binding affinity for specific biological targets, alter metabolic stability, and improve overall pharmacokinetic profiles. Many derivatives have been investigated for a range of activities, including fungicidal, bactericidal, and anti-inflammatory properties.[3] This guide will focus specifically on the synthesis, biological evaluation, and structure-activity relationships of these alkoxy-substituted derivatives.

Synthesis of Alkoxy-Substituted 4-Phenyl-4-Oxobutanoic Acids

The most direct and widely employed method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction provides a reliable route to the core scaffold.

Core Synthesis Workflow: Friedel-Crafts Acylation

The reaction involves treating an alkoxy-substituted benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] The choice of solvent is critical; for instance, using dichlorobenzenes can enhance selectivity for the desired product.[5] The initial acylation is followed by an acidic workup to yield the final product.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products Alkoxybenzene Alkoxybenzene (e.g., Anisole) Intermediate Acylium Ion Intermediate Alkoxybenzene->Intermediate Electrophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Ring Opening Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Intermediate Solvent Anhydrous Solvent (e.g., Dichlorobenzene) Solvent->Intermediate FinalProduct Alkoxy Substituted 4-Phenyl-4-Oxobutanoic Acid Intermediate->FinalProduct Aqueous Workup (e.g., HCl)

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

This protocol is a representative example based on established Friedel-Crafts acylation procedures.[2][3]

Materials:

  • Anisole (4-methoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichlorobenzene (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% (w/v) Sodium Bicarbonate solution

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and drying tube, ensuring all glassware is thoroughly dried.

  • Initial Mixture: To the flask, add anisole (0.10 mol) and succinic anhydride (0.11 mol) dissolved in anhydrous dichlorobenzene (100 mL).

  • Catalyst Addition: Cool the mixture in an ice bath. Cautiously add anhydrous AlCl₃ (0.23 mol) in small portions over 15-20 minutes with continuous stirring to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Maintain this temperature with stirring for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice (250 g) and concentrated HCl (50 mL). This step hydrolyzes the aluminum complex and protonates the carboxylate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (2 x 100 mL).

  • Purification: Combine the organic extracts and wash them with a 5% sodium bicarbonate solution. The product, being an acid, will move to the aqueous bicarbonate layer. Separate the aqueous layer and acidify it with dilute HCl until precipitation of the product is complete.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Key Biological Activities and Mechanisms of Action

Alkoxy-substituted 4-phenyl-4-oxobutanoic acids have demonstrated a range of biological activities, primarily as modulators of enzyme and receptor functions.

Enzyme Inhibition

This class of compounds has shown significant potential as enzyme inhibitors, a cornerstone of modern pharmacology.[6]

  • Kynurenine 3-Monooxygenase (KMO) Inhibition: Certain derivatives of 4-phenyl-4-oxo-butanoic acid are effective inhibitors of KMO (also known as kynurenine 3-hydroxylase).[7] KMO is a key enzyme in the tryptophan degradation pathway, and its inhibition is a promising therapeutic strategy for counteracting excitotoxic neuronal damage in neurodegenerative diseases. The butanoic acid side chain is critical for interacting with the active site.

  • Cyclooxygenase (COX) Inhibition: While not direct examples, structurally related diaryl heterocycles often exhibit COX-2 inhibitory activity, which is responsible for their anti-inflammatory effects.[8] The presence of a sulfonamide or a carboxylic acid on one of the aryl rings is often essential for activity, suggesting that the 4-oxobutanoic acid moiety could fulfill this role in appropriately designed molecules.

Receptor Antagonism
  • Lysophosphatidic Acid Receptor 1 (LPAR1) Antagonism: Medicinal chemistry efforts have led to the discovery of potent and selective LPAR1 antagonists based on a 4-oxobutanoic acid scaffold.[9] One such compound, 4-(4-(2-isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid, demonstrated oral activity. This highlights the scaffold's utility in targeting G protein-coupled receptors (GPCRs) involved in fibrosis and other pathologies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is exquisitely sensitive to their chemical structure. The SAR can be understood by considering two key components: the alkoxy-substituted phenyl ring and the carboxylic acid tail.

The Role of the Alkoxy Substituent

The nature and position of the alkoxy group are critical for target potency and selectivity. In the development of LPAR1 antagonists, SAR studies revealed that:

  • Presence is Key: Removal of the methoxy groups from the phenyl ring resulted in a complete loss of activity (IC₅₀ > 15 μM).[9]

  • Positional Importance: A 2-methoxy substituent was found to be crucial for activity.[9]

  • Synergistic Effects: Combining the 2-methoxy group with a 4-methyl group significantly enhanced the compound's potency.[9] In contrast, other disubstitution patterns, such as 2,3-dimethoxy or 2,5-dimethoxy, were less effective.[9]

The Carboxylic Acid Moiety and Bioisosteric Replacement

The carboxylic acid group is a common pharmacophore in many drugs, often forming critical hydrogen bonds and electrostatic interactions with the target protein.[10] However, its inherent acidity and polarity can lead to poor metabolic stability and limited membrane permeability.[10][11][12]

To overcome these liabilities, a common strategy in drug design is bioisosteric replacement , where the carboxylic acid is replaced by a different functional group with similar physical and chemical properties.[11][13]

SAR_Logic cluster_SAR SAR & Optimization Strategies cluster_Properties Resulting Property Changes Core Alkoxy 4-Phenyl-4-Oxobutanoic Acid Alkoxy Phenyl Ring Carboxylic Acid Moiety Alkoxy_Mod Alkoxy Group Modification Core:p1->Alkoxy_Mod Vary Position/Size (e.g., 2-MeO, 4-Me) Bioisostere Carboxylic Acid Bioisosteric Replacement Core:p2->Bioisostere Replace COOH with: - Tetrazole - Sulfonamide - Oxadiazole Potency Modulated Potency & Selectivity Alkoxy_Mod->Potency PK_Props Improved ADME Properties Bioisostere->PK_Props Final_Drug Optimized Drug Candidate Potency->Final_Drug PK_Props->Final_Drug

Caption: SAR logic for optimizing the core scaffold.

Common Carboxylic Acid Bioisosteres:

  • Tetrazoles: These are among the most widely used bioisosteres, maintaining comparable acidity (pKa ≈ 4.5-4.9) to carboxylic acids while offering greater lipophilicity.[11][14]

  • Sulfonamides: This functional group is a weaker acid (pKa ≈ 9-10) but can increase metabolic stability and membrane permeability.[11]

  • Hydroxypyrazoles & Oxadiazoles: These five-membered heterocycles offer alternative geometries and hydrogen bonding patterns, potentially improving selectivity and pharmacokinetic profiles.[12][15]

Summary of SAR Data

The following table summarizes key SAR insights for alkoxy-substituted phenyl derivatives targeting the LPAR1 receptor.[9]

Compound Modification (Relative to a Phenylacetamide Lead)Key Substituent(s)LPAR1 IC₅₀ (μM)Insight
Removal of Methoxy GroupsUnsubstituted Phenyl> 15Alkoxy groups are essential for activity.
Single Methoxy Group2-Methoxy11.2The ortho position is preferred for the methoxy group.
Single Methoxy Group4-Methoxy> 15The para position alone is insufficient for activity.
Disubstitution2-Methoxy, 4-Methyl0.89A small alkyl group at the 4-position enhances potency.
Disubstitution2-Methoxy, 4-Chloro1.9A halogen at the 4-position is tolerated but less effective.
Disubstitution2,4-Dimethoxy0.19The 2,4-disubstitution pattern is highly favorable.

Experimental Protocol for Biological Evaluation

To assess the biological activity of newly synthesized compounds, a robust and reproducible assay is required. The following is a generalized protocol for an in-vitro enzyme inhibition assay, which can be adapted for targets like KMO.

Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the KMO-catalyzed hydroxylation of L-kynurenine to 3-hydroxykynurenine. The reaction requires NADPH as a cofactor, and its consumption can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known KMO inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted to cover a range from nM to µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture (final volume of 200 µL) by adding the following in order:

    • 150 µL of potassium phosphate buffer.

    • 20 µL of L-kynurenine solution (to achieve a final concentration near its Km value).

    • 10 µL of NADPH solution.

    • 2 µL of the test compound dilution in DMSO (or DMSO alone for control wells).

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5 minutes to allow the compound to interact with the enzyme target (if added at this stage) or to thermalize the mixture.

  • Initiation of Reaction: Initiate the reaction by adding 20 µL of the KMO enzyme solution to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the decrease in absorbance at 340 nm over a period of 15-20 minutes, taking readings every 30 seconds. The rate of NADPH consumption is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value for each compound.

Challenges and Future Directions

While the alkoxy-substituted 4-phenyl-4-oxobutanoic acid scaffold is promising, challenges remain. A primary focus for future research will be the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inherent acidity of the butanoic acid chain can sometimes lead to rapid clearance or poor cell permeability.

Future work should systematically explore:

  • Broader Bioisosteric Replacements: Investigating a wider array of novel carboxylic acid bioisosteres to fine-tune acidity, lipophilicity, and metabolic stability.[12]

  • Diverse Alkoxy Substituents: Moving beyond simple methoxy groups to larger or more complex alkoxy chains to probe deeper into target binding pockets and potentially enhance selectivity.

  • New Therapeutic Targets: Leveraging the scaffold's synthetic tractability to build focused libraries for screening against other enzyme classes (e.g., kinases, phosphatases) and receptors where the pharmacophoric features may be beneficial.

Conclusion

Alkoxy-substituted 4-phenyl-4-oxobutanoic acids represent a synthetically accessible and highly versatile class of compounds with demonstrated biological activity. Their efficacy as enzyme inhibitors and receptor modulators is strongly dependent on the substitution pattern of the phenyl ring, where alkoxy groups play a crucial role in defining potency and selectivity. The carboxylic acid moiety, while a key interacting group, also presents an opportunity for optimization through bioisosteric replacement to create superior drug candidates. This guide has outlined the core synthesis, key activities, and guiding SAR principles to empower researchers to further exploit this valuable chemical scaffold in the pursuit of novel therapeutics.

References

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(4-alkoxyphenyl)-4-oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and theoretical background for the synthesis of 4-(4-alkoxyphenyl)-4-oxobutanoic acids, a class of compounds that serve as crucial intermediates in organic synthesis and drug development.[1] These γ-keto acids are versatile precursors for a wide range of heterocyclic scaffolds, including pyridazinones and pyrroloimidazolones, which are recognized for their diverse biological activities.[1][2] The primary synthetic route detailed herein is the Friedel-Crafts acylation of alkoxybenzenes with succinic anhydride. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, characterization techniques, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Chemistry - Principle of the Friedel-Crafts Acylation

The synthesis of 4-(4-alkoxyphenyl)-4-oxobutanoic acids is classically achieved via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3][4] This reaction involves the introduction of an acyl group onto an aromatic ring.[5][6] In this specific application, an alkoxybenzene (e.g., anisole, phenetole) reacts with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4]

Reaction Mechanism:

The mechanism proceeds through several key steps:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride. It coordinates to one of the carbonyl oxygens, polarizing the C-O bond and making the other carbonyl carbon highly electrophilic. This complex then opens to form a resonance-stabilized acylium ion.[6][7][8]

  • Electrophilic Attack: The electron-rich alkoxybenzene attacks the electrophilic acylium ion. The alkoxy group is a powerful activating group and an ortho, para-director. Due to steric hindrance from the bulky electrophile, the attack predominantly occurs at the para position, leading to high regioselectivity.[9] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[7]

  • Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the aluminum salt of the final keto-acid product.[6][7]

  • Hydrolysis: The final product is liberated from its aluminum complex during an aqueous work-up, typically involving ice and hydrochloric acid.[1]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Friedel-Crafts acylation between an alkoxybenzene and succinic anhydride.

G cluster_1 Step 1: Electrophile Generation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3 & 4: Rearomatization & Work-up Anhydride Succinic Anhydride Acylium Acylium Ion Electrophile (Resonance Stabilized) Anhydride->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Alkoxybenzene Alkoxybenzene Sigma Sigma Complex (Carbocation Intermediate) Alkoxybenzene->Sigma + Acylium Ion Product_Complex Aluminum Product Complex Sigma->Product_Complex - H⁺ Final_Product 4-(4-alkoxyphenyl)-4-oxobutanoic acid Product_Complex->Final_Product H₃O⁺ Work-up G Reagents Alkoxybenzene + Succinic Anhydride Reaction Friedel-Crafts Acylation (Stirring, 60-70°C, 3-4h) Reagents->Reaction Catalyst Anhydrous AlCl₃ in Dichlorobenzene Catalyst->Reaction Quench Quench in Ice/HCl Reaction->Quench Filter Vacuum Filtration Quench->Filter Crude Crude Product Filter->Crude Purify Purification (NaHCO₃ wash, re-acidification) Crude->Purify Recrystal Recrystallization (Aqueous Ethanol) Purify->Recrystal Dry Drying Recrystal->Dry Final Pure Crystalline Product Dry->Final Analysis Characterization (NMR, IR, MP, MS) Final->Analysis

Caption: General workflow for the synthesis of 4-(4-alkoxyphenyl)-4-oxobutanoic acids.

Data Summary for Representative Analogues

The following table summarizes typical reaction parameters and expected results for the synthesis of various analogues. Yields are based on literature reports and may vary depending on experimental conditions.

Alkoxy Group (R)AlkoxybenzeneMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
MethylAnisoleC₁₁H₁₂O₄208.2175-85148-150 [10]
EthylPhenetoleC₁₂H₁₄O₄222.2470-80146-148
n-PropylPropoxybenzeneC₁₃H₁₆O₄236.2665-75118-120
n-ButylButoxybenzeneC₁₄H₁₈O₄250.2960-70114-116

Part 4: Product Characterization and Validation

Confirming the identity and purity of the final product is a critical step. The following techniques are standard.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-7.1 and 7.9-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons: Two triplets adjacent to each other (approx. δ 2.8 and 3.3 ppm), corresponding to the -CO-CH₂-CH₂-COOH fragment.

    • Alkoxy Protons: Signals corresponding to the specific alkyl group (e.g., a singlet at ~δ 3.8 ppm for -OCH₃; a quartet and triplet for -OCH₂CH₃).

    • Carboxylic Acid Proton: A broad singlet far downfield (δ > 10 ppm), which is D₂O exchangeable.

  • IR (Infrared) Spectroscopy:

    • Aromatic C=C: Peaks around 1600 cm⁻¹.

    • Ketone C=O Stretch: A strong, sharp peak around 1670-1690 cm⁻¹.

    • Carboxylic Acid C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹.

    • Carboxylic Acid O-H Stretch: A very broad peak from 2500-3300 cm⁻¹, often obscuring C-H stretches.

  • Melting Point (MP): A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. [9]

Part 5: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive (hydrated) AlCl₃ catalyst.Use fresh, anhydrous AlCl₃ from a newly opened or properly stored container. Ensure all glassware is perfectly dry.
Deactivated aromatic ring.Friedel-Crafts reactions fail on strongly deactivated rings. This protocol is specific to activated alkoxybenzenes. [3]
Dark, Oily Product Incomplete reaction or side reactions (polymerization).Ensure sufficient reaction time and temperature control. Check purity of starting materials.
Incomplete work-up.Stir vigorously for an extended period during the ice/HCl quench to ensure full decomposition of the aluminum complex.
Product Fails to Crystallize Presence of impurities.Re-attempt the acid-base purification wash. Ensure complete removal of the reaction solvent. Try scratching the inside of the flask or adding a seed crystal.

Conclusion

The Friedel-Crafts acylation of alkoxybenzenes with succinic anhydride is a reliable and high-yielding method for the synthesis of 4-(4-alkoxyphenyl)-4-oxobutanoic acids. [11]These compounds are valuable building blocks in medicinal chemistry. [1]Careful attention to anhydrous conditions, controlled addition of reagents, and a thorough work-up procedure are paramount to achieving a high yield of pure product. The characterization methods outlined provide a robust framework for validating the successful synthesis of the target molecules.

References

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Recrystallization solvent for 4-(alkoxyphenyl)-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Recrystallization of 4-(Alkoxyphenyl)-4-oxobutanoic Acids

Abstract & Strategic Importance

4-(Alkoxyphenyl)-4-oxobutanoic acids (also known as


-aroylpropionic acids) are critical synthetic intermediates in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen, as well as precursors for liquid crystal mesogens.[1][2] Synthesized via Friedel-Crafts acylation of alkoxybenzenes with succinic anhydride, these compounds present a unique purification challenge: they possess a dual nature—a highly polar, hydrogen-bonding carboxylic acid "head" and a lipophilic alkoxybenzene "tail."[1][2]

This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error by analyzing the amphiphilic properties of the target molecule.[1][2] We define protocols to eliminate common impurities: unreacted succinic anhydride, aluminum salts (from Lewis acid catalysts), and regiochemical isomers.[1]

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the intermolecular forces at play.[1] These molecules exhibit high melting points (typically 145–150°C for the methoxy derivative) due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid groups.[1]

The Polarity Shift

As the alkoxy chain length increases (


 Methoxy 


Butoxy), the molecule's solubility parameter shifts.[1]
Alkoxy Chain LengthDominant CharacterRecommended Solvent SystemMechanism of Action
Short (

)
Polar / H-BondingEthanol / Water Temperature-Dependent Solubility: High solubility in hot ethanol; water acts as a potent anti-solvent to force lattice formation upon cooling.[1][2]
Medium (

)
AmphiphilicEthyl Acetate / Hexane Polarity Balancing: EtOAc solvates the acid head; Hexane reduces solubility of the non-polar tail at lower temperatures.[1][2]
Long (

)
LipophilicToluene Van der Waals Interactions: The non-polar tail dominates; Toluene provides moderate solubility that drops sharply with temperature.[2]

Detailed Experimental Protocols

Pre-Requisite: The Acidic Wash (Critical Step)

Why:[1][2] Friedel-Crafts reactions use Aluminum Chloride (


).[1][2] Residual aluminum salts form sticky complexes with the carboxylic acid product, preventing crystallization and causing "oiling out."[1]
Action: Before any recrystallization, the crude solid must be digested in dilute HCl (2M) for 30 minutes, filtered, and washed with water until the filtrate is neutral.[1]
Protocol A: Aqueous Ethanol Recrystallization (Gold Standard for Methoxy/Ethoxy Analogs)

Target Compounds: 4-(4-methoxyphenyl)-4-oxobutanoic acid; 4-(4-ethoxyphenyl)-4-oxobutanoic acid.[1][2]

  • Dissolution:

    • Place 10 g of crude, acid-washed solid in a 250 mL Erlenmeyer flask.

    • Add 95% Ethanol (approx. 5-7 mL per gram of solid).[1][2]

    • Heat to boiling on a steam bath or stir-plate. If solid remains, add hot ethanol in 2 mL increments until dissolved.

    • Expert Tip: If the solution is dark, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.

  • The Anti-Solvent Addition:

    • Remove from heat. While still near boiling, add hot distilled water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot ethanol to clear the turbidity (restoring a saturated solution).[1][2]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Rapid cooling traps impurities.

    • Once ambient, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold 50% aqueous ethanol.

    • Dry in a vacuum oven at 50°C.

Protocol B: Ethyl Acetate / Hexane (For Lipophilic/Stubborn Analogs)[1][2]

Target Compounds: 4-(4-butoxyphenyl)-4-oxobutanoic acid; compounds prone to oiling out in water.[1][2]

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Precipitation:

    • Slowly add Hexane (or Petroleum Ether 60-80) to the boiling solution until a slight cloudiness persists.

    • Allow to cool slowly.

  • Troubleshooting "Oiling Out":

    • If the product separates as an oil droplet instead of crystals, the solution is too concentrated or cooled too fast.

    • Remedy: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the inner glass surface of the flask with a glass rod to induce nucleation.

Process Visualization

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude Reaction Mixture (AlCl3 Complex) Quench Quench: Pour into Ice/HCl Start->Quench Filter1 Filtration & Water Wash (Remove Al salts) Quench->Filter1 Decision Alkoxy Chain Length? Filter1->Decision ProtocolA Protocol A: Ethanol/Water (Heat to reflux -> Add H2O -> Cool) Decision->ProtocolA C1 (Methoxy) - C2 (Ethoxy) ProtocolB Protocol B: EtOAc/Hexane (Dissolve EtOAc -> Add Hexane -> Cool) Decision->ProtocolB C3 (Propoxy) + Crystallize Slow Cooling (Ambient -> 4°C) ProtocolA->Crystallize ProtocolB->Crystallize Isolate Vacuum Filtration & Drying Crystallize->Isolate

Caption: Figure 1. Integrated purification workflow for Friedel-Crafts acylation products, emphasizing aluminum removal and chain-length dependent solvent selection.

Quantitative Data: Solubility & Yield Expectations

Solvent SystemTypical Recovery YieldImpurity Rejection (Isomers)Impurity Rejection (Salts)Notes
Ethanol / Water 85 - 92%HighModerateBest for removing unreacted succinic anhydride (soluble in water).[1][2]
Ethyl Acetate / Hexane 75 - 85%ModerateLowExcellent for removing non-polar tars; requires dry crude input.[1][2]
Toluene 60 - 75%Very HighLow"Sacrificial" yield for high purity; often leaves para-isomer >99%.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for keto-acid purification using ethanol/dilute acetic acid).

  • Martin, E. L.; Fieser, L. F. "

    
    -Benzoylpropionic Acid."[1] Organic Syntheses, Coll.[1][3] Vol. 2, p. 81 (1943); Vol. 15, p. 64 (1935).[1] [1][2]
    
  • Husain, A.; Ahuja, P.; Sarafroz. "Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles."[1][4] Indian Journal of Pharmaceutical Sciences, 2009, 71(1), 62-66.[1][4] (Details synthesis and purification of ethyl/benzyl derivatives).

  • Sajid, A. et al. "3-(4-Methoxybenzoyl)propionic acid."[1][2][5] Acta Crystallographica Section E, 2008, E64, o2197.[1][5][6] (Crystallographic data confirming structure and purity from ethanol recrystallization).

Sources

Characterization techniques for 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Executive Summary

4-(4-heptyloxyphenyl)-4-oxobutanoic acid (CAS: 143134-89-8) is a critical bifunctional building block, primarily utilized in the synthesis of liquid crystalline (LC) polymers and mesogenic cores. Structurally, it consists of a lipophilic heptyloxy tail, a rigid phenyl core, and a polar succinyl headgroup. This amphiphilic nature dictates its utility in supramolecular assembly but presents specific challenges in purification and characterization.

This guide provides a rigorous, field-proven workflow for validating the identity, purity, and thermal behavior of this compound. It is designed for researchers requiring high-fidelity data for material science applications or pharmaceutical intermediate verification.

Chemical Identity & Physicochemical Profile

Before initiating wet-lab protocols, verify the fundamental properties to select appropriate solvents and standards.

PropertySpecification / Description
Chemical Formula

Molecular Weight 292.37 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble: DMSO, DMF, THF, Dichloromethane (warm). Sparingly Soluble: Ethanol, Methanol. Insoluble: Water, Hexanes.[1]
pKa (Predicted) ~4.5 (Carboxylic acid), ~-6 (Ketone oxygen, conjugate acid)
Key Functional Groups Aryl Alkyl Ether, Aryl Ketone, Carboxylic Acid

Synthesis Context & Impurity Profiling

Understanding the synthesis is the key to effective characterization. This compound is typically produced via Friedel-Crafts acylation of (heptyloxy)benzene with succinic anhydride, catalyzed by


.

Common Impurities to Target:

  • Unreacted Starting Material: (Heptyloxy)benzene (highly lipophilic).

  • By-products: 4-oxobutanoic acid homopolymers or self-condensation products.

  • Inorganic Residues: Aluminum salts (often trapped in the crystal lattice, causing broad NMR peaks or high ash content).

  • Isomers: Ortho-substituted product (minor, due to steric hindrance of the heptyloxy group).

SynthesisWorkflow Reactants Heptyloxybenzene + Succinic Anhydride Reaction Friedel-Crafts (AlCl3 / DCM) Reactants->Reaction Acylation Crude Crude Complex (Al-Salt) Reaction->Crude Intermediate Quench Acid Hydrolysis (HCl/Ice) Crude->Quench Decomplexation Product Target Keto-Acid (Solid Precipitate) Quench->Product Filtration

Figure 1: Synthetic pathway highlighting the critical aluminum complex hydrolysis step.

Protocol 1: Structural Confirmation (NMR Spectroscopy)

Objective: Definitive structural elucidation and regio-isomer confirmation.

Methodology:

  • Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).

  • Solvent: DMSO-d6 is preferred over

    
     due to the limited solubility of the carboxylic acid moiety and to prevent dimerization effects on the chemical shift.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

Data Interpretation (


 NMR in DMSO-d6): 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.10 Broad Singlet1H-COOH Exchangeable acidic proton.
7.89 Doublet (

Hz)
2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy.
7.02 Doublet (

Hz)
2HAr-H (Ortho to OR)Shielded by electron-donating ether.
4.06 Triplet2H-OCH

-
Diagnostic for heptyloxy attachment.
3.18 Triplet2H-C(=O)CH

-
Alpha to ketone.
2.55 Triplet2H-CH

COOH
Alpha to acid (often overlaps with DMSO).
1.73 Multiplet2H-OCH

CH

-
Beta to ether oxygen.
1.45 - 1.25 Multiplet8HAlkyl ChainBulk methylene envelope.
0.87 Triplet3H-CH

Terminal methyl group.

Critical Quality Attribute (CQA): The coupling constant (


) of the aromatic protons confirms para-substitution. An AA'BB' pattern is expected. If complex splitting is observed at 7.0-7.9 ppm, suspect ortho-isomer contamination.

Protocol 2: Purity Analysis (HPLC-UV)

Objective: Quantify purity and detect unreacted (heptyloxy)benzene.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, ensures acid stays protonated).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: 50%

      
       95% B (Linear gradient to elute lipophilic impurities)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl

    
    ).
    

Logic: The target molecule is amphiphilic. Starting at 50% organic ensures the heptyloxy tail does not cause precipitation on the column head, while the gradient to 95% ensures the highly non-polar (heptyloxy)benzene (starting material) elutes.

Expected Elution Order:

  • Succinic Acid (if present) - Void volume.

  • Target: 4-(4-heptyloxyphenyl)-4-oxobutanoic acid (~6-8 min).

  • (Heptyloxy)benzene (~12-14 min).

Protocol 3: Thermal Characterization (DSC)

Objective: Determine melting point and assess liquid crystalline potential (mesophase formation).

Methodology:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Pan: Tzero Aluminum Pan (Hermetically sealed).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Protocol:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 160°C (1st Heating).

    • Isothermal 1 min.

    • Cool 10°C/min to 20°C (Cooling).

    • Ramp 10°C/min to 160°C (2nd Heating).

Analysis:

  • 1st Heating: May show broad endotherms due to solvent history or polymorphism.

  • 2nd Heating: Provides the intrinsic Melting Point (

    
    ).
    
    • Expected

      
      : Typically 125°C - 135°C  for this class of compounds.
      
  • Mesophase: Look for small endotherms before the clearing point (isotropic liquid). If a "smectic" or "nematic" phase exists, it will appear as a distinct transition upon cooling (exotherm) or heating.

Troubleshooting & "Gotchas"

IssueDiagnosisCorrective Action
Broad NMR Peaks Paramagnetic impurities (Fe from synthesis?) or Al-complexation.Perform an acid wash (

HCl) followed by recrystallization in Ethanol/Water.
Double Melting Point Polymorphism or Liquid Crystal Phase.Verify with Polarized Optical Microscopy (POM). If the sample flows but is birefringent, it is a Liquid Crystal.
Missing Carboxyl Proton Deuterium exchange.If using

or wet

, the -COOH proton will disappear. Switch to anhydrous DMSO-d6.
Low Solubility High lattice energy.Use heat for dissolution. For NMR, warm the tube to 40°C inside the probe if possible.

References

  • PubChem Compound Summary. 4-(4-Methylphenyl)-4-oxobutanoic acid (Analog Reference). National Library of Medicine. [Link][1]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (General Mechanism Reference). [Link]

  • White Rose Research Online. Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines. (Context on 4-alkoxy mesogens). [Link]

Sources

Derivatization of the carboxylic acid group in 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-(4-Heptyloxyphenyl)-4-oxobutanoic Acid

Executive Summary

This guide details the derivatization protocols for 4-(4-heptyloxyphenyl)-4-oxobutanoic acid (referred to herein as HP-OxBA ). This molecule is a critical "linchpin" intermediate, bridging the gap between soft matter engineering (liquid crystals) and medicinal chemistry (pyridazinone pharmacophores).[1]

The presence of the


-keto acid functionality introduces a unique reactivity landscape: the molecule exists in equilibrium between its open-chain acyclic form and a cyclic pseudo-acid (hydroxylactone) form. Successful derivatization requires strict control over this equilibrium to selectively drive the formation of linear esters/amides or cyclic heterocycles.

Strategic Analysis: The Reactivity Landscape

Before initiating any protocol, researchers must understand the competing pathways inherent to


-keto acids.
  • Path A: Carboxyl-Selective Derivatization (Linear). Requires suppression of the ketone's nucleophilic participation. Used for bioconjugation and polymer synthesis.

  • Path B: Carbonyl-Assisted Cyclization (Heterocyclic). Exploits the ketone position to form 5- or 6-membered rings (e.g., pyridazinones, furanones).[1] Used for drug discovery.[2]

Visualizing the Derivatization Pathways

DerivatizationMap Root 4-(4-heptyloxyphenyl)- 4-oxobutanoic acid (HP-OxBA) Ester Linear Esters (Liquid Crystals) Root->Ester ROH / H+ (Fischer) NHS NHS-Active Ester (Bioconjugation) Root->NHS NHS / EDC Pyrid Pyridazinones (Cardio/Anti-inflammatory) Root->Pyrid Hydrazine / EtOH (Paal-Knorr) Lactone Enol Lactones (Synth. Intermediates) Root->Lactone Ac2O / H+

Figure 1: Divergent synthetic pathways for HP-OxBA.[3] Green path indicates the thermodynamically favored heterocyclization.

Detailed Protocols

Protocol A: Synthesis of the Pyridazinone Scaffold (The "Medicinal" Route)

Target: 6-(4-heptyloxyphenyl)-4,5-dihydropyridazin-3(2H)-one[1]

This is the most robust reaction for HP-OxBA. The


-keto acid reacts with hydrazine to form a six-membered pyridazinone ring. This scaffold is bioisosteric with phenylbutazone and is a known pharmacophore for PDE3 inhibitors and COX inhibitors [1].

Reagents:

  • HP-OxBA (1.0 eq)[1]

  • Hydrazine hydrate (80% or 64% aq.[1] solution) (1.5 eq)

  • Ethanol (Absolute) or n-Butanol (for slower reactions)[1]

  • Glacial Acetic Acid (Catalytic, 0.1 eq)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with HP-OxBA (e.g., 1.0 g, 3.4 mmol) and Ethanol (10 mL). The starting material may not fully dissolve at RT; this is normal.

  • Addition: Add Hydrazine hydrate (0.25 mL, ~5.1 mmol) dropwise.

    • Observation: The solution often turns yellow due to the transient formation of the hydrazone intermediate.

  • Cyclization: Reflux the mixture at 80°C for 3–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting acid spot (low R_f, streaking) will disappear, replaced by a distinct, higher R_f spot (Pyridazinone).[1]

  • Work-up: Cool the reaction to room temperature. The product usually precipitates as a white or off-white solid.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove excess hydrazine.[1] Recrystallize from Ethanol/DMF if necessary.

Validation Criteria:

  • IR: Disappearance of the ketone C=O (1680 cm⁻¹) and acid C=O (1710 cm⁻¹).[1] Appearance of the amide/lactam C=O (~1660 cm⁻¹) and N-H stretch (~3200 cm⁻¹).[1][4]

  • 1H NMR: The ethylene backbone (-CH2-CH2-) of the succinyl chain will shift from two triplets (open chain) to a complex multiplet (ring system) or distinct triplets at different chemical shifts.[1]

Protocol B: NHS-Ester Activation (The "Bioconjugation" Route)

Target: 2,5-dioxopyrrolidin-1-yl 4-(4-heptyloxyphenyl)-4-oxobutanoate

To use HP-OxBA as a lipophilic tag for proteins or amine-functionalized surfaces, the carboxylic acid must be activated as an N-hydroxysuccinimide (NHS) ester.

Critical Caution: The ketone carbonyl at C4 is less reactive than the activated ester, but side reactions (internal cyclization) can occur if the activation is too slow or if water is present.[1]

Reagents:

  • HP-OxBA (1.0 eq)[1]

  • N-Hydroxysuccinimide (NHS) (1.1 eq)[1]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve HP-OxBA (1.0 eq) and NHS (1.1 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Why? EDC activates the carboxylic acid to an O-acylisourea, which is then displaced by NHS.

  • Work-up:

    • Dilute with DCM.

    • Wash rapidly with 0.1 N HCl (to remove EDC urea byproduct) and then Brine.[1]

    • Note: Do not use basic washes (NaHCO3), as the NHS ester is hydrolytically unstable at pH > 7.[1]

  • Storage: Dry over MgSO4, concentrate, and store the resulting solid at -20°C under argon.

Validation Criteria:

  • IR: Distinctive "doublet" carbonyl stretch of the NHS ester (approx. 1735 and 1780 cm⁻¹).[1]

  • Reactivity Check: React a small aliquot with benzylamine in DCM; instantaneous formation of the benzyl amide confirms activity.

Comparative Data & Troubleshooting

Table 1: Solvent Effects on Derivatization Efficiency

Reaction TypePreferred SolventTemp (°C)Typical YieldKey Pitfall
Pyridazinone Ethanol / Acetic Acid80 (Reflux)85-95%Incomplete cyclization (stops at hydrazone) if pH is too high.[1]
Esterification Methanol / H2SO465 (Reflux)70-80%Formation of pseudo-ester (cyclic ketal-lactone).[1]
Amidation (DCC) DCM / DMF0 to 2560-75%Formation of N-acylurea byproduct; difficult purification.
NHS Activation Dry DCM0 to 25>90%Hydrolysis of active ester by atmospheric moisture.
Troubleshooting the "Pseudo-Acid" Problem

-keto acids can exist as cyclic hydroxylactones.
  • Symptom: In NMR, the succinyl -CH2-CH2- protons appear as an AB system rather than two clear triplets.

  • Cause: Spontaneous cyclization in non-polar solvents.

  • Solution: When performing linear esterification (Fischer), ensure excess alcohol is used to drive the equilibrium toward the open-chain diester/monoester and prevent the cyclic pseudo-ester form.

References

  • Synthesis of Pyridazinones

    • Source: BenchChem. "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis."[2]

    • Relevance: Defines the standard condensation protocol with hydrazine for 4-aryl-4-oxobutanoic acids.
  • Derivatization of Carboxylic Acids

    • Source: Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids."[5][6]

    • Relevance: Provides the mechanistic basis for EDC/NHS activ
  • Reaction Pathways of 4-Aryl-4-oxobutanoic Acids

    • Source: Arabian Journal of Chemistry.
    • URL:[Link][1]

    • Relevance: Validates the competing pathways between amidation and heterocycliz
  • Organic Syntheses Protocol (Homologation)

    • Source: Organic Syntheses, Vol. 91, pp. 248-259 (2014).[1][7]

    • URL:[Link][1]

    • Relevance: Discusses the stability and manipul

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Long-Chain Alkoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation of long-chain alkoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during these critical synthetic transformations. The following question-and-answer format directly addresses specific issues to help you optimize your reaction outcomes.

I. Low or No Product Yield

Question 1: My Friedel-Crafts acylation of a long-chain alkoxybenzene is resulting in a low yield or failing completely. What are the likely causes?

Several factors can contribute to low or no yield in the Friedel-Crafts acylation of these specific substrates. The primary culprits often involve catalyst deactivation, insufficient reactivity of the aromatic ring, or issues with the reagents and reaction conditions.

A1: Key Troubleshooting Areas for Low Yield

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly susceptible to deactivation by moisture.[1] Any water present in your solvent, glassware, or reagents will react with the catalyst, rendering it ineffective. It is imperative to maintain strictly anhydrous (dry) conditions throughout the experimental setup and execution.

  • Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, stoichiometric amounts (at least one equivalent relative to the acylating agent) or even a slight excess of the catalyst are often necessary to drive the reaction to completion.[2]

  • Deactivated Aromatic Ring: While the alkoxy group is an activating group, other substituents on the aromatic ring can have a deactivating effect. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) will deactivate the ring towards electrophilic aromatic substitution, potentially halting the reaction.[1]

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter. Some acylations of alkoxybenzenes proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier.[2] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[2]

  • Poor Reagent Quality: The purity of the long-chain alkoxybenzene and the acylating agent (acyl chloride or anhydride) is crucial. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[2]

Question 2: I am using a stoichiometric amount of AlCl₃, and my reagents are pure and dry, but the yield is still poor. What else should I consider?

A2: Advanced Considerations for Persistent Low Yields

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome.[3] For long-chain alkoxybenzenes, solubility can be a challenge. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices.[3] However, in some cases, a more polar solvent like nitrobenzene might be necessary to ensure all components remain in solution, though this can also affect the regioselectivity of the reaction.[3]

  • Steric Hindrance: The long alkyl chain of the alkoxy group can sterically hinder the approach of the electrophile, particularly at the ortho positions. This effect becomes more pronounced with bulkier acylating agents. While the alkoxy group is an ortho, para-director, the para product is often favored due to reduced steric clash.[4][5][6]

  • Alternative Catalysts: If AlCl₃ is proving ineffective, consider alternative Lewis acids. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have shown high efficiency in Friedel-Crafts acylations, sometimes offering better yields and regioselectivity. Solid acid catalysts, like certain zeolites or sulfated zirconia, are also being explored as more environmentally friendly and reusable alternatives, though their activity with deactivated substrates may vary.[7][8]

Catalyst TypeAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) High reactivity, readily availableMoisture sensitive, requires stoichiometric amounts, generates significant waste
Metal Triflates (e.g., Cu(OTf)₂) High activity, can be used in catalytic amounts, recyclableHigher cost, may require specific solvents
Solid Acids (e.g., Zeolites) Reusable, non-corrosive, can offer shape selectivityMay have lower activity for deactivated rings, can be sensitive to poisoning

II. Side Reactions and Impurities

Question 3: My reaction is producing a significant amount of a dealkylated byproduct. How can I prevent this?

A3: Mitigating Dealkylation

Dealkylation, the cleavage of the long alkyl chain from the ether linkage, is a known side reaction in Friedel-Crafts chemistry, particularly under harsh conditions. This occurs because the Lewis acid can coordinate to the ether oxygen, making the alkyl group susceptible to cleavage.

  • Lower Reaction Temperature: Dealkylation is often promoted by higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize this side reaction without significantly impacting the rate of the desired acylation.

  • Milder Lewis Acid: Strong Lewis acids like AlCl₃ are more prone to inducing dealkylation. Switching to a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can reduce the extent of this side reaction.

  • Controlled Addition of Reagents: Adding the Lewis acid portion-wise or adding a solution of the alkoxybenzene dropwise to a pre-formed complex of the Lewis acid and the acylating agent can help to control the local concentration of the strong electrophilic species and minimize side reactions.

Question 4: I am observing the formation of multiple acylated products. How can I improve the regioselectivity?

A4: Controlling Regioselectivity

The alkoxy group is a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[6][9] However, achieving high selectivity for one isomer over the other can be challenging.

  • Steric Effects: As mentioned previously, steric hindrance from the long alkoxy chain and the acylating agent will generally favor substitution at the less hindered para position.[5] Using a bulkier acylating agent can further enhance this preference.

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio.[2] In some systems, non-polar solvents may favor the formation of one isomer, while more polar solvents favor the other.[3] Experimenting with different solvents is a valid optimization strategy. For example, in the acylation of naphthalene, non-polar solvents favor the kinetically controlled alpha-substitution, while polar solvents lead to the thermodynamically more stable beta-product.[3]

  • Catalyst Selection: The choice of catalyst can also impact regioselectivity. Shape-selective catalysts like zeolites can sterically direct the acylation to the less hindered para position.[8]

III. Purification Challenges

Question 5: The final product, a long-chain acylated alkoxybenzene, is proving difficult to purify. What strategies can I employ?

A5: Purification Techniques for Long-Chain Products

The long alkyl chain imparts a waxy or oily nature to these molecules, which can complicate standard purification methods.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. A solvent screen using small amounts of the crude product is recommended to identify an appropriate solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).

  • Column Chromatography: For oily or non-crystalline products, column chromatography is the method of choice. Due to the relatively non-polar nature of these compounds, a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradients) is typically effective. Careful selection of the solvent system is key to achieving good separation from starting materials and byproducts.

  • Extraction and Washing: A thorough aqueous workup is essential to remove the Lewis acid and any water-soluble byproducts.[1][2] This typically involves quenching the reaction with dilute acid (e.g., HCl) and then washing the organic layer with water, a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to aid in drying.[1][2]

IV. Experimental Protocols and Diagrams

General Protocol for Friedel-Crafts Acylation of a Long-Chain Alkoxybenzene

This protocol provides a general framework. Molar equivalents and reaction conditions may require optimization for specific substrates.

1. Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

2. Catalyst Suspension:

  • In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane.

3. Acylating Agent Addition:

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the long-chain acyl chloride (1.1 equivalents) to the stirred suspension.

4. Substrate Addition:

  • Dissolve the long-chain alkoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the alkoxybenzene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

5. Reaction:

  • After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

6. Workup:

  • Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice and concentrated HCl.[1] This will hydrolyze the aluminum chloride complex.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

7. Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Diagrams

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon Reaction with Lewis Acid LewisAcid AlCl₃ SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex Alkoxybenzene Ar-OR' Alkoxybenzene->SigmaComplex Attack by π-electrons ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Deprotonation by AlCl₄⁻ FinalProduct Acylated Alkoxybenzene ProductComplex->FinalProduct Aqueous Workup

Troubleshooting_Workflow Start Low or No Yield CheckMoisture Ensure Anhydrous Conditions? Start->CheckMoisture CheckMoisture->Start No (Dry System) CheckCatalyst Sufficient Catalyst Loading? CheckMoisture->CheckCatalyst Yes CheckCatalyst->Start No (Increase Loading) CheckTemp Optimize Temperature? CheckCatalyst->CheckTemp Yes CheckTemp->Start No (Adjust Temp) ConsiderAlternatives Consider Alternative Catalysts/Solvents CheckTemp->ConsiderAlternatives Yes Success Improved Yield ConsiderAlternatives->Success

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. 2020. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. 2025. Available from: [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. 2022. Available from: [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. 2019. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. 2016. Available from: [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. 2015. Available from: [Link]

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. Available from: [Link]

  • Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation). 2023. Available from: [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. 2018. Available from: [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. 2018. Available from: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

  • Leah4sci. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. 2017. Available from: [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. 2022. Available from: [Link]

  • Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. 2021. Available from: [Link]

  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. 2002. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. 2018. Available from: [Link]

  • PubMed. An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. 2004. Available from: [Link]

  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
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  • Google Patents. Purification of long chain fatty acids.
  • National Institutes of Health. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. 2024. Available from: [Link]

  • Google Patents. Process for the purification of long-chain fatty alcohols.
  • ResearchGate. Solid-phase extraction of long-chain fatty acids from aqueous solution. Available from: [Link]

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Technical Support Center: Synthesis of 4-(Alkoxyphenyl)-4-oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(alkoxyphenyl)-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The core of this synthesis, a Friedel-Crafts acylation, is a powerful tool for C-C bond formation, but it is not without its nuances.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

Troubleshooting Guide: A Deeper Dive into Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am performing a Friedel-Crafts acylation of an alkoxybenzene (e.g., anisole) with succinic anhydride and AlCl₃, but I'm getting a very low yield or no desired product at all. What could be the issue?

Answer: Low or non-existent yields in this reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of the starting materials.

Root Cause Analysis & Solutions:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the solvent, glassware, or starting materials will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent prior to use. Starting materials should also be dry.

  • Insufficient Catalyst: The Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃, not a catalytic amount.[2] This is because the Lewis acid complexes with the carbonyl oxygen of the newly formed ketone product, rendering it inactive.[2]

    • Solution: Use at least two equivalents of AlCl₃ for every equivalent of succinic anhydride. One equivalent activates the succinic anhydride, and the other is consumed by complexation with the product.

  • Inadequate Reaction Temperature: While the reaction is often initiated at low temperatures to control exothermicity, insufficient heating can lead to an incomplete reaction.

    • Solution: After the initial addition of reagents at a controlled temperature (e.g., 0-10 °C), the reaction mixture should be allowed to warm to room temperature and may require gentle heating to drive it to completion.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

  • Deactivated Aromatic Ring: While alkoxy groups are activating, the presence of other deactivating substituents on the aromatic ring can significantly hinder the electrophilic aromatic substitution.[6]

    • Solution: For deactivated systems, consider using a more reactive acylating agent or a stronger Lewis acid catalyst. However, be aware that harsher conditions can lead to side reactions.

Experimental Workflow: Optimizing for Yield

G cluster_start Initial Checks cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Workup & Isolation Dry Glassware & Reagents Dry Glassware & Reagents Anhydrous Solvent Anhydrous Solvent Dry Glassware & Reagents->Anhydrous Solvent Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Anhydrous Solvent->Inert Atmosphere (N2/Ar) Charge Anisole & Solvent Charge Anisole & Solvent Inert Atmosphere (N2/Ar)->Charge Anisole & Solvent Cool to 0-5 °C Cool to 0-5 °C Charge Anisole & Solvent->Cool to 0-5 °C Add AlCl3 (2.2 eq) Add AlCl3 (2.2 eq) Cool to 0-5 °C->Add AlCl3 (2.2 eq) Add Succinic Anhydride (1 eq) Add Succinic Anhydride (1 eq) Add AlCl3 (2.2 eq)->Add Succinic Anhydride (1 eq) Stir at 0-5 °C, then RT Stir at 0-5 °C, then RT Add Succinic Anhydride (1 eq)->Stir at 0-5 °C, then RT Monitor by TLC Monitor by TLC Stir at 0-5 °C, then RT->Monitor by TLC Gentle Heating (if needed) Gentle Heating (if needed) Monitor by TLC->Gentle Heating (if needed) Quench with ice/HCl Quench with ice/HCl Gentle Heating (if needed)->Quench with ice/HCl Extract with Organic Solvent Extract with Organic Solvent Quench with ice/HCl->Extract with Organic Solvent Purify by Recrystallization/Chromatography Purify by Recrystallization/Chromatography Extract with Organic Solvent->Purify by Recrystallization/Chromatography

Caption: A typical workflow for optimizing the yield of 4-(alkoxyphenyl)-4-oxobutanoic acid synthesis.

Problem 2: Formation of Multiple Isomers

Question: I've successfully synthesized my 4-(alkoxyphenyl)-4-oxobutanoic acid, but my NMR analysis shows a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired para product?

Answer: The formation of isomeric products is a common challenge in Friedel-Crafts acylation. The alkoxy group is an ortho, para-director, meaning it activates these positions for electrophilic attack.[7][8] While the para isomer is generally favored due to sterics, the ortho isomer can still form in significant amounts.

Controlling Regioselectivity:

  • Steric Hindrance: The size of the acylating agent and the substituents on the alkoxybenzene can influence the ortho/para ratio. Larger groups will favor para substitution due to steric hindrance at the ortho position.[9]

    • Solution: While you are limited by the use of succinic anhydride, ensure your alkoxybenzene is not sterically hindered near the ortho positions if possible.

  • Solvent Effects: The choice of solvent can impact the regioselectivity.

    • Solution: Solvents like dichlorobenzenes have been shown to improve the selectivity for the para isomer and can simplify purification as the ortho and meta isomers are more soluble.[10] Carbon disulfide is also a classic solvent for this reaction.

  • Temperature Control: Lower reaction temperatures generally favor the para isomer, as the transition state leading to the ortho product is often higher in energy.

    • Solution: Maintain a low temperature during the addition of reagents and allow the reaction to proceed at a controlled temperature.

Purification Strategies:

If a mixture of isomers is unavoidable, purification is key.

Purification MethodAdvantagesDisadvantages
Recrystallization Often effective for separating para isomers, which are typically less soluble and have higher melting points.Can lead to loss of material. May not be effective for close-boiling isomers.
Column Chromatography Can provide excellent separation of isomers.Can be time-consuming and require large volumes of solvent.
Acid-Base Extraction The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution (e.g., sodium bicarbonate), followed by re-acidification to precipitate the product.[11] This can help remove non-acidic impurities.Will not separate the acidic isomers from each other.
Problem 3: Ether Cleavage as a Side Reaction

Question: I'm observing the formation of a phenolic byproduct in my reaction mixture. Is the ether group being cleaved?

Answer: Yes, ether cleavage is a potential side reaction under the strongly acidic conditions of the Friedel-Crafts acylation.[12][13][14][15] The Lewis acid (AlCl₃) can coordinate to the ether oxygen, making the alkyl group susceptible to nucleophilic attack, or in the presence of protic acids (generated during workup), protonation can lead to cleavage.[13][15]

Minimizing Ether Cleavage:

  • Temperature Control: Higher temperatures can promote ether cleavage.

    • Solution: Maintain the lowest effective temperature for the acylation to proceed. Avoid prolonged heating.

  • Careful Workup: The workup procedure is critical.

    • Solution: Quench the reaction by pouring the mixture into ice-cold dilute acid.[4][11] This hydrolyzes the aluminum complexes and protonates the carboxylate, but the low temperature minimizes the time for acid-catalyzed ether cleavage.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids might be less prone to causing ether cleavage, although they may be less reactive in the acylation.

    • Solution: For sensitive substrates, exploring alternative Lewis acids like SnCl₄ or solid acid catalysts could be beneficial.[3][16]

Troubleshooting Workflow: Diagnosing Side Reactions

G Reaction Mixture Reaction Mixture TLC Analysis TLC Analysis Reaction Mixture->TLC Analysis Desired Product Spot Desired Product Spot TLC Analysis->Desired Product Spot Unexpected Spot(s) Unexpected Spot(s) TLC Analysis->Unexpected Spot(s) Starting Material Starting Material TLC Analysis->Starting Material Unreacted Isomeric Mixture Isomeric Mixture Unexpected Spot(s)->Isomeric Mixture Similar Rf Ether Cleavage Product Ether Cleavage Product Unexpected Spot(s)->Ether Cleavage Product More Polar Optimize Conditions Optimize Conditions Isomeric Mixture->Optimize Conditions Improve Selectivity Ether Cleavage Product->Optimize Conditions Milder Conditions Starting Material->Optimize Conditions Increase Reactivity Purification Strategy Purification Strategy Optimize Conditions->Purification Strategy

Caption: A decision-making workflow for troubleshooting side reactions using TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acylating agent besides succinic anhydride?

A1: Yes, other acid anhydrides or acyl chlorides can be used in Friedel-Crafts acylation to produce different keto acids.[3][17] However, for the synthesis of 4-(alkoxyphenyl)-4-oxobutanoic acids, succinic anhydride is the specific reagent required.

Q2: My product is difficult to purify by recrystallization. What are my options?

A2: If recrystallization is challenging, column chromatography is the next logical step. A silica gel column with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) should effectively separate your desired product from non-polar impurities and more polar byproducts.

Q3: Is it possible to perform this reaction under solvent-free conditions?

A3: Yes, mechanochemical (ball-milling) Friedel-Crafts acylations have been reported and offer a more environmentally friendly approach by eliminating the need for solvents.[18][19] These methods can be highly efficient, but they require specialized equipment.

Q4: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A4: The reaction proceeds via electrophilic aromatic substitution. The mechanism involves the following key steps:

  • Formation of the acylium ion: The Lewis acid (AlCl₃) reacts with succinic anhydride to generate a highly electrophilic acylium ion.[17]

  • Electrophilic attack: The electron-rich alkoxybenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[17]

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the ketone product complexed to AlCl₃.[2][17]

  • Workup: The addition of water hydrolyzes the aluminum complexes to release the final 4-(alkoxyphenyl)-4-oxobutanoic acid product.

Q5: How can I confirm the structure and purity of my final product?

A5: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[20]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the connectivity of the atoms and the regiochemistry (ortho vs. para).

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl groups (ketone and carboxylic acid) and the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Anhydrous solvent (e.g., dichlorobenzene or nitrobenzene)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve anisole (1 equivalent) in the anhydrous solvent.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution.

  • In a separate flask, dissolve succinic anhydride (1 equivalent) in a minimal amount of the anhydrous solvent and add this solution to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material. Gentle heating may be required.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with a 5% sodium bicarbonate solution.

  • Carefully acidify the aqueous bicarbonate layer with cold, dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

References

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • JP2004182660A. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891. Retrieved from [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. Ether cleavage. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Scribd. Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. 15, 1313–1320. Retrieved from [Link]

  • Jack Westin. Cleavage of Ethers - Organic Chemistry. Retrieved from [Link]

  • StudyMind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. 7(36), 32371–32381. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. 14(6), 103163. Retrieved from [Link]

  • YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • International Journal of Advanced Research in Chemical Science. (2018). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. 5(7), 1-8. Retrieved from [Link]

  • Grokipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • The Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. 15, 1313-1320. Retrieved from [Link]

  • ResearchGate. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • University of California, Davis. (2012, January). Approaching Synthesis Problems. Retrieved from [Link]

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Technical Support Center: Friedel-Crafts Acylation of Alkoxy-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation reactions involving alkoxy-substituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental C-C bond-forming reaction. Here, we will delve into the common side reactions, troubleshooting strategies, and frequently asked questions to ensure the success of your synthetic endeavors.

The introduction of an acyl group to an aromatic ring, a reaction pioneered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis.[1][2] When the aromatic substrate is an alkoxy-substituted benzene, such as anisole, the powerful electron-donating nature of the alkoxy group significantly activates the ring towards electrophilic aromatic substitution.[3] However, this heightened reactivity, while often beneficial, can also lead to a variety of side reactions that complicate product isolation and reduce yields. This guide provides in-depth, experience-driven insights to help you anticipate and mitigate these challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Friedel-Crafts acylation of alkoxy-substituted benzenes, offering probable causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired acylated product is one of the most common frustrations encountered in the lab. The root cause often lies in the deactivation of the catalyst or issues with the reagents.

Possible Causes & Solutions:

  • Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture.[4] Lewis acids like aluminum chloride (AlCl₃) react vigorously with water, which deactivates the catalyst.[4]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids.[4]

  • Insufficient Catalyst: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2][5] This complexation effectively removes the catalyst from the reaction.

    • Solution: A stoichiometric amount of the Lewis acid is typically required.[2][5] A general starting point is to use at least 1.1 equivalents of the catalyst relative to the acylating agent.[5]

  • Poor Reagent Quality: Impurities in the alkoxy-substituted benzene or the acylating agent can lead to unwanted side reactions and lower yields.[5]

    • Solution: Purify the starting materials before use. Liquid reagents can be distilled, and solid reagents can be recrystallized.

Problem 2: Formation of Multiple Products (Isomers or Polyacylated Species)

The high reactivity of alkoxy-substituted benzenes can sometimes lead to a loss of selectivity.

Possible Causes & Solutions:

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings.[5] The initial acylation product is generally deactivated towards further substitution, but under harsh conditions or with very reactive substrates, a second acylation may be observed.[5][6]

    • Solution: Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a less reactive acylating agent.[7][8] Controlling the reaction temperature by running the reaction at or below room temperature can also improve selectivity.[5]

  • Incorrect Regioselectivity: Alkoxy groups are ortho-, para-directing substituents.[9] The formation of a significant amount of the meta-isomer is unusual but could indicate a competing reaction pathway or the presence of impurities that alter the directing effect.

    • Solution: Carefully analyze the reaction conditions. Ensure that the temperature is not excessively high, as this can sometimes lead to isomerization.[10] Confirm the purity of the starting materials. The major product should be the para-isomer due to steric hindrance at the ortho positions.[11]

Problem 3: Dealkylation of the Alkoxy Group

A significant and often overlooked side reaction is the cleavage of the ether linkage in the alkoxy-substituted benzene.

Possible Causes & Solutions:

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids, particularly AlCl₃, can coordinate to the oxygen atom of the alkoxy group, facilitating its removal as an alkyl halide. This is especially problematic at elevated temperatures.

    • Solution: Employ milder Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).[7][8] Alternatively, consider using a Brønsted acid catalyst in some cases.[12] Maintaining a lower reaction temperature is crucial to minimize this side reaction.

Problem 4: Difficult Workup and Product Isolation

The workup of Friedel-Crafts acylations can be challenging due to the formation of stable aluminum-ketone complexes and emulsions.

Possible Causes & Solutions:

  • Stable Product-Catalyst Complex: The complex formed between the ketone product and AlCl₃ must be hydrolyzed to liberate the desired product.[13]

    • Solution: The reaction is typically quenched by carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl).[13][14] This protonates the complex and facilitates its breakdown. Heating the acidic aqueous solution during workup can sometimes help to break up stubborn aluminum salts.[14]

  • Emulsion Formation: The presence of aluminum salts can lead to the formation of emulsions during the aqueous workup, making the separation of organic and aqueous layers difficult.[14]

    • Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions. In some cases, filtering the quenched reaction mixture through a pad of celite before extraction can remove some of the solid aluminum salts.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid necessary in Friedel-Crafts acylation, but only a catalytic amount is needed for alkylation?

In Friedel-Crafts acylation, the ketone product that is formed is a Lewis base and readily coordinates with the Lewis acid catalyst.[2][5] This forms a stable complex that is often inactive under the reaction conditions, effectively sequestering the catalyst.[5][15] Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required to drive the reaction to completion. In contrast, the alkylated product of a Friedel-Crafts alkylation is less basic and does not form as strong a complex with the Lewis acid, allowing the catalyst to be regenerated and participate in multiple reaction cycles.

Q2: Can I perform a Friedel-Crafts acylation on a phenol?

Direct Friedel-Crafts acylation of phenols is generally not successful.[5] The hydroxyl group (-OH) is a strong Lewis base and will react with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[5] A common workaround is to protect the hydroxyl group as an ester. The acylation is then performed, followed by deprotection of the ester to reveal the hydroxyl group. Alternatively, the Fries rearrangement of a phenyl ester can be used to achieve a similar outcome.[2]

Q3: What is the typical regioselectivity for the acylation of anisole (methoxybenzene)?

The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group due to resonance donation of a lone pair of electrons from the oxygen into the aromatic ring.[9] The acylation of anisole will yield a mixture of the ortho- and para-acylated products. However, the para-isomer is typically the major product due to steric hindrance from the methoxy group at the ortho positions.

Q4: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?

Yes, there is significant research into developing more environmentally friendly catalysts for Friedel-Crafts acylation.[16] These include:

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites and acid-treated clays can be used and are often easily recovered and reused.[12][17]

  • Metal Oxides: Nanostructured metal oxides, such as SnO₂, have shown high activity and regioselectivity.[11]

  • Metal Triflates: Lanthanide and other metal triflates are often more water-tolerant and can be used in catalytic amounts.[18]

  • Deep Eutectic Solvents: Certain deep eutectic solvents can act as both the solvent and the catalyst, offering a more sustainable reaction medium.[19]

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Anisole

This protocol provides a representative method for the acylation of anisole with propionyl chloride.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.[20]

  • Catalyst Suspension: Under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by anhydrous DCM.[5] Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve propionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension.

  • Substrate Addition: After the addition of the acylating agent, add anisole (1.0 equivalent), dissolved in anhydrous DCM, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).[13]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Workup for Reactions Prone to Emulsion

This modified workup can be beneficial when dealing with stubborn emulsions.

  • Quenching: After the reaction is complete, quench by slowly adding 3 M HCl.[14]

  • Heating: Gently heat the quenched mixture in a warm water bath for approximately 5-10 minutes to help dissolve the aluminum salts.[14]

  • Filtration: Cool the mixture and filter through a pad of celite to remove any insoluble material.

  • Extraction and Washing: Proceed with the extraction and washing steps as described in Protocol 1.

Visualizations

Diagram 1: General Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Workup Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Coordination & Cleavage Lewis_Acid AlCl₃ Lewis_Acid->Acyl_Chloride Sigma_Complex Arenium Ion Intermediate Alkoxybenzene Ar-OR' Alkoxybenzene->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Loss of H⁺ Final_Product Aryl Ketone Product_Complex->Final_Product Hydrolysis (H₃O⁺)

Caption: The four-step mechanism of Friedel-Crafts acylation.

Diagram 2: Dealkylation Side Reaction

G Alkoxybenzene Anisole (Ar-OCH₃) Complex Ar-O(CH₃)-AlCl₃ Complex Alkoxybenzene->Complex Coordination Lewis_Acid AlCl₃ Lewis_Acid->Complex Phenoxide Ar-O⁻ AlCl₂ Complex->Phenoxide Cleavage Methyl_Chloride CH₃Cl Complex->Methyl_Chloride Phenol Phenol (Ar-OH) Phenoxide->Phenol Workup (H₃O⁺)

Caption: Mechanism of Lewis acid-mediated dealkylation.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Catalyst Sufficient Catalyst? (≥1 eq) Check_Moisture->Check_Catalyst Yes Solution_Moisture Dry Glassware/Solvents Check_Moisture->Solution_Moisture No Check_Reagents Reagent Purity? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Increase Catalyst Loading Check_Catalyst->Solution_Catalyst No Solution_Reagents Purify Starting Materials Check_Reagents->Solution_Reagents No End Improved Yield Check_Reagents->End Yes Solution_Moisture->End Solution_Catalyst->End Solution_Reagents->End

Caption: A workflow for troubleshooting low product yields.

Data Summary

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation
Lewis AcidReactivityKey Considerations
AlCl₃ HighMost common, but requires stoichiometric amounts and is highly moisture-sensitive. Can cause dealkylation.[4][5]
FeCl₃ ModerateA good alternative to AlCl₃, often less harsh and can be used in catalytic amounts in some cases.[7][8]
ZnCl₂ ModerateMilder than AlCl₃, useful for preventing side reactions with sensitive substrates.[8][19]
TiCl₄ HighA strong Lewis acid, can be effective but also prone to causing side reactions.[8]
Metal Triflates (e.g., Sc(OTf)₃) ModerateOften water-tolerant and can be used in catalytic amounts, representing a "greener" option.[18]

References

  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem.
  • 12BL Experiment 10: Friedel Crafts Acyl
  • troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O - Benchchem.
  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acyl
  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. [Link]

  • Experiment 14: Friedel-Crafts Acylation - YouTube. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. [Link]

  • Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications. [Link]

  • Solved 20) Draw the mechanism for the Friedel-Crafts | Chegg.com. [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? - Quora. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. [Link]

  • friedel-crafts acylation of benzene. [Link]

  • 13 Friedel-Crafts Acylation. [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry | OpenStax. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. [Link]

  • Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene - Benchchem.

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Technical Support Center: Optimizing the Synthesis of 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important class of chemical intermediates. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure high purity, and confidently address challenges encountered during your synthetic work.

Introduction to the Synthesis of 4-Aryl-4-Oxobutanoic Acids

4-Aryl-4-oxobutanoic acids are valuable building blocks in organic synthesis, serving as precursors to a wide range of biologically active molecules and pharmaceutical agents, including pyridazinone derivatives with antimicrobial and anti-inflammatory properties.[1] The most common and direct route to these compounds is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, catalyzed by a Lewis acid.

This guide will focus primarily on the optimization and troubleshooting of this widely used method, while also touching upon potential alternatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of 4-aryl-4-oxobutanoic acids.

Q1: What is the general reaction scheme for the Friedel-Crafts acylation to produce 4-aryl-4-oxobutanoic acids?

A1: The reaction involves the electrophilic aromatic substitution of an arene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The succinic anhydride is activated by the Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A subsequent aqueous workup is required to hydrolyze the intermediate complex and yield the final 4-aryl-4-oxobutanoic acid.[2]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in this reaction?

A2: Unlike many catalytic reactions, Friedel-Crafts acylations often necessitate a stoichiometric amount, or even an excess, of the Lewis acid. This is because the product, a ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[3] This complexation effectively sequesters the catalyst, rendering it inactive for further reaction cycles. Therefore, enough catalyst must be present to both facilitate the reaction and be complexed by the product.

Q3: Can I use any aromatic compound for this reaction?

A3: No, the success of the Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate. The reaction works best with electron-rich (activated) aromatic rings. Arenes bearing strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H) groups, are generally unreactive under standard Friedel-Crafts conditions. Additionally, aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are problematic as these functional groups will react with the Lewis acid catalyst.[4]

Q4: What is the typical regioselectivity of the Friedel-Crafts acylation with substituted arenes?

A4: The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups (e.g., alkyl, alkoxy) are ortho, para-directing. Due to steric hindrance, the para-substituted product is often the major isomer.[5] For instance, the acylation of toluene with succinic anhydride predominantly yields 4-(4-methylphenyl)-4-oxobutanoic acid.[5]

In-Depth Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I fix this?

A: Low or no yield is a common frustration in Friedel-Crafts acylation. The root cause often lies in one of the following areas:

  • Catalyst Inactivity:

    • Cause: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in your solvent, glassware, or starting materials will hydrolyze and deactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., overnight at >100 °C) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are recommended.

      • Handle Catalyst Appropriately: Use fresh, high-purity, anhydrous Lewis acid. Handle it quickly in a glovebox or under an inert atmosphere to minimize exposure to air.

  • Insufficient Catalyst:

    • Cause: As mentioned in the FAQs, the ketone product complexes with the Lewis acid. Using only a catalytic amount will result in an incomplete reaction.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Ensure you are using at least a stoichiometric amount of the Lewis acid relative to the succinic anhydride. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents).

  • Deactivated Aromatic Substrate:

    • Cause: Your aromatic starting material may contain electron-withdrawing groups that make it too unreactive for electrophilic substitution.

    • Troubleshooting Steps:

      • Assess Your Substrate: If your arene has strongly deactivating groups, the standard Friedel-Crafts reaction may not be suitable. Consider alternative synthetic routes.

      • Use a More Reactive Arene: If possible, start with a more electron-rich aromatic compound.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction may require heating to overcome the activation energy, or conversely, excessive heat may be causing decomposition.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction at different temperatures.

      • Gradual Heating: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase the temperature if no reaction is observed. Some syntheses may require refluxing for several hours.[1]

The following workflow can help diagnose the source of low yield:

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Multiple Products or Impurities

Q: My crude product shows multiple spots on TLC or multiple peaks in the NMR. What are the possible side products and how can I minimize them?

A: The formation of multiple products can complicate purification and reduce the yield of your desired 4-aryl-4-oxobutanoic acid.

  • Regioisomers:

    • Cause: With substituted arenes, acylation can occur at different positions (e.g., ortho and para).

    • Minimization and Purification:

      • Solvent Choice: The choice of solvent can influence the ratio of isomers. Non-polar solvents like carbon disulfide or dichloromethane sometimes favor the formation of one isomer over another.

      • Purification: Regioisomers can often be separated by recrystallization or column chromatography. For example, 4-(4-methylphenyl)-4-oxobutanoic acid can be purified by recrystallization from aqueous ethanol.[5]

  • Diacylation:

    • Cause: Although less common than in Friedel-Crafts alkylation, a second acylation can occur if the aromatic ring is highly activated. The initial acyl group is deactivating, which typically prevents further reaction.

    • Minimization:

      • Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the succinic anhydride and Lewis acid.

  • Other Byproducts:

    • Cause: In some cases, side reactions can occur. For example, in the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid, a small amount of a phenolic byproduct has been reported.[6]

    • Identification and Minimization:

      • Characterization: Use spectroscopic techniques (NMR, MS, IR) to identify the structure of the byproduct.

      • Reaction Conditions: Adjusting the reaction temperature or time may help to minimize the formation of these side products.

Experimental Protocols and Data

General Protocol for the Synthesis of 4-Aryl-4-Oxobutanoic Acids

This is a general procedure and may require optimization for specific substrates.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic or mechanical stirrer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reagents: Charge the flask with the aromatic substrate and an anhydrous solvent (e.g., dichloromethane, nitrobenzene, or excess of the aromatic substrate itself).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the anhydrous Lewis acid (e.g., AlCl₃) in portions with vigorous stirring.

  • Succinic Anhydride Addition: Dissolve succinic anhydride in the reaction solvent and add it dropwise to the stirred mixture via the addition funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at a specific temperature (from 0 °C to reflux) for a designated time, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Example: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
ParameterValueReference
Arene Anisole[6]
Acylating Agent Succinic Anhydride[6]
Lewis Acid Aluminum Chloride[6]
Solvent Nitrobenzene[6]
Reaction Time 48 hours[6]
Reaction Temperature Room Temperature[6]
Yield Not specified[6]

Note: The original literature describes the formation of a small amount of a dihydroxydibenzoylethane byproduct in this reaction.[6]

Characterization Data for 4-oxo-4-phenylbutanoic acid
TechniqueData
¹H NMR (CDCl₃) δ 7.99 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H), 3.32 (t, 2H), 2.82 (t, 2H)
¹³C NMR (CDCl₃) δ 197.9, 178.4, 136.5, 133.5, 128.8, 128.2, 33.3, 28.1
FT-IR (KBr, cm⁻¹) Characteristic peaks for C=O (ketone and carboxylic acid), aromatic C-H, and O-H stretching.

Advanced Concepts and Alternative Methods

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization and Product Formation A Succinic Anhydride C Acylium Ion Complex A->C + AlCl₃ B AlCl₃ (Lewis Acid) B->C D Arene (e.g., Benzene) E Sigma Complex (Arenium Ion) D->E + Acylium Ion Complex F Deprotonation E->F - H⁺ G Product-Catalyst Complex F->G H 4-Aryl-4-oxobutanoic Acid G->H Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation with succinic anhydride.

Greener Alternatives for Catalysis

While traditional Lewis acids like AlCl₃ are effective, their stoichiometric requirement and the generation of acidic waste streams are environmental concerns. Research into greener catalytic systems is ongoing. Some alternatives that have been explored for Friedel-Crafts acylations in general include:

  • Solid Acid Catalysts: Zeolites, clays, and sulfated zirconia can be used as heterogeneous catalysts that are easily separable and reusable.[7]

  • Metal Triflates: Lanthanide triflates are often more water-tolerant and can sometimes be used in catalytic amounts.[7]

  • Mechanochemical Methods: Solvent-free Friedel-Crafts acylations using ball milling have been reported, offering a more environmentally friendly approach.[8][9] For example, the reaction of biphenyl with succinic anhydride has been shown to proceed with a 69% yield under mechanochemical conditions.[8]

Conclusion

The synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation is a robust and widely applicable method. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively optimize their reaction conditions to achieve high yields and purity. This guide provides a framework for troubleshooting common issues and encourages the exploration of more sustainable synthetic strategies. For further assistance, please do not hesitate to contact our technical support team.

References

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]

  • Grokipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • El-Sakka, S. S. Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences. Available at: [Link]

  • Grinev, V. S., et al. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. ResearchGate. Available at: [Link]

  • Stavber, S., et al. Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Stavber, S., et al. Mechanochemical Friedel–Crafts acylations. PMC. Available at: [Link]

  • Grinev, V. S., et al. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Available at: [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Available at: [Link]

  • PMC. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Available at: [Link]

  • eScholarship. Supporting Information for Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • NIH. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Desai, R. D., & Wali, M. A. Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Stavber, S., et al. Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • EurekAlert!. New catalysts enable greener ester synthesis. Available at: [Link]

  • PMC. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. Available at: [Link]

  • University of Calgary. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for: Uniformly 13C-Labelled Polycyclic Aromatic Hydrocarbons. Available at: [Link]

  • Perm Medical Journal. Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Available at: [Link]

  • Semantic Scholar. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Available at: [Link]

  • MDPI. Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. Available at: [Link]

  • PMC. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]

  • RSC Publishing. Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water. Available at: [Link]

  • Karlsruher Institut für Technologie. Synthesis of Lewis Acid‐Base Adducts Between PCO and Group 13 Trimethyl Lewis Acids. Available at: [Link]

  • Effenberger, F., & Epple, G. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English. Available at: [Link]

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Removing unreacted starting materials from 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid. The focus is on effectively removing unreacted starting materials, primarily heptyloxybenzene and succinic anhydride (or its hydrolysis product, succinic acid), which are common impurities from its synthesis via Friedel-Crafts acylation.

Understanding the Chemistry of Separation

The successful purification of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid hinges on the distinct chemical properties of the product and the unreacted starting materials. The target molecule possesses a carboxylic acid group, making it acidic. In contrast, heptyloxybenzene is a neutral ether, and succinic anhydride, while reactive, is also neutral. Succinic acid, which can form from the hydrolysis of succinic anhydride, is a di-acid. These differences in acidity are the cornerstone of the primary purification strategy: acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most prevalent impurities are the unreacted starting materials: heptyloxybenzene and succinic anhydride. Additionally, due to the presence of moisture during the reaction or workup, succinic anhydride can hydrolyze to form succinic acid.

Q2: What is the most effective method for removing these impurities?

A2: Acid-base extraction is the most efficient and highly recommended initial purification step.[1][2][3][4][5] This technique selectively separates the acidic product from the neutral impurities.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the purification process.[4] A suitable solvent system, such as a 1:1 mixture of ethyl acetate and hexanes, can effectively separate the product from the starting materials. The more polar carboxylic acid product will have a lower Rf value compared to the less polar heptyloxybenzene.

Q4: What is the expected melting point of pure 4-(4-heptyloxyphenyl)-4-oxobutanoic acid?

Troubleshooting Guides

Guide 1: Acid-Base Extraction

Acid-base extraction leverages the acidic nature of the carboxylic acid group in the target molecule. By treating the crude product dissolved in an organic solvent with an aqueous basic solution, the acidic product is deprotonated to form a water-soluble carboxylate salt, while the neutral heptyloxybenzene remains in the organic layer.

Experimental Workflow Diagram

G cluster_0 Acid-Base Extraction Workflow start Crude Product (in organic solvent like Ethyl Acetate) add_base Add aq. NaHCO3 or NaOH solution and mix in a separatory funnel start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Heptyloxybenzene, Succinic Anhydride separate->organic_layer Top Layer (less dense) aqueous_layer Aqueous Layer: Sodium 4-(4-heptyloxyphenyl)-4-oxobutanoate, Sodium Succinate separate->aqueous_layer Bottom Layer (denser) wash_org Wash with brine, dry (e.g., MgSO4), and evaporate solvent organic_layer->wash_org acidify Acidify with cold dilute HCl (to pH ~2) aqueous_layer->acidify neutral_impurities Isolated Neutral Impurities wash_org->neutral_impurities precipitate Precipitation of Product acidify->precipitate filter Collect by vacuum filtration precipitate->filter pure_product Pure 4-(4-heptyloxyphenyl)- 4-oxobutanoic acid filter->pure_product

Caption: Workflow for purifying the product via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) to the separatory funnel.[8] Sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause hydrolysis of any esters if present.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution (especially with NaHCO₃).[9] Allow the layers to separate. The aqueous layer will contain the deprotonated product and any succinic acid, while the organic layer will retain the neutral heptyloxybenzene and unreacted succinic anhydride.

  • Isolation of Neutral Impurities: Drain the lower aqueous layer. The organic layer can be washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent evaporated to recover the neutral impurities for disposal or characterization.

  • Precipitation of the Product: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2, check with pH paper).[8] The protonated carboxylic acid product, being insoluble in water, will precipitate out as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water to remove any inorganic salts, and dry thoroughly.

Troubleshooting Common Acid-Base Extraction Issues

Issue Possible Cause Solution
Emulsion Formation The two immiscible layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently swirl the mixture instead of vigorous shaking. - Allow the mixture to stand for a longer period.
Product Does Not Precipitate Upon Acidification - The product is more soluble in water than expected. - The concentration of the product in the aqueous layer is too low.- Ensure the aqueous solution is sufficiently acidified (check with pH paper). - If the product remains dissolved, extract it back into an organic solvent like ethyl acetate, then wash, dry, and evaporate the solvent.[10]
Oily Product Instead of Solid The melting point of the product is close to or below the temperature of the solution.- Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. - If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. - If it persists as an oil, extract it with an organic solvent as described above.
Guide 2: Recrystallization

Recrystallization is an excellent secondary purification step to further enhance the purity of the product obtained from the acid-base extraction, especially if minor impurities are still present. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the mother liquor.[11][12]

Experimental Workflow Diagram

G cluster_1 Recrystallization Workflow start Crude Solid Product dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temperature, then in an ice bath dissolve->cool crystallize Crystals Form cool->crystallize filter Collect crystals by vacuum filtration crystallize->filter wash Wash with a small amount of cold solvent filter->wash dry Dry the crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for recrystallization.

Detailed Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For aromatic carboxylic acids, solvents like ethanol, methanol, or a mixture of ethanol and water are often suitable.[11] A two-solvent system, such as dissolving in hot ethanol and adding water dropwise until cloudiness persists, can also be effective.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry completely.

Troubleshooting Common Recrystallization Issues

Issue Possible Cause Solution
No Crystals Form Upon Cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Boil off some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - If the compound is too soluble, a different solvent or a two-solvent system may be necessary.
Oiling Out The compound separates as a liquid instead of a solid. This happens when the melting point of the solid is lower than the boiling point of the solvent.- Add more solvent to the hot solution and reheat until the oil dissolves, then cool again. - Try a solvent with a lower boiling point.
Low Recovery - Too much solvent was used. - The compound has significant solubility in the cold solvent.- Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration.

Analytical Data for Quality Control

Expected ¹H NMR Chemical Shifts

While a published spectrum for 4-(4-heptyloxyphenyl)-4-oxobutanoic acid was not found, the expected chemical shifts can be predicted based on analogous structures and general principles of NMR spectroscopy.[14] The spectrum should be recorded in a solvent like CDCl₃ or DMSO-d₆.

Proton Environment Approximate Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic (ortho to C=O)7.9 - 8.1doublet2H
Aromatic (ortho to -OHeptyl)6.9 - 7.1doublet2H
Methylene (-OCH₂-)3.9 - 4.1triplet2H
Methylene (-COCH₂-)3.2 - 3.4triplet2H
Methylene (-CH₂COOH)2.7 - 2.9triplet2H
Methylene (-OCH₂CH ₂-)1.7 - 1.9quintet2H
Methylene (-(CH₂)₄-)1.2 - 1.5multiplet8H
Terminal Methyl (-CH₃)0.8 - 1.0triplet3H

Physical Properties of Starting Materials

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
Heptyloxybenzene192.30N/A~260-270
Succinic Anhydride100.07119-121261

Data sourced from various chemical suppliers and databases.[1][2][3][5]

By following these guidelines and troubleshooting steps, researchers can effectively purify 4-(4-heptyloxyphenyl)-4-oxobutanoic acid and ensure the high quality of their material for subsequent applications.

References

  • Acid-Base Extraction. (n.d.).
  • Acid–base extraction. (2023, November 28). In Wikipedia. [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. In Chempedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Succinic anhydride. In PubChem. Retrieved from [Link]

  • Succinic anhydride. (2023, October 29). In Wikipedia. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, (hexyloxy)-. In PubChem. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (2023, April 1). In Wikipedia. [Link]

  • ChemSynthesis. (n.d.). heptoxy-benzene. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • University of Oregon. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]

Sources

Technical Support Center: 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(4-heptyloxyphenyl)-4-oxobutanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purification of this key intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Understanding the Chemistry: Synthesis and Common Impurities

4-(4-heptyloxyphenyl)-4-oxobutanoic acid is typically synthesized via a Friedel-Crafts acylation reaction.[1][2] This involves reacting 1-heptyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3][4] While effective, this reaction is a primary source of impurities that can complicate downstream applications.

G cluster_reactants Reactants cluster_products Reaction Mixture Heptyloxybenzene 1-Heptyloxybenzene MainProduct 4-(4-heptyloxyphenyl)-4-oxobutanoic acid (Desired Para-isomer) Heptyloxybenzene->MainProduct OrthoIsomer 4-(2-heptyloxyphenyl)-4-oxobutanoic acid (Ortho-isomer impurity) Heptyloxybenzene->OrthoIsomer SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->MainProduct SuccinicAnhydride->OrthoIsomer Catalyst AlCl₃ (Lewis Acid) Catalyst->MainProduct Catalyzes reaction Catalyst->OrthoIsomer Unreacted Unreacted Starting Materials Polyacylated Polyacylated Byproducts

Caption: Synthesis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Key Impurities and Their Origins:

  • Ortho-Acylated Isomer (4-(2-heptyloxyphenyl)-4-oxobutanoic acid): The heptyloxy group is an ortho, para-directing group in electrophilic aromatic substitution. While the para-product is sterically favored and typically the major product, the formation of the ortho-isomer is almost always observed.[1] Its similar structure and polarity make it the most challenging impurity to remove.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1-heptyloxybenzene and succinic anhydride or its hydrolyzed form, succinic acid.

  • Polyacylated Byproducts: Under certain conditions, the activated aromatic ring can undergo a second acylation, leading to di-acylated products.

  • Solvent and Catalyst Residues: Residual reaction solvent (e.g., chlorobenzene, dichloroethane)[3][5] and hydrolyzed aluminum salts from the workup can contaminate the crude product.

Core Purification Strategy: Recrystallization

Recrystallization is the most effective and scalable method for purifying this compound.[6][7] The principle relies on the differential solubility of the desired product and impurities in a chosen solvent system at varying temperatures.[7][8]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (removed in the mother liquor).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely.[8] Using excess solvent will significantly reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Solvent Selection Guide
Solvent SystemSuitability for ProductEffectiveness Against Key ImpuritiesSenior Scientist Notes
Ethanol/Water Excellent Good at rejecting the ortho-isomer and highly soluble impurities.The recommended starting point. The ratio can be fine-tuned. Start with dissolving in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol.
Toluene Good Effective for removing more polar impurities.Can be a good choice if the crude product is oily with non-polar residues.[9]
Ethyl Acetate/Hexane Fair to Good Good for creating a sharp polarity difference to precipitate the product.Use with caution. Oiling out can occur if the polarity change upon adding hexane is too rapid.
Acetic Acid Fair Can be effective but is harder to remove completely during drying.Primarily used when other common solvents fail.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the purification process.

Q1: My final product has a low and broad melting point (e.g., 105-115 °C instead of a sharp >120 °C). What is the likely cause?

A: A low, broad melting point is a classic sign of impurity. The most probable contaminant is the ortho-acylated isomer. Your recrystallization was likely incomplete.

  • Causality: The ortho-isomer has a similar molecular structure and can get trapped in the crystal lattice of the desired para-isomer if crystallization occurs too quickly.

  • Solution: Perform a second recrystallization. Ensure you are using the absolute minimum amount of boiling solvent and that the cooling process is slow and undisturbed to allow for proper crystal formation.

Q2: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.

  • Causality: This often happens when the solution is cooled too rapidly or if the chosen solvent is not ideal. The oily layer often traps impurities.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level. You can also try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization as it cools. If the problem persists, reconsider your solvent system.[7]

Q3: My product is discolored (yellow or brown) even after recrystallization. Why?

A: Discoloration often points to residual, highly conjugated impurities or degradation products from the Friedel-Crafts reaction.

  • Causality: Overheating during the synthesis or a difficult workup can generate colored byproducts.[10]

  • Solution:

    • Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product and reduce yield.

    • Acid-Base Wash: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in an aqueous sodium bicarbonate solution.[11] Wash this aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove colored, non-acidic impurities. Then, re-acidify the aqueous layer with HCl to precipitate your product, which can then be recrystallized.[11]

Q4: My HPLC analysis shows a significant secondary peak close to the main product peak. How can I improve separation?

A: This is likely the ortho-isomer. While recrystallization is the primary tool for removal, analytical separation can be optimized to accurately quantify it.

  • Causality: The two isomers have very similar polarities, making them difficult to separate.

  • Solution (for analysis):

    • Optimize Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention and improve resolution between the closely eluting peaks.

    • Change Column Chemistry: If resolution is still poor, switch to a column with a different selectivity (e.g., a phenyl-hexyl phase instead of a standard C18) to alter the interaction with the aromatic rings of the isomers.

    • Consult HPLC Troubleshooting Guides: Broad or poorly shaped peaks can also be due to system issues like low pH, metal interactions, or a void in the column.[12][13]

Purity Assessment Workflow

A multi-pronged approach is necessary to confirm the purity of the final product.

G cluster_analysis Purity Verification Start Purified Solid MP Melting Point Analysis (Sharpness & Range) Start->MP HPLC HPLC-UV Analysis (>99% Peak Area) Start->HPLC NMR ¹H NMR Spectroscopy (Absence of Impurity Signals) Start->NMR Result High-Purity Product Confirmed MP->Result HPLC->Result NMR->Result

Caption: A multi-technique workflow for verifying product purity.

  • Melting Point: The pure para-isomer should have a sharp melting point. A broad range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase containing 0.1% trifluoroacetic acid) is typically effective. The final product should show a single major peak with an area percentage >99%.[14][15]

  • Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is excellent for structural confirmation and detecting isomeric impurities. The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The pure para-isomer will show a clean AA'BB' system (two doublets), while the ortho-isomer will display a more complex multiplet pattern.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this purification? A: A single, careful recrystallization can often result in a recovery of 70-85%. The trade-off is always between purity and yield. Aggressively pursuing yield by rapid cooling or using less solvent may compromise purity.

Q: How do I store the purified compound? A: 4-(4-heptyloxyphenyl)-4-oxobutanoic acid is a stable solid. Store it in a well-sealed container at room temperature, protected from light and moisture.

Q: Can I use column chromatography instead of recrystallization? A: Yes, silica gel column chromatography can be used. However, it is generally less scalable and more solvent-intensive than recrystallization for this particular compound. The close polarity of the ortho/para isomers requires a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexane) and may result in mixed fractions, complicating the process. For multi-gram quantities, recrystallization is superior.

References

  • ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available at: [Link]

  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]

  • RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]

  • SpringerLink. (2013). Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Grokipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • SlideShare. (2021). Experimental No. (4) Recrystallization. Available at: [Link]

  • EPA. (n.d.). 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid Properties. Available at: [Link]

  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Available at: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis?. Available at: [Link]

Sources

Stability and storage conditions for 4-(alkoxyphenyl)-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Storage, and Troubleshooting Guide

Document ID: TSC-4AP-OXO-2024 | Revision: 2.1 Applicable Compounds: 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4), Fenbufen intermediates, and related 3-aroylpropionic acid derivatives.[1]

Core Stability Logic: The "Gamma-Keto" Vulnerability[1]

To effectively handle 4-(alkoxyphenyl)-4-oxobutanoic acids, you must understand the intrinsic tension within the molecule.[1] These are


-keto acids  (gamma-keto acids).[1][2]

While the alkoxyphenyl group (ether linkage) is generally stable against hydrolysis, the 4-oxo (keto) group and the carboxylic acid are separated by exactly two methylene carbons.[1] This specific distance allows the molecule to curl back on itself, creating a susceptibility to intramolecular cyclization .

The Primary Degradation Pathway: Pseudo-Acid Formation

Under acidic catalysis, dehydration, or elevated temperatures, the open-chain acid undergoes ring closure to form a furanone derivative (specifically a butenolide or enol-lactone).[1] The electron-donating alkoxy group on the phenyl ring increases the nucleophilicity of the carbonyl oxygen, potentially accelerating this process compared to unsubstituted analogs.[1]

DegradationPathway OpenChain Open Chain Form (Active Reagent) White Crystalline Solid Transition Cyclic Hemiacetal (Unstable Intermediate) OpenChain->Transition + Heat / Acid (H+) Transition->OpenChain Hydrolysis (Base) Lactone Enol-Lactone / Furanone (Cyclized Impurity) Yellow/Oily Residue Transition->Lactone - H2O (Dehydration) Lactone->OpenChain Strong Base (OH-) + Heat

Figure 1: The reversible cyclization pathway of


-keto acids.[1] Storage conditions are designed to prevent the "Dehydration" step.

Troubleshooting Guide (Q&A)

This section addresses specific anomalies reported by users in drug discovery and synthesis workflows.

Q1: My white powder has developed a yellow tint. Is it still usable?

Diagnosis: Likely trace oxidation or metal-catalyzed degradation.[1] Technical Context: While the core structure is stable, the alkoxy-benzene ring is electron-rich.[1] If the material was synthesized via Friedel-Crafts acylation (e.g., Succinic Anhydride + Anisole), trace amounts of Lewis acid catalysts (like Aluminum Chloride,


) may remain.[1] These metal residues can complex with the keto-acid moiety, causing yellowing over time, especially if exposed to moisture.[1]
Action Plan: 
  • Check Melting Point: Pure 4-(4-methoxyphenyl)-4-oxobutanoic acid melts sharply at 148–150°C [1]. If the range is depressed (>2°C drop) or wide, significant degradation has occurred.

  • Recrystallization: If purity is critical, recrystallize from ethanol/water or ethyl acetate/hexane. This usually removes the colored oxidation byproducts.

Q2: The compound is not dissolving in water/buffer as expected.

Diagnosis: Incorrect pH or cyclization. Technical Context:

  • pH Dependency: As a carboxylic acid (

    
    ), it is insoluble in acidic or neutral water.[1] It requires a pH > 7.5 to deprotonate and form the soluble carboxylate salt.
    
  • Lactone Formation: If the material has cyclized to the lactone (see Fig 1), it loses its ionizable proton. Lactones are neutral and lipophilic, meaning they will not dissolve in aqueous base (sodium bicarbonate) as easily as the free acid until the ring hydrolyzes. Action Plan:

  • Test: Add 1M NaOH. The free acid should dissolve instantly. If a cloudy oil or solid persists, you likely have the cyclized lactone impurity.

Q3: NMR shows a small "ghost" peak near the ketone carbonyl.

Diagnosis: Pseudo-acid tautomerism. Technical Context: In solution (especially in


 or DMSO), 

-keto acids can exist in equilibrium with their cyclic hydroxyl-lactone form (pseudo-acid).[1] This is intrinsic to the molecule and does not necessarily indicate degradation. Action Plan:
  • Verification: Run the NMR in

    
    /NaOD (basic D2O). In base, the ring is forced open to the carboxylate form. If the "ghost" peaks disappear and the spectrum simplifies to the open-chain form, the material is pure.[1]
    

Storage & Handling Protocols

To maximize shelf life and prevent the dehydration pathway, strictly adhere to these conditions.

ParameterRecommendationMechanistic Reason
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy to prevent spontaneous dehydration to the lactone.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative attack on the electron-rich alkoxyphenyl ring.[1]
Container Amber Glass Protects against UV-induced radical formation on the ether linkage.[1]
Desiccant Required Moisture can catalyze hydrolysis of the ether or facilitate metal-catalyzed degradation.[1]
Critical "Do Not" List:
  • DO NOT store in the presence of strong dehydrating agents (e.g.,

    
     desiccators) as this forces lactonization.[1]
    
  • DO NOT heat above 50°C for drying; use vacuum desiccation at room temperature instead.

Experimental Validation Workflow

Before committing this reagent to a high-value synthesis (e.g., peptide coupling or NSAID development), validate its integrity using this logic flow.

ValidationFlow Start Start: Reagent Validation Visual Visual Inspection: Is it White/Off-White? Start->Visual Solubility Solubility Test: Dissolve in 5% NaHCO3 Visual->Solubility Yes Fail FAIL: Recrystallize or Discard Visual->Fail No (Yellow/Brown) Clear Solution is Clear? Solubility->Clear Pass PASS: Proceed to Synthesis Clear->Pass Yes (Pure Acid) Clear->Fail No (Turbid = Lactone)

Figure 2: Rapid QC decision tree for laboratory verification.

References

  • Chemical Book & ChemSrc. (2024).[1] 4-(4-Methoxyphenyl)-4-oxobutanoic acid Physical Properties and Melting Point Data. Retrieved from [1]

  • Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate and related derivatives. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: 4-(4-Methoxyphenyl)-4-oxobutanoic acid.[1][3][4] Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Friedel-Crafts succinoylation and keto-acid stability).

Sources

Preventing polyacylation in the synthesis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

A Guide to Preventing Polyacylation in Friedel-Crafts Reactions

For researchers and drug development professionals, the synthesis of intermediates like 4-(4-heptyloxyphenyl)-4-oxobutanoic acid is a critical step. A common and powerful method for this synthesis is the Friedel-Crafts acylation of heptyloxybenzene with succinic anhydride. However, a frequent challenge is the undesired formation of polyacylated byproducts, which complicates purification and reduces the yield of the target molecule.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, suppress polyacylation, and achieve a high yield of the desired mono-acylated product.

Troubleshooting Q&A: Diagnosing and Solving Polyacylation

This section addresses specific problems you might encounter during the synthesis.

Q1: I'm observing a significant amount of a di-acylated byproduct in my reaction mixture. What is the primary cause of this?

A1: The primary cause of polyacylation is the nature of the substituent on your starting material, heptyloxybenzene. The heptyloxy group (–O(CH₂)₆CH₃) is an electron-donating group, which activates the aromatic ring, making it more nucleophilic and thus more reactive toward electrophilic aromatic substitution than benzene itself.[1] After the first acylation occurs, the product, 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, still possesses the activating heptyloxy group. Although the newly added acyl group is deactivating, the powerful activating effect of the alkoxy group can still render the ring susceptible to a second acylation, especially under harsh reaction conditions.

Unlike Friedel-Crafts alkylation, where the product is more reactive than the starting material, acylation introduces a deactivating acyl group.[1][2][3] This inherent deactivation is precisely why acylation is generally preferred for avoiding multiple substitutions.[4] However, with strongly activating groups like alkoxy groups, this deactivation may not be sufficient to completely prevent a second reaction if conditions are not carefully controlled.

Q2: How does the stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) influence the formation of polyacylated products?

A2: The stoichiometry of the Lewis acid is one of the most critical parameters to control. In Friedel-Crafts acylation, the Lewis acid serves two main purposes:

  • Generation of the Electrophile: It reacts with the acylating agent (succinic anhydride in this case) to form the highly reactive acylium ion electrophile.[2][5][6]

  • Complexation with the Product: The ketone carbonyl group in the product, 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, is a Lewis base and forms a complex with the AlCl₃.[4][7][8]

This product complexation is advantageous as it deactivates the aromatic ring, helping to prevent further acylation.[4][9] For this reason, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[4][10]

However, using a large excess of the catalyst can be counterproductive. An excess of free, uncomplexed Lewis acid can increase the reactivity of the system to a point where it overcomes the deactivating effect of the product-catalyst complex, promoting a second acylation. Therefore, the optimal amount is typically slightly more than one equivalent per carbonyl group in the acylating agent to ensure both electrophile generation and product complexation. For succinic anhydride, which has two carbonyls, this means using slightly more than two equivalents of AlCl₃ is a common starting point.

Q3: What role do solvent and temperature play in controlling selectivity for mono-acylation?

A3: Solvent and temperature are crucial for managing reaction rate and selectivity.

  • Solvent: The choice of solvent can significantly impact the reaction.[11][12]

    • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often preferred. In these solvents, the complex formed between the Lewis acid and the ketone product is often insoluble, causing it to precipitate out of the reaction mixture.[12] This effectively removes the product from the reaction, preventing it from undergoing a second acylation.

    • Polar solvents like nitrobenzene can increase the solubility of all components, including the product-catalyst complex, which may keep it in solution and at risk of further reaction.[12]

  • Temperature: Friedel-Crafts reactions are typically exothermic. Running the reaction at a low temperature (e.g., 0-5 °C) is highly recommended to control the reaction rate. High temperatures provide the necessary activation energy to overcome the barrier for a second acylation, leading to an increase in di-acylated byproducts. It is critical to add the reactants slowly while maintaining a low temperature.

Q4: My reaction is slow and incomplete at low temperatures. When I increase the heat to drive it to completion, I get more byproducts. What is the best strategy?

A4: This is a classic selectivity-versus-conversion dilemma. The best approach is to focus on optimizing parameters other than just temperature.

  • Incremental Reagent Addition: Instead of adding all the succinic anhydride at once, add it portion-wise over a longer period while maintaining a low temperature.[13] This keeps the concentration of the highly reactive acylium ion low and constant, favoring the more reactive starting material (heptyloxybenzene) over the less reactive mono-acylated product.

  • Extended Reaction Time at Low Temperature: It is often better to run the reaction for a longer duration (e.g., 12-24 hours) at a controlled low temperature than to force it to completion with heat for a shorter period.

  • Catalyst Choice: While AlCl₃ is common, you could explore milder Lewis acids. However, they may not be potent enough for succinic anhydride. A better approach is to precisely control the amount of AlCl₃.

  • Work-up Procedure: Ensure a proper work-up by pouring the reaction mixture into ice-cold dilute acid (e.g., HCl) to decompose the catalyst complexes.[14]

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outcome [label="Outcome:\nMono-acylation Favored", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1 [label="Is AlCl₃ amount > 2.5 eq?"]; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"];

q2 -> sol2 [label="Yes\n(> 25°C)"]; q2 -> q3 [label="No"];

q3 -> sol3 [label="Yes\n(e.g., Nitrobenzene)"]; q3 -> outcome [label="No, conditions\noptimized"];

sol1 -> outcome; sol2 -> outcome; sol3 -> outcome; } } Caption: Troubleshooting workflow for polyacylation.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the heptyloxy group considered an ortho, para-director?

The oxygen atom in the heptyloxy group has lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them the most nucleophilic sites for the electrophilic acylium ion to attack. The para product is typically favored over the ortho product due to the significant steric hindrance from the bulky heptyloxy group, which impedes attack at the adjacent ortho positions.

FAQ 2: Can I use a milder Lewis acid catalyst instead of aluminum chloride (AlCl₃)?

While milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are sometimes used, they are generally less effective for acylating agents derived from dicarboxylic acids like succinic anhydride. The formation of the acylium ion from an anhydride is more demanding than from a more reactive acyl chloride. Aluminum chloride is typically required to achieve a reasonable reaction rate and conversion.[15] Greener alternatives, such as deep eutectic solvents combining choline chloride and ZnCl₂, have been explored as both catalyst and solvent.[16]

FAQ 3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. You should spot your starting material (heptyloxybenzene), the reaction mixture at various time points, and a co-spot (starting material + reaction mixture). Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. The product, being more polar, will have a lower Rf value than the starting heptyloxybenzene. The appearance of a new spot at a lower Rf and the consumption of the starting material spot will indicate reaction progress. This allows you to determine when the reaction is complete without resorting to excessive heating.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Heptyloxybenzene {Heptyloxybenzene | Activating Group} Monoacylated {Desired Product | 4-(4-heptyloxyphenyl)-4-oxobutanoic acid} Heptyloxybenzene->Monoacylated 1st Acylation (Fast) SuccinicAnhydride {Succinic Anhydride | Acylating Agent} SuccinicAnhydride->Monoacylated AlCl3 {AlCl₃ (Lewis Acid) | >2 equivalents} AlCl3->Monoacylated Solvent {Non-polar Solvent | e.g., Dichloromethane} Solvent->Monoacylated Temp {Low Temperature | 0-5 °C} Temp->Monoacylated Diacylated {Side Product | Polyacylation} Monoacylated->Diacylated 2nd Acylation (Slow, suppressed by conditions)

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-acylated product by carefully controlling the reaction conditions.

Materials:

  • Heptyloxybenzene (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Hydrochloric Acid (HCl), 3M

  • Sodium Bicarbonate (NaHCO₃), 5% solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with heptyloxybenzene (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice-water bath.

  • Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq) to the stirred solution, ensuring the internal temperature does not rise above 5 °C. A slurry will form.

  • Once the AlCl₃ addition is complete, add succinic anhydride (1.1 eq) in small portions over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 3M HCl.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and wash with a 5% NaHCO₃ solution to extract the carboxylic acid product into the aqueous layer.

  • Separate the aqueous (bicarbonate) layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with 3M HCl until the product precipitates out and the pH is ~1-2.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization (e.g., from aqueous ethanol) to yield pure 4-(4-heptyloxyphenyl)-4-oxobutanoic acid.

Table 1: Summary of Critical Reaction Parameters

ParameterRecommended ConditionRationale
Lewis Acid Stoichiometry 2.1 - 2.2 equivalentsEnsures electrophile generation and product complexation without a large excess that could promote polyacylation.[8]
Temperature 0 - 5 °CSlows the reaction rate, increasing selectivity for the initial, faster acylation over the subsequent, slower one.
Solvent Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)Non-polar solvents promote the precipitation of the product-catalyst complex, removing it from the reaction.[12]
Order of Addition Add AlCl₃ first, then succinic anhydridePre-forms the complex with the aromatic substrate, followed by controlled addition of the acylating agent.
Reaction Time 8 - 12 hours (TLC monitored)Allows the reaction to proceed to completion at low temperatures, avoiding the need for heating.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • Quora. (2024, February 25). Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? Retrieved from [Link]

  • ACS Publications. (2002). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Friedel-Crafts Acylation of Heptyloxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of heptyloxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for this important synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of aryl ketones which are pivotal intermediates in pharmaceuticals and fine chemicals.[1] The choice of catalyst is the most critical parameter influencing the success of the acylation of an activated aromatic ring like heptyloxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the catalyst in a Friedel-Crafts acylation?

The catalyst, typically a Lewis acid or a solid acid, plays a crucial role in generating the key electrophile, the acylium ion (R-C≡O⁺).[2][3] It does this by coordinating to the halogen of an acyl halide (or the oxygen of an anhydride), which facilitates the departure of the leaving group and formation of the highly reactive, resonance-stabilized acylium ion.[2][4] This electrophile is then attacked by the electron-rich heptyloxybenzene ring.[2]

Q2: What is the expected regioselectivity for the acylation of heptyloxybenzene?

The heptyloxy group (-OC₇H₁₅) is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atom. Therefore, acylation will occur at the positions ortho and para to this group. However, due to the significant steric hindrance of the heptyloxy group and the incoming acyl group, the para-substituted product is typically the major isomer formed.[3]

Q3: Why are traditional Lewis acids like aluminum chloride (AlCl₃) often used in stoichiometric amounts rather than catalytic amounts?

This is a critical and often misunderstood aspect of classical Friedel-Crafts acylation. The ketone product formed is itself a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[1][5] This complexation deactivates the catalyst, effectively removing it from the reaction cycle.[1][5] To ensure the reaction proceeds to completion, at least one equivalent of the Lewis acid relative to the acylating agent or substrate is required.[5] The active catalyst is only regenerated during the final aqueous workup, which destroys the product-catalyst complex.[1][6]

Q4: What are the main advantages of using heterogeneous catalysts over traditional homogeneous catalysts like AlCl₃?

Heterogeneous catalysts, such as zeolites, acid-treated clays, and supported heteropolyacids, offer significant operational and environmental advantages.[7][8]

  • Ease of Separation: Being in a different phase (solid) from the liquid reaction mixture, they can be easily separated by simple filtration.[8][9]

  • Reusability: They can often be recovered, regenerated, and reused multiple times, reducing cost and waste.[1][8]

  • Reduced Waste: They eliminate the need for a large-volume aqueous workup to remove the catalyst, which is a major source of corrosive and environmentally harmful waste in homogeneous systems.[7][8]

  • Potential for Higher Selectivity: The defined pore structures of catalysts like zeolites can offer shape-selectivity, potentially leading to a higher preference for the para-isomer.[10]

Q5: How does the choice of solvent impact the acylation of heptyloxybenzene?

The solvent can influence both the reaction rate and the product distribution.[11]

  • Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices. They are effective at solvating the reactants without strongly coordinating to the catalyst, leaving it free to activate the acylating agent.

  • Polar solvents like nitrobenzene can sometimes alter the regioselectivity of the reaction.[11] However, they can also compete with the acylating agent for coordination to the Lewis acid catalyst, potentially slowing down the reaction. For sensitive substrates, running the reaction under solvent-free conditions is also an option, particularly with heterogeneous catalysts.[12][13]

Troubleshooting Guide

Problem: I am getting a very low yield or no product at all.

  • Possible Cause 1: Inactive Catalyst. Traditional Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][14] Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and high-purity, dry reagents. Handle AlCl₃ quickly in a dry environment (e.g., a glovebox or under a stream of inert gas).

  • Possible Cause 2: Insufficient Catalyst. As discussed in the FAQs, the ketone product sequesters the Lewis acid catalyst.[1][5]

    • Solution: Use at least 1.0 to 1.1 equivalents of AlCl₃ relative to the limiting reagent (either heptyloxybenzene or the acylating agent).

  • Possible Cause 3: Sub-optimal Reaction Temperature. The reaction may have a significant activation energy that is not being met at low temperatures, or decomposition may occur at high temperatures.[5]

    • Solution: Most acylations with AlCl₃ start at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, and are then allowed to warm to room temperature or are gently heated to drive the reaction to completion.[14][15] Systematically screen temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition.

Problem: My final product is a mixture of ortho and para isomers, and the separation is difficult.

  • Possible Cause: This is an inherent outcome of the directing effect of the heptyloxy group. While the para isomer is sterically favored, the ortho isomer is still electronically activated and will form to some extent.

    • Solution 1 (Chromatography): The most straightforward solution is purification by column chromatography to separate the isomers.

    • Solution 2 (Catalyst Choice): Consider using a shape-selective heterogeneous catalyst. Zeolites, with their well-defined pore structures, can sterically hinder the formation of the bulkier ortho isomer, leading to a much higher selectivity for the desired para product.[10]

Problem: The reaction mixture turned into a dark, tarry mess.

  • Possible Cause 1: Reaction Temperature Too High. Excessive heat can cause polymerization and decomposition of the electron-rich heptyloxybenzene substrate.[5]

    • Solution: Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage the initial exothermic reaction.

  • Possible Cause 2: Aggressive Catalyst. For a highly activated ring like heptyloxybenzene, AlCl₃ might be too aggressive.

    • Solution: Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst, which often leads to cleaner reactions.[12]

Problem: I'm having difficulty with the workup; it's forming a thick emulsion.

  • Possible Cause: This is common during the quenching of AlCl₃ reactions. The aluminum salts formed during hydrolysis can be gelatinous.

    • Solution: Quench the reaction by pouring it slowly and carefully onto a mixture of crushed ice and concentrated HCl.[14] The ice helps to control the exotherm of the quench, and the acid keeps the aluminum salts soluble as [Al(H₂O)₆]³⁺, preventing the formation of aluminum hydroxide precipitates. Vigorous stirring during this process is essential.[6]

Catalyst Performance Comparison

FeatureHomogeneous Catalysts (e.g., AlCl₃, FeCl₃)Heterogeneous Catalysts (e.g., Zeolites, Clays, Supported Acids)
Phase Same phase as reactants (liquid)[9]Different phase from reactants (solid)[9][16]
Activity Generally very high, often works at low temperatures.Can be lower, may require higher temperatures or longer reaction times.[1]
Selectivity Good, but can be limited by electronics and sterics.Can be excellent due to shape-selectivity (e.g., zeolites).[10]
Catalyst Loading Stoichiometric or super-stoichiometric amounts required.[1][5]Truly catalytic amounts can be used.
Separation Requires aqueous quench and extraction.[1][6]Simple filtration.[8][9]
Reusability Not reusable; destroyed during workup.[1]Often reusable after regeneration.[1][8]
Waste Generation High; produces large volumes of acidic aqueous waste.[7][8]Minimal; significantly "greener" process.[1]

Experimental Protocols

Protocol 1: Acylation using a Homogeneous Catalyst (AlCl₃)

This protocol is a representative example and may require optimization.

1. Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.[17]

  • Ensure the entire system is under a dry, inert atmosphere.

2. Reaction:

  • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • In the addition funnel, prepare a solution of the acyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Prepare a separate solution of heptyloxybenzene (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

3. Workup & Isolation:

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Pour the reaction mixture slowly and carefully into the ice/HCl mixture with vigorous stirring.[14] This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.[6]

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

4. Purification:

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired acylated heptyloxybenzene.

Protocol 2: Acylation using a Heterogeneous Catalyst (e.g., Zeolite H-BEA)

1. Catalyst Activation:

  • Activate the zeolite catalyst by heating it under vacuum or a flow of dry air/nitrogen at a high temperature (e.g., 200-400 °C) for several hours to remove adsorbed water. Cool under an inert atmosphere.

2. Reaction:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated zeolite catalyst (e.g., 10-20 wt% relative to the limiting reagent), heptyloxybenzene (1.0 equivalent), and the acylating agent (1.1 equivalents).

  • A high-boiling, non-coordinating solvent like dodecane can be used, or the reaction can be run solvent-free.

  • Heat the mixture with vigorous stirring to the desired reaction temperature (typically higher than homogeneous reactions, e.g., 100-160 °C).

  • Monitor the reaction progress by taking small aliquots (filtering out the catalyst) and analyzing by GC or TLC.

3. Workup & Isolation:

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Remove the solid catalyst by filtration. Wash the catalyst with fresh solvent to recover any adsorbed product.

  • The filtrate contains the product. Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acylating agent and acidic byproducts, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

4. Purification:

  • Purify the crude product as described in Protocol 1. The recovered catalyst can be washed, dried, and reactivated for reuse.

Visualizations

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis

Workflow_Comparison cluster_homo Homogeneous Workflow (e.g., AlCl₃) cluster_hetero Heterogeneous Workflow (e.g., Zeolite) H_Start 1. Mix Reactants & Stoichiometric AlCl₃ H_React 2. Reaction at 0 °C to RT H_Start->H_React H_Quench 3. Aqueous Quench (Ice/HCl) H_React->H_Quench H_Extract 4. Liquid-Liquid Extraction H_Quench->H_Extract H_Purify 5. Purification (Chromatography) H_Extract->H_Purify H_Waste Corrosive Aqueous Waste H_Extract->H_Waste Het_Start 1. Mix Reactants & Catalytic Solid Acid Het_React 2. Reaction at Elevated Temp Het_Start->Het_React Het_Filter 3. Filtration to Recover Catalyst Het_React->Het_Filter Het_Wash 4. Wash Filtrate Het_Filter->Het_Wash Het_Regen Catalyst Regeneration & Reuse Het_Filter->Het_Regen Het_Purify 5. Purification (Chromatography) Het_Wash->Het_Purify

Caption: Workflow comparison for acylation reactions.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile gloves are a good choice for incidental contact).[18][19]

  • Ventilation: Friedel-Crafts reactions, especially those involving acyl chlorides and aluminum chloride, must be performed in a well-ventilated chemical fume hood.[18] The reaction and workup can release corrosive hydrogen chloride (HCl) gas.

  • Handling Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water.[14] Avoid contact with skin and moisture. Weigh and transfer it quickly in a dry environment.

  • Reaction Quenching: The quenching of the reaction with water/acid is extremely exothermic. Always add the reaction mixture to the ice/water mixture slowly, never the other way around. Be prepared for a vigorous reaction.[18]

  • Waste Disposal: The acidic aqueous waste from homogeneous reactions must be neutralized carefully before disposal according to your institution's guidelines.[18]

References

  • A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
  • 12BL Experiment 10: Friedel Crafts Acyl
  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acyl
  • Friedel-Crafts Acyl
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Acylation and Alkyl
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem.
  • Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Friedel Crafts Reaction: Alkylation and Acyl
  • Homogeneous vs Heterogeneous C
  • Safety Precautions for Using Catalysts in the Lab - Wh
  • The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry.
  • Experiment 1: Friedel-Crafts Acyl
  • Catalyst Safety - Sulphuric Acid on the Web.
  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
  • Homogeneous & Heterogeneous Catalysts - A Level Chemistry - Save My Exams.
  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange.
  • Acid Handling.
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Public
  • Precautions for the safety of c
  • Friedel–Crafts reaction - Wikipedia.
  • Acid Safety - Flinn Scientific.
  • Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF - ResearchG
  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC.
  • Friedel-Crafts Alkyl
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - Intern
  • friedel-crafts acyl
  • Heterogeneous Superacidic Catalyst for Friedel-Crafts Alkyl
  • Friedel-Crafts Alkyl
  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchG
  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Publishing.
  • (PDF)
  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube.

Sources

Managing reaction temperature in the synthesis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Managing Reaction Temperature in the Synthesis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid Ticket ID: #FC-7782-Heptyl Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are synthesizing 4-(4-heptyloxyphenyl)-4-oxobutanoic acid via a Friedel-Crafts acylation of (heptyloxy)benzene with succinic anhydride, mediated by Aluminum Chloride (


).[1]

This reaction presents a specific thermodynamic conflict:

  • Activation Energy: Succinic anhydride is less reactive than succinyl chloride, requiring energy (heat) to drive the formation of the acylium complex.

  • Substrate Fragility: The heptyloxy ether linkage is susceptible to Lewis-acid mediated dealkylation (cleavage) at elevated temperatures, which would result in the loss of your heptyl tail and the formation of a phenol byproduct.

This guide provides a temperature management protocol designed to balance conversion yield against chemoselectivity.

Module 1: The Thermodynamics of Addition (0°C – 5°C)

Q: Why does my reaction mixture turn black/tarry immediately upon adding the catalyst?

A: This is a classic "thermal runaway" caused by the heat of complexation. The reaction between


, succinic anhydride, and the solvent is highly exothermic.[1][2] If you add 

too quickly at room temperature, the local temperature spikes, causing polymerization of the electron-rich (heptyloxy)benzene.[1]

The Protocol:

  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Avoid Nitrobenzene if possible due to difficult workup, though it solubilizes the anhydride better.[1]

  • Pre-Cooling: Cool the solution of succinic anhydride and (heptyloxy)benzene to 0°C in an ice/salt bath.

  • Controlled Addition: Add powdered

    
     in small portions over 30–45 minutes.
    
  • Internal Monitoring: Do not rely on the bath temperature. Use an internal probe. Ensure the internal temperature never exceeds 10°C during addition.

Technical Note: You need at least 2.2 equivalents of


. One equivalent complexes with the carbonyl of the anhydride, and the second drives the catalytic cycle. The product (a keto-acid aluminum complex) also sequesters the Lewis acid, effectively stopping the reaction if you use only catalytic amounts [1].

Module 2: Kinetic Control & The "Sweet Spot" (20°C – 40°C)

Q: The literature suggests refluxing. Should I reflux this reaction?

A: Proceed with extreme caution. While standard Friedel-Crafts protocols often call for reflux, your substrate contains a long-chain ether .[1]


 is a potent dealkylating agent. At temperatures above 60°C, 

can cleave the heptyl ether, yielding 4-(4-hydroxyphenyl)-4-oxobutanoic acid (phenol impurity) and heptyl chloride [2].[1]

The "Safe Zone" Strategy:

  • Initial Phase: Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Check TLC or HPLC. If conversion is <50%, apply mild heat.[1]

  • Maximum Limit: Do not exceed 40°C (mild reflux if using DCM).

  • Avoid: Refluxing in DCE (83°C) or Benzene (80°C) for prolonged periods unless absolutely necessary for conversion.

Data: Temperature vs. Side Reactions

TemperatureReaction RateRisk of Ether Cleavage (Dealkylation)Risk of Polymerization
0°C - 10°C NegligibleNoneLow
20°C - 25°C Moderate (Rec. Start)LowLow
40°C (DCM Reflux) High (Optimal)Low/ModerateModerate
> 60°C Very HighHIGH (Critical Failure Mode) High

Module 3: Quenching & Workup (The Exothermic Hazard)

Q: The reaction boiled over when I added water. What happened?

A: You triggered a rapid hydrolysis of the Aluminum-Alkoxide complex. The product exists as a stable complex bonded to aluminum. Breaking this bond releases significant energy (heat) and HCl gas.

Safe Quenching Protocol:

  • Cool Down: Return the reaction vessel to an ice bath (0°C).

  • The Quench Mix: Prepare a slurry of Ice and Concentrated HCl (approx. 100g ice + 10mL conc. HCl).

  • Inverse Addition: Pour the reaction mixture slowly into the ice/acid slurry with vigorous stirring. Do not add water to the reaction flask.

  • Phase Management: The aluminum salts will dissolve in the aqueous acid, while your product (organic acid) may precipitate or remain in the organic layer depending on the solvent.

Visualizing the Pathway

The following diagram illustrates the reaction logic and Critical Control Points (CCPs) for temperature.

G Start Start: (Heptyloxy)benzene + Succinic Anhydride Cooling Step 1: Cool to 0°C Start->Cooling Addition Step 2: Add AlCl3 (Portionwise) CCP: Keep Internal T < 10°C Cooling->Addition Complex Intermediate: Acylium Complex Formed Addition->Complex Exothermic! WarmUp Step 3: Warm to RT (20-25°C) Complex->WarmUp Check Decision: Check Conversion (TLC/HPLC) WarmUp->Check Heat Option A: Heat to 40°C (DCM Reflux) Max 4 hours Check->Heat Low Conversion Quench Step 4: Inverse Quench into Ice/HCl Check->Quench Good Conversion Cleavage WARNING: High Temp (>60°C) Risk of Heptyl Ether Cleavage Heat->Cleavage Overheating Heat->Quench Product Final Product: 4-(4-heptyloxyphenyl)-4-oxobutanoic acid Quench->Product Hydrolysis

Caption: Process flow for Friedel-Crafts acylation highlighting temperature Critical Control Points (CCPs) to prevent ether cleavage.

Troubleshooting FAQ

Q: I isolated a solid, but the NMR shows a broad OH peak at 9.0 ppm and the heptyl protons are missing. What is this? A: You have synthesized 4-(4-hydroxyphenyl)-4-oxobutanoic acid .

  • Cause: The reaction temperature was too high, causing the

    
     to dealkylate the ether.
    
  • Fix: Repeat the experiment but strictly limit the temperature to 40°C. If using DCE or Nitrobenzene, do not use an oil bath set higher than 45°C.

Q: My yield is very low (<30%), and I recovered starting material. A: The activation energy was not met, or the catalyst was deactivated.

  • Cause 1: Moisture in the

    
    . It must be anhydrous and yellow/grey, not white (white powder often indicates hydrolysis).[1]
    
  • Cause 2: Insufficient catalyst. Ensure you are using 2.2 to 2.5 equivalents of

    
     relative to the anhydride.
    
  • Fix: Use fresh anhydrous

    
     and try refluxing in DCM (40°C) for a longer duration (up to 12 hours) rather than increasing the temperature.
    

Q: Can I use


 instead to be gentler? 
A:  Generally, no.
While 

is a milder Lewis acid, it is often too weak to activate succinic anhydride efficiently for this specific acylation.[1]

is the industry standard for anhydride acylations; the key is controlling it, not replacing it.

References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Detailed mechanisms on the necessity of >2 eq. of Lewis Acid for anhydride acylations).

  • Node, M., et al. (1980).[1] "Hard Acid and Soft Nucleophile System. 2. Demethylation of Methyl Ethers of Alcohol and Phenol with Aluminum Halide-Thiol System". Journal of Organic Chemistry, 45(22), 4275–4277.[1] Link (Demonstrates the capability of Aluminum halides to cleave aryl ethers).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Mahato, S., et al. (2011).[1] "Solvent-free Friedel–Crafts reaction for the synthesis of 4-aryl-4-oxobutanoic acids". Green Chemistry Letters and Reviews, 4(3). Link (Alternative conditions discussing temperature effects).[1]

Sources

Validation & Comparative

A Comparative Guide to Liquid Crystal Precursors: The Role of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Foundation of Advanced Materials

In the realm of materials science, and particularly in the burgeoning fields of display technologies, photonics, and advanced sensor development, liquid crystals (LCs) represent a cornerstone of innovation. These unique states of matter, possessing properties of both conventional liquids and solid crystals, derive their remarkable characteristics from the molecular architecture of their constituent organic molecules. At the heart of these materials are the liquid crystal precursors – the fundamental building blocks from which complex, stimuli-responsive systems are constructed. The selection of a precursor is a critical decision in the design of a liquid crystal system, as it dictates the resulting mesophase behavior, thermal operating range, and electro-optical properties.

This guide provides an in-depth technical comparison of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, a key intermediate for calamitic (rod-shaped) liquid crystals, with other prominent classes of liquid crystal precursors. We will delve into the synthetic pathways, comparative performance metrics, and the underlying chemical principles that govern their utility, offering researchers and drug development professionals a comprehensive resource to inform their materials selection and design strategies.

The Calamitic Precursor Landscape: A Tale of Rods and Rings

Calamitic liquid crystals, characterized by their elongated molecular shape, are the most widely utilized class of mesogens. Their ability to align in response to external stimuli, such as electric fields, is the basis for their application in liquid crystal displays (LCDs). The molecular structure of a calamitic mesogen typically consists of a rigid core, often comprising aromatic rings, and flexible terminal chains. The nature of these components profoundly influences the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which it is stable.

4-(4-heptyloxyphenyl)-4-oxobutanoic acid: A Versatile Building Block

4-(4-heptyloxyphenyl)-4-oxobutanoic acid belongs to the family of 4-alkoxyphenyl-4-oxobutanoic acids. These compounds are valuable precursors due to their straightforward synthesis and the tunability of their properties by varying the length of the alkoxy chain. The presence of both a carboxylic acid and a ketone functional group offers multiple avenues for further chemical modification, allowing for the creation of a diverse library of liquid crystal molecules.

The synthesis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid is typically achieved through a Friedel-Crafts acylation reaction, a robust and well-established method in organic synthesis. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.[1][2] In this case, heptylphenyl ether is acylated with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of the reaction is driven by the directing effect of the heptyloxy group, favoring acylation at the para position.

Comparative Analysis of Liquid Crystal Precursors

The choice of a liquid crystal precursor is a multi-faceted decision, balancing ease of synthesis, cost, and the desired final properties of the liquid crystalline material. Below, we compare 4-(4-heptyloxyphenyl)-4-oxobutanoic acid with other widely used precursors.

Performance Metrics: A Quantitative Comparison

The performance of a liquid crystal precursor is primarily evaluated by the thermal properties of the resulting mesogens. The key parameters are the melting point (Tₘ), the temperature at which the solid transitions to a liquid crystal phase, and the clearing point (Tᵢ), the temperature at which the liquid crystal becomes an isotropic liquid. A broad mesophase range (the temperature difference between Tᵢ and Tₘ) is often desirable for practical applications.

Precursor ClassExample CompoundSynthesis ComplexityTypical MesophaseMelting Point (Tₘ) (°C)Clearing Point (Tᵢ) (°C)Mesophase Range (°C)Key AdvantagesKey Disadvantages
4-Alkoxyphenyl-4-oxobutanoic Acids 4-(4-Heptyloxyphenyl)-4-oxobutanoic acidModerateNematic, SmecticVaries with chain lengthVaries with chain lengthBroad ranges achievableTunable properties, versatile for further synthesisMay require multi-step synthesis
4-Alkyl-4'-cyanobiphenyls 4-Pentyl-4'-cyanobiphenyl (5CB)HighNematic2435.311.3Well-studied, stable nematic phaseSynthesis can be complex
Benzoic Acid Esters 4-Pentylphenyl 4-methoxybenzoateModerateNematic294718Good thermal stability, accessible synthesis[3]Limited mesophase diversity in simple esters
Azoxybenzenes p-Azoxyanisole (PAA)ModerateNematic11813618Historical importance, readily prepared[4]Photochemically unstable, colored

Note: Transition temperatures are representative values and can vary based on purity and experimental conditions.

Causality Behind Performance: A Deeper Dive
  • 4-Alkoxyphenyl-4-oxobutanoic Acids: The presence of the flexible alkoxy chain and the carboxylic acid group allows for the formation of hydrogen-bonded dimers. This dimerization effectively elongates the molecule, promoting the formation of stable mesophases over a broad temperature range. The ability to vary the alkyl chain length provides a straightforward method for tuning the melting and clearing points.[5]

  • 4-Alkyl-4'-cyanobiphenyls (nCBs): The rigid biphenyl core and the strong dipole of the cyano group are key to the formation of the nematic phase in compounds like 5CB.[6] The intermolecular dipole-dipole interactions contribute to the orientational order. However, the synthesis of these molecules can be more involved, often requiring multiple steps.[7]

  • Benzoic Acid Esters: The ester linkage provides a degree of linearity to the molecule, and the aromatic rings contribute to the rigid core.[3] These are often synthesized via esterification of a substituted benzoic acid with a substituted phenol, a relatively straightforward reaction.[3]

  • Azoxybenzenes: As one of the first classes of compounds in which liquid crystalline properties were observed, azoxybenzenes like p-azoxyanisole have historical significance.[8] The central azoxy group contributes to the linearity of the molecule. However, their susceptibility to photochemical isomerization and their inherent color limit their use in modern display applications.

Experimental Protocols

Synthesis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

This protocol describes a general method for the Friedel-Crafts acylation of heptylphenyl ether with succinic anhydride.

Materials:

  • Heptylphenyl ether

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (aq)

  • Sodium bicarbonate solution (aq)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve heptylphenyl ether in nitrobenzene under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • Add succinic anhydride portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a sodium bicarbonate solution to extract the acidic product.

  • Acidify the bicarbonate extract with hydrochloric acid to precipitate the crude 4-(4-heptyloxyphenyl)-4-oxobutanoic acid.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 4-(4-heptyloxyphenyl)-4-oxobutanoic acid.

Characterization of Liquid Crystalline Properties

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the purified precursor into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

  • Cool the sample at the same rate to a temperature below its expected melting point.

  • Perform a second heating scan. The endothermic peaks on the second heating scan correspond to the melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid) transitions.

Polarized Optical Microscopy (POM):

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarizing microscope as it is heated and cooled.

  • The appearance of birefringent textures upon cooling from the isotropic liquid and their changes upon further cooling indicate the presence of liquid crystalline phases. The specific textures (e.g., schlieren, focal-conic) can help identify the type of mesophase.

Visualizing the Synthesis and Molecular Architecture

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Purification Heptylphenyl Ether Heptylphenyl Ether Reaction Mixture Reaction Mixture Heptylphenyl Ether->Reaction Mixture Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Mixture AlCl3 (Lewis Acid) AlCl3 (Lewis Acid) AlCl3 (Lewis Acid)->Reaction Mixture Catalyst Nitrobenzene (Solvent) Nitrobenzene (Solvent) Nitrobenzene (Solvent)->Reaction Mixture Solvent Acidic Work-up Acidic Work-up Reaction Mixture->Acidic Work-up Extraction Extraction Acidic Work-up->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product 4-(4-heptyloxyphenyl)- 4-oxobutanoic acid Recrystallization->Product

MolecularComparison Precursor1 Precursor1 Properties1 Properties1 Precursor1->Properties1 influences Precursor2 Precursor2 Properties2 Properties2 Precursor2->Properties2 influences Precursor3 Precursor3 Properties3 Properties3 Precursor3->Properties3 influences

Conclusion: A Strategic Choice for Tailored Materials

4-(4-heptyloxyphenyl)-4-oxobutanoic acid and its homologs stand out as highly versatile and tunable precursors for the synthesis of calamitic liquid crystals. Their straightforward synthesis via Friedel-Crafts acylation, coupled with the ability to systematically modify the alkyl chain length, provides a powerful tool for designing materials with specific mesophase behaviors and transition temperatures.

While other precursors like the well-established 4-alkyl-4'-cyanobiphenyls offer excellent performance in specific applications, the 4-alkoxyphenyl-4-oxobutanoic acid family provides a broader platform for exploratory research and the development of novel liquid crystalline materials. The presence of the carboxylic acid functionality opens up a vast chemical space for further derivatization, enabling the creation of more complex architectures such as dimers, polymers, and dendrimers. For researchers and drug development professionals seeking to design and synthesize novel liquid crystalline materials with tailored properties, 4-(4-heptyloxyphenyl)-4-oxobutanoic acid represents a strategic and highly valuable starting point.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Scholars Research Library. Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p -. Available at: [Link]

  • ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Available at: [Link]

  • MDPI. (2009, November 4). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Available at: [Link]

  • Wikipedia. para-Azoxyanisole. Available at: [Link]

  • American Chemical Society. (2017). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Grokipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Kent State University. (2023). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 4-(4-heptyloxyphenyl)-4-oxobutanoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, 4-aryl-4-oxobutanoic acids serve as critical synthons for a variety of heterocyclic compounds, some of which exhibit notable biological activities.[1] The specific spectroscopic signature of these molecules is paramount for their identification, characterization, and the elucidation of reaction pathways. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid and its structural analogs, offering insights grounded in experimental data.

The core structure, 4-oxo-4-phenylbutanoic acid, is a versatile precursor in organic synthesis.[2][3] The introduction of a heptyloxy group at the para position of the phenyl ring significantly alters its electronic and steric environment, which is reflected in its spectroscopic data. This guide will explore these differences through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), comparing the parent compound to analogs with varying alkyl chain lengths or different substituents on the phenyl ring.

Chemical Structures Under Comparison

To understand the spectroscopic variations, it is essential to visualize the molecules . The primary compound of interest is 4-(4-heptyloxyphenyl)-4-oxobutanoic acid. For comparison, we will consider its analogs where the heptyloxy group is replaced by shorter alkoxy chains (e.g., methoxy), a simple alkyl group (e.g., methyl), or is absent altogether (4-oxo-4-phenylbutanoic acid).

G cluster_0 4-(4-heptyloxyphenyl)-4-oxobutanoic acid cluster_1 4-(4-methoxyphenyl)-4-oxobutanoic acid cluster_2 4-(4-methylphenyl)-4-oxobutanoic acid cluster_3 4-oxo-4-phenylbutanoic acid a C₁₇H₂₄O₄ img_a b C₁₁H₁₂O₄ img_b c C₁₁H₁₂O₃ img_c d C₁₀H₁₀O₃ img_d

Caption: Chemical structures of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4] The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment.[4]

¹H NMR Analysis

In the ¹H NMR spectrum of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, the protons of the heptyloxy chain exhibit characteristic signals in the upfield region (δ 0.8-1.8 ppm). The methylene group attached to the oxygen atom (-OCH₂-) is deshielded and appears as a triplet around δ 4.0 ppm. The aromatic protons show a characteristic AA'BB' splitting pattern, with the protons ortho to the heptyloxy group appearing at a slightly lower chemical shift (more shielded) compared to those meta to it, due to the electron-donating nature of the alkoxy group. The methylene protons of the butanoic acid chain adjacent to the carbonyl group and the carboxylic acid group appear as distinct triplets, typically in the range of δ 2.8-3.5 ppm.

Comparative Insights:

  • Effect of Alkoxy Chain Length: As the length of the alkoxy chain decreases (e.g., from heptyloxy to methoxy), the integration of the aliphatic region of the spectrum decreases proportionally. The chemical shift of the -OCH₂- or -OCH₃ protons remains relatively constant. The influence of alkyl chain length on chemical properties is a well-documented phenomenon.[5][6][7]

  • Effect of Electron-Donating/Withdrawing Groups: Replacing the heptyloxy group with a less electron-donating methyl group, as in 4-(4-methylphenyl)-4-oxobutanoic acid, results in a downfield shift (deshielding) of the aromatic protons.[8] In the case of the unsubstituted 4-oxo-4-phenylbutanoic acid, the aromatic protons will be even further downfield. This is a direct consequence of the electronic effect of the substituent on the phenyl ring.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, the carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing at δ > 170 ppm. The carbons of the phenyl ring show distinct signals, with the carbon attached to the oxygen atom being the most deshielded among the aromatic carbons. The aliphatic carbons of the heptyloxy and butanoic acid chains appear in the upfield region of the spectrum.

Comparative Data Summary:

CompoundAromatic C-O (ppm)Ketone C=O (ppm)Carboxylic Acid C=O (ppm)
4-(4-heptyloxyphenyl)-4-oxobutanoic acid~163~198~178
4-(4-methoxyphenyl)-4-oxobutanoic acid~164~196~177
4-(4-methylphenyl)-4-oxobutanoic acid~144~197~178
4-oxo-4-phenylbutanoic acid~137~198~179

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for 4-(4-heptyloxyphenyl)-4-oxobutanoic acid are the C=O stretching vibrations of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-O stretching of the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Comparative Analysis of IR Spectra:

Functional Group4-(4-heptyloxyphenyl)-4-oxobutanoic acid (cm⁻¹)4-(4-methylphenyl)-4-oxobutanoic acid (cm⁻¹)4-oxo-4-phenylbutanoic acid (cm⁻¹)
O-H (Carboxylic Acid) ~3000 (broad)~3000 (broad)~3000 (broad)
C-H (Aliphatic) ~2850-2960~2850-2960~2850-2960
C=O (Ketone) ~1680~1685~1688
C=O (Carboxylic Acid) ~1710~1710~1715
C-O (Ether) ~1250--

The position of the ketone C=O stretch is sensitive to the electronic nature of the substituent on the phenyl ring.[9] The electron-donating heptyloxy group slightly lowers the frequency of the C=O stretch compared to the unsubstituted analog due to increased conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become ionized.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

G cluster_workflow ESI-MS Experimental Workflow Sample Sample Dissolved in Solvent Infusion Infusion into ESI Source Sample->Infusion Syringe Pump Ionization Electrospray Ionization Infusion->Ionization High Voltage Analysis Mass Analysis (m/z separation) Ionization->Analysis Ion Optics Detection Ion Detection & Spectrum Generation Analysis->Detection

Caption: A simplified workflow for ESI-Mass Spectrometry.

Fragmentation Analysis:

The fragmentation pattern in the mass spectrum provides valuable structural information. For 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, common fragmentation pathways include:

  • Loss of the butanoic acid side chain: This results in a prominent peak corresponding to the 4-heptyloxybenzoyl cation.

  • Cleavage of the heptyloxy chain: Fragmentation of the alkyl chain can lead to a series of peaks separated by 14 Da (CH₂).

  • McLafferty Rearrangement: This is a characteristic fragmentation of ketones and can provide further structural clues.[9]

Comparative Fragmentation:

The primary difference in the mass spectra of the analogs will be the mass of the molecular ion and the fragments containing the substituent on the phenyl ring. For example, 4-(4-methylphenyl)-4-oxobutanoic acid will show a molecular ion peak at a lower m/z value compared to the heptyloxy analog, and the fragment corresponding to the substituted benzoyl cation will also have a correspondingly lower mass.

Conclusion

The spectroscopic analysis of 4-(4-heptyloxyphenyl)-4-oxobutanoic acid and its analogs reveals predictable and rational trends based on their chemical structures. The length of the alkoxy chain and the electronic nature of the substituent on the phenyl ring have a discernible impact on the NMR chemical shifts, the frequency of IR absorptions, and the fragmentation patterns in mass spectrometry. A thorough understanding of these spectroscopic signatures is indispensable for researchers in the synthesis and application of these important chemical entities.

References

  • Amal'chieva, A. M., & Egorova, Y. A. (2006). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(11), 1027-1036. [Link]

  • Grinev, V. S., et al. (2020a). Synthesis and physicochemical characteristics of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. Journal of Organic Chemistry, 85(10), 6543-6552.
  • MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(4), 1345. [Link]

  • Żurowska, M., et al. (2011). Influence of alkoxy chain length and fluorosubstitution on mesogenic and spectral properties of high tilted antiferroelectric esters. Journal of Materials Chemistry, 21, 2144-2153. [Link]

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  • Bioorganic & Medicinal Chemistry Letters. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]

  • Zhang, Z., et al. (n.d.). Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons.
  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic study. Der Pharma Chemica. [Link]

  • Chemsrc. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Influence of the Chain Length on the Aroma Properties of Homologous Epoxy—Aldehydes, Ketones, and Alcohols. Request PDF. [Link]

  • EPA. (2025). 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid Properties. CompTox Chemicals Dashboard. [Link]

  • Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1,10-phenanthroline. Der Pharma Chemica. [Link]

  • PubMed. (2019). Influence of Alkoxy Chain Length on the Properties of Two-Dimensionally Expanded Azulene-Core-Based Hole-Transporting Materials for Efficient Perovskite Solar Cells. PubMed. [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. UTSC Chemistry Online. [Link]

  • SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with potential biological activity: A spectroscopic and computational study. Journal of the Serbian Chemical Society. [Link]

  • SpectraBase. (n.d.). 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 4-(4-heptyloxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 4-(4-heptyloxyphenyl)-4-oxobutanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind method selection, offering a framework for building a robust, self-validating purity analysis workflow.

Introduction: The Imperative of Purity

4-(4-heptyloxyphenyl)-4-oxobutanoic acid is a versatile organic molecule, often synthesized as an intermediate for more complex chemical entities in pharmaceutical and materials science research. Its synthesis, typically achieved via a Friedel-Crafts acylation of 7-heptyloxybenzene with succinic anhydride, can introduce a variety of impurities.[1][2][3] These may include unreacted starting materials, regioisomers (ortho-substituted byproducts), and other process-related contaminants.

In any research, and particularly in drug development, the purity of a synthesized compound is paramount. Impurities can alter pharmacological activity, introduce toxicity, and compromise the stability of the final product.[4][5] Therefore, a multi-faceted analytical approach is not just recommended but essential to accurately identify and quantify the main component and its associated impurities, ensuring the reliability and reproducibility of subsequent experiments. This guide compares the primary analytical techniques—HPLC, GC-MS, NMR, and Melting Point Analysis—providing the technical details and strategic insights needed to implement a comprehensive purity assessment.

The Analytical Workflow: A Multi-Technique Strategy

A thorough purity analysis relies on the strategic integration of multiple analytical techniques. Each method offers unique insights, and their combined data provides a complete picture of the sample's composition.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_separation Chromatographic Separation & Quantification cluster_identification Structural Confirmation cluster_final Final Purity Assessment Synth Synthesized Product (Crude) MP Melting Point Analysis (Initial Purity Check) Synth->MP Sample NMR NMR Spectroscopy (¹H & ¹³C) (Identity Confirmation) Synth->NMR Parallel Analysis HPLC HPLC-UV (Quantitative Purity) MP->HPLC If promising GCMS GC-MS (Volatile Impurities & Derivatized Analyte) MP->GCMS If promising Report Certificate of Analysis (Purity > 95-99%) HPLC->Report GCMS->Report NMR->Report

Caption: A logical workflow for the comprehensive purity analysis of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity determination for non-volatile organic compounds.[6][7] Its high resolving power allows for the separation of the main compound from closely related impurities, enabling precise quantification.

Causality of Method Choice: For a molecule like 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, which contains a UV-active aromatic ring, reversed-phase HPLC with UV detection is the most direct and effective method.[8] It separates compounds based on polarity, making it ideal for distinguishing the target molecule from potentially less polar starting materials or more polar byproducts.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • Start at 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal secondary peaks. A PDA detector can also be used to check for peak purity, ensuring that a single chromatographic peak does not hide co-eluting impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is exceptionally sensitive for identifying volatile and semi-volatile organic compounds.[6] For non-volatile carboxylic acids, a derivatization step is required to increase volatility and thermal stability, making them suitable for GC analysis.[9][10]

Causality of Method Choice: While HPLC is superior for quantifying the parent compound, GC-MS excels at detecting residual solvents from the synthesis (e.g., nitrobenzene, ethylene chloride if used) and can confirm the identity of the main compound and other volatile impurities through their mass spectra.[5] Silylation is a common and effective derivatization method for carboxylic acids.[10]

Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • Place ~0.5 mg of the dried sample into a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 300 °C at 15 °C/min.

    • Hold at 300 °C for 10 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Data Interpretation: The resulting chromatogram will show peaks for the silylated derivative of the target compound and any other derivatizable or volatile impurities. The mass spectrum of each peak can be compared to library data (e.g., NIST) for identification. The molecular ion of the TMS-derivatized product should be observable, along with characteristic fragmentation patterns.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[6] Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity of the synthesized compound and revealing the presence of structurally distinct impurities.

Causality of Method Choice: NMR is a non-destructive technique that provides a fingerprint of the molecule.[12] It can confirm that the Friedel-Crafts acylation occurred at the desired para position and can detect significant impurities, such as the ortho isomer or unreacted starting materials, which would have distinct spectral signatures.

Expected Spectral Features for 4-(4-heptyloxyphenyl)-4-oxobutanoic acid:
  • ¹H NMR (in CDCl₃, ~500 MHz):

    • Aromatic Protons: Two doublets in the aromatic region (~6.9-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Aliphatic Protons: Triplets for the methylene groups adjacent to the ketone and carboxylic acid (~3.2 ppm and ~2.8 ppm, respectively).

    • Heptyloxy Chain: A triplet for the -OCH₂- group (~4.0 ppm), several multiplets for the internal methylene groups, and a terminal methyl triplet (~0.9 ppm).

  • ¹³C NMR (in CDCl₃, ~126 MHz):

    • Carbonyls: Two distinct signals in the downfield region for the ketone (~198 ppm) and carboxylic acid (~178 ppm).

    • Aromatic Carbons: Six signals, with the oxygen- and carbonyl-substituted carbons being the most downfield.

    • Aliphatic Carbons: Signals corresponding to the methylene groups of the butanoic acid chain and the seven carbons of the heptyloxy chain.

Data Interpretation: The purity of the sample can be estimated by comparing the integration of proton signals from the main compound to those of any impurity peaks. The presence of unexpected signals or complex splitting patterns may indicate impurities. A complete and clean spectrum that matches the expected chemical shifts and multiplicities is strong evidence of high purity.[13][14][15]

Melting Point Analysis: A Classic Purity Indicator

Melting point is a simple yet effective physical measurement to gauge the purity of a crystalline solid. Pure compounds exhibit a sharp melting point range (typically < 1 °C), whereas impurities tend to depress and broaden this range.

Experimental Protocol
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

Comparative Summary of Analytical Techniques

Technique Primary Use Sensitivity Specificity Quantification Advantages Limitations
HPLC-UV Purity quantification, separation of non-volatile impurities.High (~0.01%)[4]HighExcellentRobust, reproducible, high-throughput.Requires reference standards for absolute quantification; destructive.
GC-MS Identification of volatile impurities and residual solvents.Very High (~0.001%)[4]Very HighGoodProvides structural information (MS); excellent for volatiles.Requires derivatization for non-volatile analytes; destructive.
NMR Spectroscopy Definitive structure confirmation, identification of major impurities.Moderate (~0.1%)[4]AbsoluteSemi-quantitativeProvides detailed structural data; non-destructive.Lower sensitivity than chromatographic methods; higher equipment cost.
Melting Point Initial assessment of bulk purity.LowLowNoFast, inexpensive, simple.Only useful for crystalline solids; non-specific.

Conclusion and Recommendations

No single technique can provide a complete purity profile for synthesized 4-(4-heptyloxyphenyl)-4-oxobutanoic acid. A comprehensive and self-validating strategy should employ a combination of these methods.

  • For Routine Analysis: A combination of HPLC-UV for accurate purity quantification and Melting Point Analysis for a quick check of bulk purity is highly effective.

  • For Initial Characterization: The initial batch of a newly synthesized compound must be thoroughly characterized. This requires ¹H and ¹³C NMR for absolute structural confirmation, GC-MS to rule out residual solvents, and HPLC-UV to establish a reference chromatogram and purity value. For even greater certainty in impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to get molecular weight information on the impurities separated by HPLC.[4][8]

By integrating these techniques, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity and validity of their scientific outcomes.

References

  • Medium- and long-chain 3-hydroxymonocarboxylic acids: analysis by gas chromatography combined with mass spectrometry. PubMed. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci News. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Protocols. Available at: [Link]

  • GCMS Section 6.12: Fragmentation of Carboxylic Acids. Whitman College. Available at: [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. *Synthia.
  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Available at: [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Ketoglutaric acid. HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Available at: [Link]

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Chemsrc. Available at: [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. ResearchGate. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Grokipedia. Available at: [Link]

  • 4-(4-methylphenyl)-4-oxobutanoic acid. Wikidata. Available at: [Link]

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Available at: [Link]

  • A general enantioselective route to the chamigrene natural product family. California Institute of Technology. Available at: [Link]

  • Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. PrepChem.com. Available at: [Link]

  • Studies in the friedel-crafts reaction. Indian Academy of Sciences. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. Matrix Fine Chemicals. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • 4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

  • Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. The Chemistry Blog. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

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Comparative Guide: Purification Strategies for 4-Aryl-4-oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aryl-4-oxobutanoic acids (also known as


-aroylpropionic acids) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen , as well as pyridazinone-based agrochemicals.[1]

The primary synthetic route involves the Friedel-Crafts acylation of an aromatic ring with succinic anhydride mediated by aluminum chloride (


).[2] While the synthesis is robust, the purification is notoriously difficult due to two factors:
  • The Aluminum Complex: The product forms a stable, sticky 1:1 complex with aluminum salts that resists simple hydrolysis.

  • Regioisomerism: Substituted aromatics (e.g., toluene, anisole) yield mixtures of para- and ortho- isomers that require separation.[1]

This guide compares four purification methodologies ranging from industrial precipitation to high-precision chromatography.

The "Aluminum Problem": Mechanistic Context

Before selecting a purification method, one must understand the species present at the end of the reaction. Unlike catalytic Friedel-Crafts alkylation, acylation requires stoichiometric


 (often 2.2–3.0 equivalents).[1]
  • State: The product exists as an aluminum-oxy-complex.

  • Implication: Quenching with water alone creates a gelatinous aluminum hydroxide mess that traps the product.

  • Solution: All purification methods must begin with a strongly acidic quench (pH < 1) to solubilize aluminum as

    
     while precipitating the organic acid.
    

Comparative Analysis of Purification Methods

Method A: Direct Acidic Quench & Filtration (The Industrial Standard)

Best For: High-melting solids (e.g., Fenbufen precursors, 4-(4-biphenyl)-4-oxobutanoic acid) where the para isomer is dominant.[1]

This method relies on the insolubility of the target acid in cold aqueous media, while aluminum salts remain dissolved.

  • Protocol:

    • Cool the reaction mixture (nitrobenzene or DCM solvent) to <10°C.

    • Pour slowly into a vigorously stirred mixture of Ice (5 parts) + Conc. HCl (1 part) .

    • Critical Step: Stir for 30–60 minutes. The initial sticky gum must transform into a granular solid as the

      
       bond hydrolyzes.
      
    • Vacuum filter the solid.

    • Wash cake with water (to remove

      
      ) and Hexane (to remove unreacted hydrocarbon).[1]
      
  • Performance Data:

    • Yield: High (80–90%).

    • Purity: 95–98% (if regioselectivity is high).

    • Pros: Scalable, low solvent cost.[1]

    • Cons: Traps occluded salts if stirring is insufficient; does not separate isomers.

Method B: Acid-Base Extraction (The Chemical Filter)

Best For: Removing neutral impurities (unreacted succinic anhydride, tars, or starting aromatics).[1]

This method exploits the carboxylic acid functionality.[3]

  • Protocol:

    • Perform the standard HCl quench (Method A).

    • Dissolve the crude solid in 10% aqueous

      
        (Caution: Foaming/CO2 evolution).
      
    • Filtration: Filter the alkaline solution to remove insoluble tars or unreacted hydrocarbons (or extract with Ethyl Acetate).

    • Precipitation: Acidify the clear aqueous filtrate slowly with 6M HCl to pH 1.

    • Collect the reprecipitated pure acid.

  • Performance Data:

    • Yield: Moderate (70–80% due to handling losses).

    • Purity: >98% (removes all neutrals).

    • Pros: Excellent for removing "tarry" polymerization byproducts.

    • Cons: High volume of liquid waste; foaming can be problematic at scale.

Method C: Recrystallization (The Isomer Refiner)

Best For: Final polishing and separating para (major) from ortho (minor) isomers.

The para isomer generally has a higher lattice energy and lower solubility than the ortho isomer.

  • Solvent Selection Guide:

    • 95% Ethanol: The "Gold Standard" for Fenbufen-type molecules. Dissolves well hot, poor solubility cold.[1][4]

    • Toluene: Excellent for removing occluded water and separating non-polar impurities.

    • Acetic Acid: Used for very high-melting analogs (e.g., fluoro-substituted derivatives).[1]

  • Protocol:

    • Dissolve crude solid in boiling solvent (approx. 10–15 mL per gram).

    • Hot filtration (if insoluble particles exist).

    • Slow cooling to room temperature, then 4°C.

    • Note: The ortho isomer usually remains in the mother liquor.

Method D: Flash Chromatography (The Precision Tool)

Best For: Research-scale separation of complex isomer mixtures or isolating analogs with sensitive functional groups.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase:

    • Standard: Hexane : Ethyl Acetate (7:[1]3) + 1% Formic Acid (to prevent tailing of the carboxylic acid).

    • Alternative: Dichloromethane : Methanol (95:5).[1]

Summary of Efficacy

FeatureMethod A: Quench/FilterMethod B: Acid-BaseMethod C: RecrystallizationMethod D: Chromatography
Purity Good (95%)Excellent (>98%)Superior (>99%)Absolute (100%)
Yield High (85-95%)Moderate (75%)Variable (60-80%)Low-Mod (50-70%)
Isomer Sep. PoorNoneGood (Para selective)Excellent
Scalability IndustrialPilot PlantIndustrialLab Only
Cost LowLow-MediumMediumHigh

Visualized Workflows

Diagram 1: The Critical Hydrolysis Mechanism

This diagram illustrates why the specific HCl quench is non-negotiable for releasing the product from the aluminum complex.

AlCl3_Hydrolysis Complex Al-Complex Intermediate (Sticky Red Gum) Hydrolysis Hydrolysis Reaction (Exothermic) Complex->Hydrolysis Quench Quench Reagent (Ice + Conc. HCl) Quench->Hydrolysis Product 4-Aryl-4-oxobutanoic Acid (Solid Precipitate) Hydrolysis->Product Precipitates at pH < 2 Waste AlCl3(H2O)6 + HCl (Aqueous Waste) Hydrolysis->Waste Solubilized

Caption: The acid hydrolysis pathway converting the Lewis acid complex into free carboxylic acid.

Diagram 2: Purification Decision Matrix

Follow this logic flow to select the optimal method for your specific impurity profile.

Purification_Decision Start Crude Reaction Mixture IsSolid Is product a solid after HCl quench? Start->IsSolid Filter Method A: Filtration IsSolid->Filter Yes Extract Extract with EtOAc IsSolid->Extract No (Oil) CheckPurity Check Purity (HPLC) Filter->CheckPurity Extract->CheckPurity Tarry Contains Tars/Polymers? CheckPurity->Tarry Impure Final Pure Product CheckPurity->Final Pure (>98%) Isomers Contains Isomers (Ortho/Para)? Tarry->Isomers No MethodB Method B: Acid-Base Extraction Tarry->MethodB Yes MethodC Method C: Recrystallization (EtOH) Isomers->MethodC Major/Minor Mix MethodD Method D: Flash Chromatography Isomers->MethodD Complex Mix/Close Rf MethodB->Final MethodC->Final MethodD->Final

Caption: Decision tree for selecting purification based on physical state and impurity profile.

Experimental Protocol: Synthesis & Purification of Fenbufen Intermediate

The following protocol is validated for the synthesis of 4-(4-biphenyl)-4-oxobutanoic acid.

Reagents:

  • Biphenyl (0.05 mol)[1]

  • Succinic Anhydride (0.05 mol)[1]

  • 
     Anhydrous (0.11 mol)[1]
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Reaction: Dissolve biphenyl and succinic anhydride in DCM. Cool to 0°C. Add

    
     portion-wise over 20 minutes. Stir at RT for 4 hours.
    
  • Quench: Pour mixture into 100g Ice + 20mL Conc. HCl. Stir vigorously for 30 mins.

  • Isolation (Method A): If using DCM, distill off solvent or separate layers.[1] If solid precipitates, filter it.[5][6]

  • Purification (Method B/C Hybrid):

    • Dissolve crude solid in 10%

      
      . Filter off any unreacted biphenyl.
      
    • Acidify filtrate with HCl.[3] Collect white precipitate.

    • Recrystallize from 95% Ethanol .

  • Result: White crystalline solid (m.p. 186–188°C).

References

  • BenchChem Technical Support. (2025).[2][3] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. BenchChem. Link

  • American Chemical Society. (2004).[5] A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Organic Process Research & Development. Link[1]

  • MDPI. (2010).[7] Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. Molecules. Link[1]

  • Royal Society of Chemistry. (2023). Melting pseudosymmetry and thermal expansion in 3-benzoylpropionic acid. CrystEngComm. Link

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. UMich Chem Labs. Link

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The Influence of Molecular Architecture on Mesophase Formation: A Comparative Guide to 4-(Alkoxyphenyl)-4-oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-property relationships governing the formation of liquid crystals in the 4-(alkoxyphenyl)-4-oxobutanoic acid homologous series. We will explore how subtle modifications to the molecular structure, particularly the length of the terminal alkoxy chain, dictate the emergence, type, and thermal stability of mesophases. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and characterization of self-assembling molecular systems.

Introduction: The Molecular Blueprint for Liquid Crystallinity

Thermotropic liquid crystals are a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This behavior is contingent upon molecular architecture. For calamitic (rod-like) mesogens, the propensity to form a liquid crystal phase is governed by a delicate balance of a rigid core, flexible terminal groups, and specific intermolecular interactions.

The 4-(alkoxyphenyl)-4-oxobutanoic acid series presents a compelling case study. These molecules possess a rigid phenyl core, a semi-flexible oxobutanoic acid tail, and a variable-length alkoxy chain. Crucially, the terminal carboxylic acid group introduces the capacity for strong, directional hydrogen bonding. This interaction facilitates the formation of supramolecular dimers, effectively elongating the molecular unit and enhancing the aspect ratio, a critical factor for achieving the orientational order required for mesophase formation.[1][2] This self-assembly into hydrogen-bonded dimers is a key design principle for creating liquid crystalline materials from non-mesogenic or weakly mesogenic components.[3]

The Critical Role of the Alkoxy Chain

The defining structural variable in this homologous series is the length of the terminal alkoxy (-O(CH₂)nCH₃) chain. Altering the number of methylene units (n) in this chain has a profound and predictable impact on the resulting liquid crystalline properties.

From Nematic to Smectic: A Tale of Increasing Order

As the alkoxy chain length increases, the van der Waals forces between adjacent molecules become more significant. This enhancement in intermolecular attraction promotes a higher degree of molecular order.

  • Shorter Chains (n = 1-4): Molecules with shorter alkoxy chains typically exhibit a nematic (N) phase or are non-mesogenic. The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no positional order.[4]

  • Longer Chains (n ≥ 5): As the chain lengthens, a more ordered smectic (Sm) phase is often induced.[5] In smectic phases, not only do the molecules maintain orientational order, but their centers of mass are also arranged in layers.[4] This transition occurs because the longer, flexible chains favor a layered arrangement to maximize intermolecular interactions.

This trend is a well-established principle in the study of calamitic liquid crystals.[6][7] While specific transition temperature data for the 4-(alkoxyphenyl)-4-oxobutanoic acid series is not widely published in a single homologous set, the behavior of the structurally analogous and extensively studied p-n-alkoxybenzoic acids provides an excellent and authoritative comparison.[1][5]

Quantitative Analysis of Phase Transitions

The transition temperatures are a critical parameter for any liquid crystal application. These transitions are endothermic events that can be precisely measured using Differential Scanning Calorimetry (DSC).[8] The table below presents representative data from the analogous 4-alkoxybenzoic acid series to illustrate the typical structure-property relationship.

Alkoxy Chain Length (n in CnH2n+1O-)Melting Point (Cr → N/Sm) (°C)Clearing Point (N/Sm → I) (°C)Mesophase(s)
1 (Methoxy)175185N
2 (Ethoxy)198201N
3 (Propoxy)148154N
4 (Butoxy)147161N
5 (Pentyloxy)138154N
6 (Hexyloxy)145154N
7 (Heptyloxy)141147N, SmC
8 (Octyloxy)134148N, SmC
9 (Nonyloxy)130144N, SmC
10 (Decyloxy)132142N, SmC

Data is illustrative and based on trends observed for p-n-alkoxybenzoic acids. Transition temperatures are approximate.

A characteristic "odd-even" effect is often observed in such homologous series, where the clearing temperatures (the transition from the liquid crystal phase to the isotropic liquid) alternate between members with odd and even numbers of carbon atoms in the alkyl chain.[9] This is attributed to the change in the orientation of the terminal C-C bond relative to the molecular axis, which influences the overall molecular anisotropy.

The Power of Supramolecular Chemistry: Hydrogen-Bonded Dimers

The carboxylic acid moiety is arguably the most significant functional group in these molecules for promoting liquid crystallinity. Through intermolecular hydrogen bonding, two carboxylic acid molecules form a stable, head-to-head dimer.[2][10]

Caption: Dimerization of carboxylic acids via hydrogen bonds.

This dimerization doubles the effective length of the molecule, significantly increasing its length-to-breadth ratio. The resulting supramolecular structure is more anisotropic and rod-like than the individual monomer, which is the primary reason why many carboxylic acids, including this series, exhibit liquid crystalline phases.[1][3]

Experimental Synthesis and Characterization Workflow

The synthesis and analysis of these materials follow a well-established workflow in materials chemistry.

Synthesis Protocol: Friedel-Crafts Acylation

The 4-(alkoxyphenyl)-4-oxobutanoic acids are typically synthesized via a one-pot Friedel-Crafts acylation reaction.[11][12][13]

Step-by-Step Methodology:

  • Reactant Setup: A suitable alkoxybenzene (e.g., anisole for the methoxy derivative) and succinic anhydride are dissolved in an appropriate solvent, such as dichlorobenzene or nitrobenzene, in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.[11][14]

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, is added portion-wise to the cooled reaction mixture.[13][15] This step is exothermic and should be performed with caution. The AlCl₃ coordinates with the succinic anhydride to generate the reactive acylium ion electrophile.

  • Reaction: The mixture is heated and stirred for several hours to allow the electrophilic aromatic substitution to proceed.[14] The reaction regioselectively favors acylation at the para position relative to the alkoxy group due to steric hindrance at the ortho positions.

  • Workup: The reaction is quenched by pouring the mixture into a solution of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[14][15]

  • Purification: The crude product precipitates and is collected by filtration. It is then purified by recrystallization, typically from an ethanol/water mixture, to yield the final 4-(alkoxyphenyl)-4-oxobutanoic acid.

G cluster_synthesis Synthesis cluster_characterization Characterization reactants Alkoxybenzene + Succinic Anhydride reaction Friedel-Crafts Acylation (AlCl3, Heat) reactants->reaction workup Quench & Precipitate (HCl/Ice) reaction->workup purify Recrystallization workup->purify product Pure 4-(alkoxyphenyl)- 4-oxobutanoic acid purify->product dsc DSC Analysis product->dsc pom POM Analysis product->pom phase_id Phase Identification & Transition Temps dsc->phase_id pom->phase_id caption Experimental workflow for synthesis and characterization.

Caption: Experimental workflow for synthesis and characterization.

Characterization Protocols

Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the thermal properties of liquid crystals.[8][16][17]

  • A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 °C/min).

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[8]

  • Phase transitions appear as endothermic peaks on the heating curve. The peak onset provides the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM): POM is indispensable for visually identifying and confirming the type of liquid crystal phase.[4][18]

  • A small amount of the sample is placed on a glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated into the isotropic liquid phase and then slowly cooled.

  • As the sample cools into a liquid crystal phase, it becomes birefringent and will transmit light through the crossed polarizers, revealing characteristic optical textures.[18]

  • Nematic phases often show a "Schlieren" texture with dark brushes, while smectic phases typically exhibit "focal-conic" or "fan-like" textures.[19]

Comparative Analysis: Benzoic vs. Oxobutanoic Acids

To understand the unique contribution of the 4-oxobutanoic acid group, we can compare this series to the more conventional 4-alkoxybenzoic acids.

G struct1 4-Alkoxybenzoic Acid R-O-Ph-COOH Shorter, more rigid linker prop1 Properties Higher clearing points Stronger tendency for smectic phases struct1->prop1 struct2 4-(Alkoxyphenyl)-4-oxobutanoic Acid R-O-Ph-CO-(CH₂)₂-COOH Longer, more flexible linker prop2 Properties Lower clearing points Increased nematic phase range struct2->prop2 caption Structural comparison of mesogenic acids.

Caption: Structural comparison of mesogenic acids.

The key difference is the linker between the phenyl ring and the carboxylic acid. The 4-alkoxybenzoic acids have a direct linkage, resulting in a more rigid and linear dimer. The 4-(alkoxyphenyl)-4-oxobutanoic acids, however, have a flexible three-carbon spacer (-CO-CH₂-CH₂-).

This added flexibility can disrupt the close packing required for highly ordered smectic phases.[20] Consequently, one can hypothesize that, for a given alkoxy chain length, the oxobutanoic acid derivatives would likely exhibit:

  • Lower clearing temperatures: The less rigid core of the dimer reduces the thermal stability of the mesophase.

  • A broader nematic phase range: The disruption of layered packing may suppress smectic phase formation, favoring the less-ordered nematic phase over a wider temperature range.

Conclusion

The 4-(alkoxyphenyl)-4-oxobutanoic acids serve as an exemplary system for demonstrating core principles of liquid crystal design. The liquid crystalline behavior is not an inherent property of the single molecule but emerges from the supramolecular assembly directed by hydrogen bonding. The thermal stability and the type of mesophase are finely tunable by adjusting the length of the terminal alkoxy chain, which modulates the intermolecular van der Waals forces. The introduction of a flexible oxobutanoic linker, when compared to more rigid analogues like benzoic acids, offers a strategy for potentially lowering transition temperatures and broadening the nematic range. This guide provides the foundational knowledge and experimental framework for researchers to explore, synthesize, and characterize these and other rationally designed self-assembling materials.

References

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  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). LibreTexts Chemistry.
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  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Grokipedia.
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A Comparative Guide to the Biological Effects of 4-Aryl-4-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the diverse biological activities exhibited by derivatives of 4-aryl-4-oxobutanoic acid. This chemical scaffold has emerged as a versatile and "privileged" structure in medicinal chemistry, serving as the foundation for compounds with significant therapeutic potential.[1] We will delve into the experimental data supporting their anticancer and antimicrobial properties, elucidate their mechanisms of action, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a critical resource for advancing this promising class of molecules.

The core structure, characterized by an aryl group and a carboxylic acid separated by a four-carbon chain containing a ketone, allows for extensive chemical modification. This flexibility is key to tuning its biological profile, leading to derivatives with activities ranging from anti-inflammatory and analgesic to neuroprotective.[2] Our focus here is to objectively compare the performance of these derivatives, grounded in quantitative data and established scientific methodologies.

Comparative Analysis of Anticancer Activity

Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated significant potential as anticancer agents, operating through multiple mechanisms to inhibit tumor growth and induce cell death.

Mechanisms of Action: Inducing Apoptosis and Targeting Metabolism

The primary anticancer effects of these derivatives are linked to their ability to trigger programmed cell death, or apoptosis. Studies have shown that certain derivatives can modulate key regulatory proteins to initiate the apoptotic cascade.[1]

A particularly compelling mechanism involves the activation of the human mitochondrial caseinolytic protease P (ClpP).[3] Certain investigational compounds, such as ONC201 and its analogues, have been found to bind to and activate ClpP.[3] ClpP is a destructive protease within the mitochondria, the cell's energy powerhouse. Its activation is thought to disrupt mitochondrial function and energy metabolism, creating a metabolic vulnerability that is selectively toxic to cancer cells.[3]

Other derivatives have been shown to exert their effects by interfering with cell cycle progression. For instance, a 4-(1H-indol-1-yl)-4-oxobutanoic acid derivative spliced with podophyllotoxin was found to induce apoptosis by causing a delay in the G2/M phase of the cell cycle in cisplatin-resistant lung cancer cells.[4]

cluster_cell Cancer Cell cluster_mito Mitochondrion Derivative 4-Aryl-4-oxobutanoic Acid Derivative ClpP ClpP (inactive) Derivative->ClpP Binds & Activates Activated_ClpP ClpP (active) ClpP->Activated_ClpP Proteins Mitochondrial Proteins Activated_ClpP->Proteins Degrades Disruption Metabolic Disruption & Energy Stress Proteins->Disruption Leads to Apoptosis Apoptosis Disruption->Apoptosis Induces A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of the test derivative. Include vehicle control and positive control. A->B C 3. Incubation Incubate cells with compounds for a defined period (e.g., 24-72h). B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Solubilize Formazan Remove media and add a solubilizing agent (e.g., DMSO) to dissolve purple crystals. D->E F 6. Measure Absorbance Read absorbance on a plate reader (e.g., at 570 nm). E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the 4-aryl-4-oxobutanoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Comparative Analysis of Antimicrobial Activity

Many derivatives of this scaffold have shown pronounced activity against a range of pathogenic microbes, including drug-resistant strains, making them attractive candidates for new antibiotic development.

Mechanism of Action: Disrupting Menaquinone Biosynthesis

A key and well-validated mechanism of action against bacteria like Staphylococcus aureus is the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase). [5]MenB is a critical enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway, which is essential for cellular respiration in many bacteria.

The 4-oxo-4-phenyl-but-2-enoate derivatives act as electrophilic prodrugs. Inside the bacterial cell, they are converted into an adduct with coenzyme A (CoA). This adduct then binds tightly to MenB, inhibiting its function and disrupting the entire menaquinone pathway. [5]This targeted disruption leads to bacterial death and phenocopies the effects of a menB gene knockout. [5]This specific mode of action is particularly promising as it targets a pathway absent in humans.

cluster_cell Bacterial Cell (e.g., S. aureus) cluster_pathway Menaquinone Biosynthesis Pathway Derivative Methyl 4-oxo-4-aryl- but-2-enoate Adduct Derivative-CoA Adduct Derivative->Adduct + CoA CoA Coenzyme A (CoA) MenB MenB Enzyme Adduct->MenB Binds & Inhibits Blocked_MenB Inhibited MenB MenB->Blocked_MenB Respiration Cellular Respiration Blocked_MenB->Respiration Disrupts Death Bacterial Cell Death Respiration->Death Leads to

Caption: Inhibition of bacterial MenB by butenoate derivatives.

Comparative Efficacy of Antimicrobial Derivatives

The antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe. Lower MIC values indicate higher potency.

Derivative ClassSpecific Compound/SubstitutionMicroorganismMIC (µg/mL)Reference
Methyl butenoatesMethyl 4-(4-chlorophenyl)-4-oxobut-2-enoateS. aureus (MRSA)0.35 - 0.75[5]
Thienilaminobutenoic acidsSubstituted derivativesS. aureusPronounced activity[2]
Thienilaminobutenoic acidsSubstituted derivativesE. coliPronounced activity[2]
Amide DerivativesCompound 3Bacillus subtilis>15 (37.6% inhibition)[6]
Amide DerivativesCompound 4Pseudomonas aeruginosa>15 (33.2% inhibition)[6]
Amide Derivatives (Antifungal)Compound 2Aspergillus fumigatus>15 (96.5% inhibition)[6]
Rearranged AbietaneCompound 27E. coli11.7[7]
Rearranged AbietaneCompound 27P. aeruginosa11.7[7]
Rearranged AbietaneCompound 27S. aureus23.4[7]

Analysis: The methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate stands out for its exceptional potency against MRSA, validating MenB as a high-value target. [5]The rearranged abietane derivatives also show excellent broad-spectrum activity, with compound 27 demonstrating efficacy comparable to the standard antibiotic ciprofloxacin against Gram-negative bacteria. [7]In contrast, some amide derivatives show more modest antibacterial effects but display very strong antifungal activity, indicating that the type of derivatization can steer the compound's spectrum of activity. [6]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid growth medium.

Causality: The broth microdilution method is selected for its quantitative accuracy, reproducibility, and scalability. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a clear and universally accepted endpoint (no visible growth) for antimicrobial efficacy.

A 1. Prepare Compound Plate Perform 2-fold serial dilutions of the test derivative in a 96-well plate. B 2. Prepare Inoculum Grow bacteria to log phase. Dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL). C 3. Inoculate Plate Add the bacterial inoculum to all wells containing the compound dilutions. D 4. Incubation Incubate the plate at 37°C for 18-24 hours. E 5. Read Results Visually inspect wells for turbidity (growth). The lowest concentration with no turbidity is the MIC.

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Prepare a stock solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this stock to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. [1]The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

The 4-aryl-4-oxobutanoic acid scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The comparative data clearly demonstrate that targeted modifications to the aryl group and the butanoic acid backbone can yield derivatives with potent and specific biological activities.

  • In Oncology: Derivatives like (±)-TTPG-B exhibit sub-micromolar potency, marking them as compelling leads for further preclinical development, especially for challenging cancers like cholangiocarcinoma. [8]Future work should focus on optimizing their pharmacokinetic properties and evaluating in vivo efficacy.

  • In Infectious Disease: The mechanism of MenB inhibition is a validated and highly promising strategy for developing new anti-MRSA agents. [5]The high potency of compounds like methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate warrants further investigation in animal models of infection. [5] The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic insights, will undoubtedly lead to the discovery of new clinical candidates to address critical unmet needs in cancer and infectious disease.

References

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  • 4-Oxo-4-phenylbutanoic acid hydrochloride | C10H11ClO3 | CID 67009569. PubChem. Available at: [Link]

  • Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. ResearchGate. Available at: [Link]

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  • Scientists uncover mechanism of action for promising cancer compound. UNC Lineberger. Available at: [Link]

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  • Synthesis and antitumor activities of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives. Taylor & Francis Online. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is designed to provide essential safety and logistical information, grounding procedural steps in established scientific and regulatory principles to ensure the protection of laboratory personnel and the environment.

Foundational Principles: Hazard Assessment and Regulatory Context

Proper disposal begins with a thorough understanding of the compound's characteristics and the regulations governing chemical waste. 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid is a carboxylic acid and ketone. While specific toxicological data for this exact compound is not extensively published, data from structurally similar compounds—such as other substituted oxobutanoic acids and benzoic acids—indicate a potential for irritation.[1][2][3] Therefore, it is prudent to handle it as a hazardous substance.

All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] This framework establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to final disposal.[4][7][8] Your laboratory or institution is considered a waste generator and must comply with these federal standards, as well as any state or local regulations.[5][9]

Key Chemical and Physical Properties

Understanding the physical properties of a chemical is critical for its safe handling and storage. The table below summarizes key data for 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid and related compounds.

PropertyValue / InformationSource
Chemical Name 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acidN/A
CAS Number 143134-89-8[10]
Molecular Formula C₁₇H₂₄O₄
Appearance Likely a solid at room temperature (based on similar compounds)[11]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids[1][12]
Hazardous Decomposition Thermal decomposition can release carbon monoxide (CO) and carbon dioxide (CO₂).[12]
Hazard Identification and Personal Protective Equipment (PPE)

Based on GHS classifications for analogous compounds, 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid should be treated as a substance that can cause skin and eye irritation.[2][3] Therefore, appropriate PPE is mandatory.

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA 29 CFR 1910.133 or European Standard EN166.Protects against accidental splashes of solutions or contact with solid dust.[1][12]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and potential irritation.[13]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.All handling of the solid compound should be done in a fume hood to prevent inhalation of dust.[13]

Disposal Workflow: From Point of Generation to Final Pickup

The following workflow provides a logical sequence for the safe disposal of 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid waste. This process ensures compliance with EPA regulations for laboratories operating under Subpart K, which provides alternative, lab-specific requirements for hazardous waste accumulation.[14]

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS Protocol Generate Step 1: Waste Generation (Solid or Aqueous) Segregate Step 2: Segregation Isolate from incompatible wastes (e.g., strong bases, oxidizers). Generate->Segregate Immediate Action Containerize Step 3: Containerization Use a compatible, sealed container. Do not overfill. Segregate->Containerize Label Step 4: Labeling Attach a completed Hazardous Waste Label. Containerize->Label Store Step 5: Satellite Accumulation Store in a designated Satellite Accumulation Area (SAA). Label->Store Request Step 6: Request Pickup Submit pickup request to EHS when container is ~75% full. Store->Request As needed Pickup Step 7: EHS Collection Trained professionals collect waste for consolidation. Request->Pickup Scheduled

Caption: Disposal Decision Workflow for Laboratory-Generated Chemical Waste.

Detailed Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Segregation (At the Point of Generation)

Why this is important: The first and most critical step is to correctly identify the waste. Improper segregation can lead to dangerous chemical reactions, such as the release of gas or heat.

  • Protocol:

    • Designate all materials contaminated with 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid as hazardous chemical waste. This includes the pure compound, reaction mixtures, contaminated labware (pipette tips, gloves, weighing paper), and solvents used for cleaning.

    • Do NOT mix this waste with other waste streams, especially strong bases or oxidizing agents.[1][15] Carboxylic acids are incompatible with bases.

    • Keep aqueous waste separate from non-halogenated and halogenated solvent waste.

Step 2: Containerization

Why this is important: The integrity of the waste container is crucial for preventing leaks and spills.[9] Regulations require that the container material be compatible with the waste it holds.[16]

  • Protocol:

    • For Solid Waste: Collect chemically contaminated solid waste (gloves, paper towels, etc.) in a clearly marked, durable container, such as a pail lined with a clear plastic bag.[14]

    • For Liquid Waste: Use a sturdy, leak-proof container with a secure, screw-top cap.[15] Glass or high-density polyethylene (HDPE) bottles are generally suitable. If possible, use the original manufacturer's container.[14]

    • Never use a container that may be incompatible with acidic waste, such as certain metals.

    • Keep the container closed at all times except when adding waste.[15][16] Do not leave a funnel in the opening.[16]

Step 3: Labeling

Why this is important: Accurate labeling is an EPA requirement and is essential for the safety of everyone who handles the waste.[17] It communicates the contents and associated hazards.

  • Protocol:

    • As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[16][17]

    • Clearly list all chemical constituents by their full name (no formulas or abbreviations).[16] For a solution, list each component.

    • Estimate and record the percentage of each constituent.

    • Indicate the relevant hazards (e.g., Irritant).

    • Record the date when waste accumulation began.

Step 4: Accumulation and Storage

Why this is important: Laboratories are permitted to store small quantities of hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.[16][17] This allows for efficient collection without requiring a full-scale storage facility in the lab.

  • Protocol:

    • Store the labeled waste container in a designated SAA, which must be under the control of laboratory personnel.[16]

    • The SAA should be in a secondary containment tray to contain any potential leaks.[15]

    • Ensure the SAA is away from drains, heat sources, and direct sunlight.[14]

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[17] For a single laboratory, it's best practice to keep total waste volumes much lower, often below 10 or 25 gallons.[14][15]

Step 5: Arranging for Final Disposal

Why this is important: Final disposal must be handled by trained professionals through a licensed hazardous waste contractor.[4] Your institution's EHS department manages this process.

  • Protocol:

    • When your waste container is approximately 75-90% full, or if it has been accumulating for close to six months, submit a chemical waste pickup request to your EHS office.[14][16]

    • Do not overfill containers. Leave adequate headspace for expansion.

    • Ensure the container is clean on the outside and the label is fully legible before the scheduled pickup.

    • EHS professionals will then transport the waste to a central accumulation area before it is shipped off-site for final treatment and disposal, which may involve methods like incineration.[17]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is vital to minimize exposure and environmental contamination.

  • Protocol:

    • Alert Personnel: Immediately alert others in the vicinity.

    • Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large or uncontrolled spill, evacuate the area and contact your institution's EHS emergency line.

    • Cleanup (Small Spills):

      • Wear the appropriate PPE as detailed in Table 2.

      • Contain and absorb the spill using an inert absorbent material like sand, vermiculite, or a chemical spill kit.[13][18]

      • Sweep or scoop the absorbed material into a designated container for hazardous waste.

      • Label the container as "Spill Debris" and list the spilled chemical.

      • Clean the spill area with soap and water.

    • Disposal: Dispose of the spill cleanup materials as hazardous waste following the steps outlined above.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • SAFETY DATA SHEET. (2023).
  • SAFETY DATA SHEET: 4-n-Heptyloxybenzoic acid. (2009). Fisher Scientific.
  • 4-(4-(Heptyloxy)phenyl)-4-oxobutanoic acid. BLDpharm.
  • SAFETY DATA SHEET: 4-Phenylbutyric acid. Fisher Scientific.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid Safety and Hazards. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid Properties. US EPA CompTox Chemicals Dashboard.
  • SAFETY DATA SHEET. (2026). CymitQuimica.
  • 4-(4-heptyloxyphenyl)-4-oxobutyric acid. Sigma-Aldrich.
  • RCRA Regulations Explained. National Environmental Trainers.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • Resource Conservation and Recovery Act (RCRA). Legal Information Institute, Cornell Law School.
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  • MATERIAL SAFETY DATA SHEET: 4-PHENYL PHENOL. Oxford Lab Fine Chem LLP.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid - Exposure. (2025). US EPA CompTox Chemicals Dashboard.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
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  • 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid - Hazard. (2025). US EPA CompTox Chemicals Dashboard.
  • Safety Data Sheet: 4-phenylbutyric acid. Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET: 4-Phenylbutyric acid. (2025). Fisher Scientific.
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Personal Protective Equipment (PPE) & Handling Guide: 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Approach

4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid (an analogue of substituted benzoylpropionic acids) presents a dual-hazard profile characteristic of amphiphilic organic acids.[1] While often classified primarily as an Irritant (Skin/Eye/Respiratory) , its structural combination of a lipophilic tail (heptyloxy group) and a polar head (carboxylic acid) necessitates specific PPE protocols to prevent dermal absorption and respiratory sensitization.[1]

Immediate Action Required:

  • Primary Hazard: Dust inhalation and dermal irritation.[1]

  • Critical PPE: Nitrile gloves (minimum 0.11 mm), safety glasses with side shields, and localized exhaust ventilation (fume hood).

  • Status: Treat as a Category 2 Skin/Eye Irritant and STOT-SE 3 (Respiratory Irritant) in the absence of compound-specific toxicology data [1, 2].[1]

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the "Why" behind the hazard. This compound is not just a generic acid; its physical properties dictate the safety strategy.[1]

FeatureChemical PropertySafety Implication
Acidity Carboxylic Acid (-COOH)Causes immediate irritation to mucous membranes and eyes upon contact.[1] Potential for corneal damage if untreated.[1]
Lipophilicity Heptyloxy Chain (

)
Increases solubility in lipids/fats.[1] This facilitates faster dermal penetration compared to short-chain acids, meaning skin contact requires stricter glove discipline.[1]
Physical State Solid (Powder/Flake)High risk of airborne dust generation during weighing and transfer.[1] Electrostatic charging is common, causing powder to "jump."[1]

The PPE Protocol: A Layered Defense System

Do not rely on a single barrier. Use a redundant system designed to fail safely.

A. Hand Protection (The "Breakthrough" Rule)

Because of the heptyloxy chain, this molecule can permeate standard latex gloves.[1]

  • Recommendation: Nitrile Rubber Gloves (100% Synthetic).[1]

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

  • Protocol:

    • Dry Solid: Single nitrile gloves are sufficient.[1]

    • In Solution (DCM, Chloroform, Ethyl Acetate): Double-gloving is mandatory.[1] The solvent acts as a carrier vehicle, dragging the solute through the glove material. Change outer gloves immediately upon splash contact.[1]

    • Prohibited: Do not use Latex (poor chemical resistance to organic acids) or Vinyl (micro-pores).[1]

B. Respiratory Protection (Dust vs. Vapor)[1][2][3][4][5][6][7][8]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

  • Secondary Control (If Hood Unavailable):

    • Particulate: N95 or P100 respirator (NIOSH-approved) to prevent inhalation of fine dust during weighing.[1]

    • Vapor: If heating or reacting, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]

C. Eye & Face Protection[3][4][5][6][8][9][10][11][12]
  • Standard: ANSI Z87.1+ Safety Glasses with side shields.[1]

  • High Risk (Fine Dust/Large Scale): Indirect-vented Chemical Goggles.[1] The acidic dust can react with eye moisture to lower pH rapidly, causing stinging and potential burns.[1]

Operational Workflow: Step-by-Step Safety

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Weighing & Transfer
  • Static Check: Use an anti-static gun or bar if the powder is fluffy.[1] Static discharge can disperse hazardous dust into the breathing zone.[1]

  • Taring: Tare the vial inside the fume hood. Do not walk around the lab with an open container.

  • Spill Catch: Place the balance on a disposable absorbent pad.[1] If powder spills, fold the pad and dispose of it as solid hazardous waste immediately.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (e.g., THF, Ethanol), assume the solution is more hazardous than the solid.[1] The solvent increases the permeation rate through skin.[1]

  • Heating: If the reaction requires reflux, ensure the condenser is vented to the hood or a scrubber.[1] Do not rely on a balloon for acidic intermediates.[1]

Phase 3: Decontamination
  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then peeling the second glove from the inside) to ensure no outer surface touches skin.[1]

  • Surface Wipe: Wipe the balance and hood sash with a detergent solution (mild base like 1% Sodium Bicarbonate is effective for neutralizing trace acids) followed by water.[1]

Visualizing the Safety Decision Logic

The following diagram outlines the decision process for selecting PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Dry Handling Liquid Solution (Dissolved in Solvent) State_Check->Liquid Wet Chemistry Solid_PPE PPE REQUIREMENT: 1. Nitrile Gloves (Single layer) 2. Safety Glasses 3. Lab Coat 4. Fume Hood (Dust Control) Solid->Solid_PPE Liquid_PPE PPE REQUIREMENT: 1. Nitrile Gloves (DOUBLE LAYER) 2. Chemical Goggles (Splash risk) 3. Fume Hood (Vapor Control) 4. Apron (if >100mL) Liquid->Liquid_PPE Action_Solid Action: Use Anti-static gun; Avoid rapid movements. Solid_PPE->Action_Solid Action_Liquid Action: Check glove breakthrough time for specific solvent used. Liquid_PPE->Action_Liquid

Figure 1: PPE Decision Tree based on physical state.[1][2] Note the escalation to double-gloving for solutions due to solvent-mediated permeation risks.

Disposal & Emergency Response

Waste Disposal Protocol

Do not treat this as general trash.[1]

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Irritant."[1] Double-bagging is recommended to prevent dust release upon compaction.[1]

  • Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).[1] The acid content is generally low enough not to require a separate "Acid Waste" stream unless concentrated, but verify with local EHS regulations.[1]

  • Contaminated PPE: Heavily contaminated gloves and mats must be disposed of as hazardous waste.[1]

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][4][5] Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance.[1] Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[1][6][3][5][7][8] Do not use solvents (like ethanol) to wash skin, as this may increase absorption of the lipophilic tail.[1]

  • Spill Cleanup:

    • Wear full PPE (Goggles, Double Gloves, N95).[1]

    • Cover spill with a dry absorbent pad or use a dust-free sweeping compound.[1]

    • Clean area with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residues.[1]

References

  • Fisher Scientific. (2025).[1][6] Safety Data Sheet: 4-(Heptyloxy)benzoic acid (Analogue).[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][6] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

  • PubChem. (2025).[1][9] Compound Summary: 4-(4-Heptyloxyphenyl)-4-oxobutanoic acid.[1][10] Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.